1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H9BrFN3 |
|---|---|
Molecular Weight |
270.10 g/mol |
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H9BrFN3/c11-8-3-7(4-9(12)5-8)6-15-2-1-10(13)14-15/h1-5H,6H2,(H2,13,14) |
InChI Key |
IQECGMDOSVVZGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CC2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine
Executive Summary
In the landscape of modern rational drug design, polyfunctional heterocyclic building blocks serve as the foundational architecture for targeted therapeutics. 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine (CAS: 1508707-60-5) is a highly specialized, tri-functional intermediate predominantly utilized in the synthesis of ATP-competitive kinase inhibitors.
As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical properties, analytical characterization, and synthetic utility of this compound. By understanding the causality behind its structural design—specifically the orthogonal reactivity of its halogenated benzyl ring and the pharmacophoric relevance of the pyrazole-3-amine core—researchers can seamlessly integrate this molecule into advanced drug discovery pipelines.
Structural Causality & Physicochemical Properties
The architecture of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine is not arbitrary; every functional group serves a distinct mechanistic purpose in medicinal chemistry:
-
The Fluorine Atom (5-position): Fluorine exerts a strong inductive electron-withdrawing effect (-I effect). This strategically lowers the pKa of the adjacent benzylic protons, significantly increasing metabolic stability against Cytochrome P450-mediated benzylic oxidation. Furthermore, fluorine modulates the compound's lipophilicity, enhancing cellular membrane permeability .
-
The Bromine Atom (3-position): Bromine serves as a programmable synthetic vector. Because the C–Br bond dissociation energy is substantially lower than that of the C–F bond, palladium catalysts can selectively undergo oxidative addition at the 3-position, leaving the fluorine atom intact for downstream pharmacological benefits.
-
The Pyrazol-3-amine Core: This moiety is a privileged pharmacophore. The endocyclic nitrogen acts as a hydrogen-bond acceptor, while the exocyclic amine acts as a hydrogen-bond donor. This precise spatial arrangement mimics the adenine ring of ATP, allowing the molecule to anchor directly into the hinge region of protein kinases .
Quantitative Data Summary
| Property | Value | Mechanistic Implication in Drug Design |
| Molecular Formula | C10H9BrFN3 | Halogenated framework provides distinct isotopic MS signatures. |
| Molecular Weight | 270.10 g/mol | Low molecular weight is ideal for Fragment-Based Drug Discovery (FBDD). |
| Topological Polar Surface Area | 43.8 Ų | Well below the 140 Ų threshold, ensuring excellent oral bioavailability. |
| H-Bond Donors | 1 (Exocyclic -NH2) | Critical for establishing hinge-binding interactions in kinase active sites. |
| H-Bond Acceptors | 3 (N, N, F) | Facilitates target protein engagement and modulates aqueous solubility. |
| Predicted LogP | ~2.5 - 3.0 | Optimal lipophilicity balance for partitioning into lipid bilayers. |
Data supported by structural informatics and standard chemical property databases .
Analytical Characterization: Self-Validating Protocols
To ensure scientific integrity, the characterization of this building block must rely on self-validating systems—where the protocol inherently confirms its own success during execution.
Protocol A: Self-Validating LC-MS (ESI+) Methodology
Causality: Electrospray Ionization (ESI) is chosen because the basic pyrazole amine readily accepts a proton in acidic media. The presence of bromine provides a built-in validation mechanism via its isotopic distribution.
-
System Equilibration & Blank Validation: Inject 5 µL of 100% LC-MS grade Methanol.
-
Validation Check: The baseline must show a Signal-to-Noise (S/N) ratio < 3. Any peaks indicate column carryover, requiring a blank gradient wash before proceeding.
-
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
-
Gradient Execution: Run the sample through a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) using the gradient table below. The 0.1% Formic Acid (FA) is strictly required to drive the equilibrium toward the protonated state [M+H]+ .
| Time (min) | % Aqueous (0.1% FA) | % Organic (MeCN + 0.1% FA) | Flow Rate | Validation Checkpoint |
| 0.0 | 95 | 5 | 0.4 mL/min | Baseline pressure stability confirmed. |
| 3.0 | 5 | 95 | 0.4 mL/min | Elution of target compound. |
| 4.0 | 5 | 95 | 0.4 mL/min | Hydrophobic impurity wash step. |
| 5.0 | 95 | 5 | 0.4 mL/min | Re-equilibration complete. |
-
Isotopic Validation (Critical Step): Analyze the mass spectrum at the target retention time. You must observe a 1:1 intensity doublet at m/z 270.0 ( 79Br ) and m/z 272.0 ( 81Br ). If this exact 1:1 isotopic signature is missing, the compound has undergone debromination or is structurally incorrect.
Protocol B: Quantitative NMR (qNMR) in DMSO-d6
Causality: DMSO-d6 is explicitly chosen over CDCl3 because it is a strongly hydrogen-bonding solvent that prevents the rapid exchange of the −NH2 protons, allowing them to be clearly observed in the spectrum.
-
Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6 containing 0.05% v/v Tetramethylsilane (TMS).
-
Internal Calibration: Set the TMS peak to exactly 0.00 ppm. This validates the magnetic field lock and shim quality.
-
Integration Validation: Locate the benzylic −CH2− protons (typically a sharp singlet near 5.10–5.30 ppm). Set the integration of this peak to exactly 2.00 .
-
Structural Confirmation: Using the benzylic protons as the internal standard, validate that the broad −NH2 singlet (around 5.50–6.00 ppm) integrates to ~2.00, and the aromatic/pyrazole protons integrate to their respective stoichiometric values.
Synthetic Utility and Workflows
The true value of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine lies in its orthogonal reactivity. The amine and the aryl bromide can be functionalized independently without cross-interference.
Fig 1: Orthogonal synthetic workflow for functionalizing the pyrazole and benzyl domains.
Self-Validating Suzuki-Miyaura Coupling Protocol
To elaborate the aryl bromide into a biaryl system (common in kinase inhibitors):
-
Inert Atmosphere Setup: Assemble the reaction in a glovebox or via Schlenk line. Validation: Include a resazurin-based colorimetric oxygen indicator strip in the glovebox; it must remain colorless (indicating <1 ppm O2 ) before opening the Palladium catalyst.
-
Reaction Assembly: Combine 1.0 eq of the pyrazole compound, 1.2 eq of an aryl boronic acid, 2.0 eq of K2CO3 , and 0.05 eq of Pd(dppf)Cl2 in degassed 1,4-Dioxane/Water (4:1).
-
Thermal Activation & Monitoring: Heat to 90°C. Monitor via LC-MS (Protocol A). Validation: The reaction is deemed complete only when the 1:1 isotopic doublet at m/z 270/272 completely disappears, confirming total consumption of the starting bromide.
Application in Drug Development: Kinase Inhibition
Once elaborated, derivatives of this compound act as potent ATP-competitive inhibitors. The pyrazole domain mimics ATP, while the fluorinated benzyl ring projects into the hydrophobic back-cleft of the kinase, dictating selectivity between kinase families (e.g., JAK vs. CDK).
Fig 2: Mechanism of action for pyrazole-3-amine derivatives in kinase inhibition pathways.
Handling, Storage, and Safety Protocols
Due to the electron-rich nature of the pyrazole-amine and the photolabile potential of the aryl bromide, strict storage conditions are required to prevent degradation:
-
Storage Temperature: Maintain at 2–8°C.
-
Atmosphere: Store under an inert atmosphere (Argon or dry Nitrogen) to prevent ambient oxidation of the primary amine.
-
Light Protection: Store in amber glass vials. Causality: UV light can induce homolytic cleavage of the C–Br bond, leading to radical-mediated dimerization or debromination.
References
-
Title: Fluorine in medicinal chemistry Source: Progress in Medicinal Chemistry (PubMed) URL: [Link]
- Title: Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof (WO2019037640A1)
-
Title: 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine (CID 79710062) Source: National Center for Biotechnology Information (PubChem) URL: [Link]
1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine molecular weight
An In-depth Technical Guide to 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine: Properties, Synthesis, and Research Applications
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of the novel heterocyclic compound, 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine. It is structured to deliver foundational knowledge, from fundamental physicochemical properties to plausible synthetic routes and potential therapeutic applications, grounded in the established significance of the pyrazole scaffold in medicinal chemistry.
Executive Summary
The pyrazole nucleus is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antipsychotic effects.[1][2] This guide focuses on the specific derivative, 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine, a compound designed to merge the proven pharmacophoric features of the pyrazole ring with the modulating effects of a halogenated benzyl substituent. We will detail its fundamental properties, propose a robust synthetic pathway, outline methods for structural confirmation, and discuss its potential in the landscape of therapeutic research. This document is intended to serve as a foundational resource for researchers investigating this and related molecules.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. First described by Knorr in 1883, this scaffold has become a "privileged structure" in medicinal chemistry due to its metabolic stability and versatile synthetic accessibility.[1][3] The pyrazole ring can act as a bioisosteric replacement for other functional groups and its substituents can be readily modified to fine-tune pharmacokinetic and pharmacodynamic properties.
The therapeutic relevance of pyrazoles is well-documented, with marketed drugs spanning various indications[1][2]:
-
Celecoxib: A selective COX-2 inhibitor for inflammation.
-
Rimonabant: A cannabinoid receptor antagonist developed for anti-obesity.
-
Stanozolol: An anabolic steroid.
The continued interest in pyrazole derivatives stems from their proven ability to interact with a diverse range of biological targets.[4][5] The introduction of a substituted benzyl group at the N1 position, as in the title compound, is a common strategy to explore interactions with specific binding pockets in enzymes like kinases, which are critical targets in oncology and immunology.[6]
Physicochemical and Structural Properties
The molecular identity of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine is defined by its constituent atoms and their arrangement. Its molecular weight and other key physical properties are fundamental for experimental design, from reaction stoichiometry to analytical characterization.
Molecular Formula and Weight Calculation
The molecular formula is derived by summing the atoms from its two primary structural components: the 3-amino-1H-pyrazole ring (C₃H₅N₃) and the 3-bromo-5-fluorobenzyl group (C₇H₅BrF), with the loss of one hydrogen atom from each part upon bond formation.
-
Chemical Name: 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine
-
Molecular Formula: C₁₀H₉BrFN₃
The molecular weight is calculated from the atomic weights of the constituent elements:
-
Carbon (C): 10 x 12.011 = 120.11
-
Hydrogen (H): 9 x 1.008 = 9.072
-
Bromine (Br): 1 x 79.904 = 79.904
-
Fluorine (F): 1 x 18.998 = 18.998
-
Nitrogen (N): 3 x 14.007 = 42.021
Total Molecular Weight: 269.105 g/mol
Data Summary Table
The key quantitative data for the compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(3-bromo-5-fluorobenzyl)-1H-pyrazol-3-amine | - |
| Molecular Formula | C₁₀H₉BrFN₃ | Derived |
| Molecular Weight | 269.11 g/mol | Calculated |
| Exact Mass | 268.9964 Da | Calculated |
| Monoisotopic Mass | 268.99639 Da | Calculated |
Proposed Synthesis and Purification Workflow
Synthetic Strategy Overview
The proposed pathway involves the synthesis of the 3-aminopyrazole core, which is then alkylated with the appropriate 3-bromo-5-fluorobenzyl halide. This ensures regioselective placement of the benzyl group on the N1 position of the pyrazole ring.
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol describes a self-validating experimental procedure. Each step includes rationale and expected outcomes.
Step 1: Synthesis of 3-Amino-1H-pyrazole
-
Rationale: This step utilizes the classical Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring from a 1,3-dicarbonyl equivalent and a hydrazine.[1] Using malononitrile ensures the direct formation of the 3-amino derivative.
-
Procedure:
-
To a solution of malononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-amino-1H-pyrazole.
-
Step 2: N-Alkylation to form 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine
-
Rationale: This is a standard nucleophilic substitution where the pyrazole nitrogen attacks the benzylic carbon of 3-bromo-5-fluorobenzyl bromide. A base is required to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity.
-
Procedure:
-
Dissolve 3-amino-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), and stir for 30 minutes at room temperature.
-
Add a solution of 3-bromo-5-fluorobenzyl bromide (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Step 3: Purification
-
Rationale: The crude product will likely contain unreacted starting materials and potential side products (e.g., N2-alkylated isomer). Silica gel column chromatography is the standard method for isolating the desired product with high purity.
-
Procedure:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column and collect fractions, monitoring by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the final product, 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine.
-
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic techniques provides unambiguous structural evidence.
| Technique | Expected Observations and Rationale |
| ¹H NMR | Aromatic Protons: Distinct signals in the 7.0-8.0 ppm range corresponding to the protons on the disubstituted benzene ring. Pyrazole Protons: Two characteristic doublets in the 5.5-7.5 ppm range for the C4-H and C5-H of the pyrazole ring. Benzyl Protons: A singlet around 5.0-5.5 ppm integrating to 2H for the -CH₂- group. Amine Protons: A broad singlet (2H) for the -NH₂ group, which may be exchangeable with D₂O. |
| ¹³C NMR | Signals corresponding to the 10 unique carbon atoms in the molecule, including the characteristic signals for the C-Br and C-F carbons on the aromatic ring, and the C3, C4, and C5 carbons of the pyrazole ring. |
| Mass Spec (ESI) | The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the calculated molecular weight. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be visible for the molecular ion peak. |
| IR Spectroscopy | N-H Stretch: A characteristic broad peak or a pair of peaks around 3200-3400 cm⁻¹ for the primary amine. C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region. C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹. |
Potential Applications in Drug Development
The structural motifs within 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine suggest several promising avenues for therapeutic research.
Kinase Inhibition
The 3-aminopyrazole core is a well-known hinge-binding motif in many kinase inhibitors.[6] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The N-benzyl group can be oriented to occupy the hydrophobic pocket of the ATP-binding site, while the halogen substituents (Br and F) can form specific halogen bonds or other interactions to enhance binding affinity and selectivity. This compound could be a lead candidate for inhibitors of targets like RIPK1, FGFR, or other kinases implicated in inflammatory diseases or oncology.[2][6]
Anti-inflammatory and Analgesic Properties
Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic activities.[1][4] These effects are often mediated through the inhibition of enzymes like cyclooxygenase (COX) or other signaling molecules in the inflammatory cascade. The specific substitution pattern of this compound warrants its investigation in models of inflammation and pain.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3-Bis-Pyrazole Derivatives [open.metu.edu.tr]
- 6. acs.figshare.com [acs.figshare.com]
1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine: A Strategic Fluorinated Building Block in Medicinal Chemistry
Abstract: In modern rational drug design, the selection of highly functionalized building blocks is critical for accelerating Structure-Activity Relationship (SAR) exploration. 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine (CAS: 1508707-60-5) represents a privileged scaffold, combining the kinase-hinge-binding properties of a 3-aminopyrazole core with the metabolic stability and cross-coupling versatility of a bromo-fluorobenzyl moiety. This technical whitepaper dissects the IUPAC nomenclature, physicochemical properties, regioselective synthetic methodologies, and downstream applications of this compound for drug development professionals.
IUPAC Nomenclature & Structural Deconstruction
Understanding the structural topology of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine requires a systematic breakdown of its IUPAC name. The nomenclature dictates the precise spatial arrangement of its three primary functional zones:
-
"1H-pyrazol-3-amine" (The Core): The foundational scaffold is a 5-membered heteroaromatic pyrazole ring containing two adjacent nitrogen atoms. The "1H" designates the tautomeric state where the saturated nitrogen (N1) serves as the attachment point for the substituent. The "3-amine" indicates a primary exocyclic amine (-NH2) bonded to the C3 carbon. This core is a well-documented bioisostere for the adenine ring of ATP, making it a critical pharmacophore for kinase inhibition.
-
"1-(...)": This locant confirms that the complex substituent enclosed in parentheses is covalently bonded to the N1 nitrogen of the pyrazole ring.
-
"3-Bromo-5-fluorobenzyl" (The Substituent): A benzyl linker (-CH2-Aryl) connects the pyrazole to a phenyl ring. The phenyl ring is di-substituted: a bromine atom at the meta-position (C3) and a fluorine atom at the opposite meta-position (C5).
Physicochemical Properties
The physicochemical profile of a building block dictates its behavior in both synthetic workflows and biological systems. The data summarized in Table 1 highlights its suitability for Fragment-Based Drug Discovery (FBDD) [1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Implication |
| CAS Number | 1508707-60-5 | Unique chemical identifier for procurement and database querying. |
| Molecular Formula | C10H9BrFN3 | Indicates a highly functionalized, low-molecular-weight framework. |
| Molecular Weight | 270.10 g/mol | Ideal fragment size (<300 Da); allows for downstream MW expansion. |
| Exact Mass | 268.996 Da | Critical for LC-MS validation (yields characteristic Br isotope doublet). |
| H-Bond Donors | 1 | The exocyclic -NH2 group can donate hydrogen bonds to target proteins. |
| H-Bond Acceptors | 3 | N2 of pyrazole, the fluorine atom, and the exocyclic amine nitrogen. |
| Rotatable Bonds | 2 | Low conformational flexibility minimizes entropic penalty upon target binding. |
Synthetic Methodologies & Mechanistic Insights
The primary challenge in synthesizing N-substituted 3-aminopyrazoles is regioselectivity . The 1H-pyrazol-3-amine starting material possesses three nucleophilic nitrogen centers: N1, N2, and the exocyclic C3-amine.
Causality of Regioselectivity
Direct alkylation under standard basic conditions often yields a mixture of N1 and N2 isomers [2]. However, alkylation at the N1 position is thermodynamically and sterically favored. If alkylation occurs at N2, the incoming bulky benzyl group suffers severe steric clash with the adjacent C3-amino group. By utilizing a large counter-cation base (like Cs2CO3) in a polar aprotic solvent (DMF), the pyrazolide anion is stabilized, and kinetic control directs the electrophile almost exclusively to the unhindered N1 position.
Self-Validating Experimental Protocol: Regioselective N-Alkylation
The following protocol details the synthesis of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine via direct SN2 alkylation.
Step 1: Deprotonation
-
Charge an oven-dried 250 mL round-bottom flask with 1H-pyrazol-3-amine (1.00 eq, 10.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (20 mL) under a nitrogen atmosphere.
-
Add Cesium Carbonate (Cs2CO3) (1.50 eq, 15.0 mmol) in one portion.
-
Expertise Insight: The large ionic radius of Cesium enhances the solubility of the carbonate and coordinates loosely with the pyrazolide anion, leaving the N1 position highly exposed for nucleophilic attack.
-
Step 2: Electrophilic Addition 3. Cool the suspension to 0 °C using an ice bath. 4. Dissolve 3-bromo-5-fluorobenzyl bromide (1.05 eq, 10.5 mmol) in anhydrous DMF (5 mL) and add dropwise over 15 minutes.
-
Expertise Insight: Maintaining 0 °C during addition suppresses the competing nucleophilicity of the exocyclic C3-amine, preventing unwanted over-alkylation.
Step 3: Reaction & In-Process Control (Self-Validation) 5. Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 12 hours. 6. Validation Check: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material is consumed. The product must display a characteristic 1:1 doublet at m/z 270.0 and 272.0 [M+H]+ , confirming the presence of the 79Br and 81Br isotopes.
Step 4: Workup & Isolation 7. Quench the reaction by pouring it into 100 mL of ice water. Extract with Ethyl Acetate (3 × 50 mL). 8. Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to selectively partition and remove residual DMF. 9. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes) to isolate the pure N1-isomer.
Figure 1: Regioselective N-alkylation workflow for 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine.
Applications in Drug Discovery
The true value of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine lies in its multi-vector functionalization potential. It is engineered specifically for late-stage diversification in lead optimization campaigns [3].
-
The Exocyclic Amine (Hinge Binding & Amidation): The C3-amine can be converted into amides or ureas. In kinase inhibitor design, this region often projects into the solvent-exposed channel or forms critical bidentate hydrogen bonds with the kinase hinge region (e.g., interacting with the backbone carbonyls of the protein).
-
The Aryl Bromide (Cross-Coupling Handle): The meta-bromo substituent is a highly reactive vector for Palladium-catalyzed cross-coupling reactions. Medicinal chemists can utilize Suzuki-Miyaura couplings to attach aryl/heteroaryl groups, or Buchwald-Hartwig aminations to append solubilizing aliphatic amines (e.g., piperazines or morpholines), rapidly generating a library of analogs from a single core [4].
-
The Aryl Fluoride (Metabolic Shielding): The insertion of a fluorine atom at the C5 position of the benzyl ring is a classic pharmacokinetic (PK) optimization strategy. Fluorine's high electronegativity and strong C-F bond block Cytochrome P450-mediated aromatic oxidation at that site, significantly extending the in vivo half-life of the resulting drug candidate without adding detrimental steric bulk.
Figure 2: Strategic utility of the compound's functional handles in rational drug design.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 79710062, 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine". PubChem, [Link]
-
Radwan, Z., et al. "3APs as anti-infective agents. The 3-aminopyrazole portion is highlighted in red." International Journal of Molecular Sciences, [Link]
-
Wenzel, B., et al. "Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation." Molecules, [Link]
- US Patent 9388168B2. "Process for the preparation of 1-([1,3]dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine".
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for the heterocyclic compound 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine. While experimental data for this specific molecule is not publicly available, this document leverages established principles of NMR theory, substituent effects, and spectral database knowledge to construct a detailed theoretical framework for its spectral characterization. We will dissect the anticipated chemical shifts, coupling constants, and signal multiplicities, explaining the underlying chemical and physical principles. Furthermore, this guide presents a robust, field-proven experimental protocol for acquiring high-quality NMR data and a logical workflow for structural verification, serving as a practical resource for researchers in organic synthesis and medicinal chemistry.
Introduction: The Imperative for Structural Verification
In the synthesis of novel compounds for pharmaceutical development, absolute certainty in molecular structure is paramount. 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine represents a typical scaffold, incorporating a halogenated aromatic ring, a flexible benzyl linker, and a substituted pyrazole heterocycle—moieties common in biologically active molecules. NMR spectroscopy provides the most powerful method for confirming the identity and purity of such compounds by mapping the chemical environment of each hydrogen and carbon atom. This guide serves to preemptively interpret the spectral data for this target molecule, providing a benchmark for researchers and demonstrating the predictive power of modern spectroscopic principles.
Part 1: Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to display distinct signals corresponding to the protons of the 3-bromo-5-fluorobenzyl group, the pyrazole ring, the linking methylene bridge, and the amine substituent. The analysis relies on understanding the electronic effects (induction and resonance) of the bromine, fluorine, and nitrogen atoms, which significantly influence the local magnetic environments of the protons.
Predicted ¹H NMR Data
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-2' | ~7.25 | t (triplet) | ⁴J(H-F) ≈ 2.5 Hz | The proton ortho to the bromine is deshielded. It appears as a triplet due to coupling with the fluorine atom (⁴J) and the H-6' proton (⁴J). |
| H-4' | ~7.10 | dt (doublet of triplets) | ³J(H-F) ≈ 8.0 Hz, ⁴J(H-H) ≈ 2.0 Hz | This proton is ortho to the fluorine, leading to a significant ³J coupling. It is further split into a triplet by the two meta protons (H-2' and H-6'). |
| H-6' | ~7.35 | s (singlet) or narrow t | This proton is situated between two electronegative halogens, leading to a downfield shift. It may appear as a singlet or a narrow triplet due to small meta couplings. | |
| H-7' (CH₂) | ~5.30 | s (singlet) | The methylene protons are adjacent to the electron-withdrawing pyrazole nitrogen and the aromatic ring, shifting them downfield. They are expected to be a singlet as there are no adjacent protons. | |
| H-4 | ~5.80 | d (doublet) | ³J(H4-H5) ≈ 2.5 Hz | This proton on the pyrazole ring is shielded by the adjacent amine group. It is split into a doublet by the H-5 proton.[1][2] |
| H-5 | ~7.40 | d (doublet) | ³J(H5-H4) ≈ 2.5 Hz | This proton is adjacent to the N-benzyl group and is deshielded relative to H-4. It is split into a doublet by the H-4 proton.[1] |
| NH₂ | ~4.5 - 5.5 | br s (broad singlet) | The chemical shift of amine protons is highly variable and dependent on solvent, concentration, and temperature. The signal is typically broad due to quadrupole broadening and chemical exchange. |
Part 2: Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide a count of the unique carbon environments. The presence of highly electronegative fluorine will induce significant C-F coupling, which is a key diagnostic feature. The spectrum will be acquired with proton decoupling, resulting in singlets for most carbons, except those coupled to fluorine.
Predicted ¹³C NMR Data
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |
| C-1' | ~140.5 | d (doublet), ²J(C-F) ≈ 9 Hz | The ipso-carbon of the benzyl group is deshielded and coupled to the meta fluorine atom. |
| C-2' | ~115.0 | d (doublet), ²J(C-F) ≈ 25 Hz | This carbon is ortho to the fluorine and will show a large two-bond C-F coupling. |
| C-3' | ~122.5 | s (singlet) | The carbon bearing the bromine atom is deshielded, but its signal may be of lower intensity due to quadrupolar relaxation. |
| C-4' | ~112.0 | d (doublet), ²J(C-F) ≈ 21 Hz | This carbon is also ortho to the fluorine atom and exhibits a large C-F coupling. |
| C-5' | ~163.0 | d (doublet), ¹J(C-F) ≈ 245 Hz | The carbon directly attached to fluorine shows a very large one-bond coupling constant, a hallmark of C-F bonds.[3] |
| C-6' | ~125.0 | d (doublet), ⁴J(C-F) ≈ 3 Hz | This carbon experiences a small four-bond coupling to the fluorine. |
| C-7' (CH₂) | ~53.0 | s (singlet) | The methylene carbon is shifted downfield by the adjacent nitrogen and aromatic ring. The introduction of fluorine atoms on the benzyl ring can cause this signal to shift to a higher field compared to non-fluorinated analogues.[4] |
| C-3 | ~155.0 | s (singlet) | The carbon bearing the amine group is significantly deshielded due to the electron-withdrawing effect of the nitrogen atoms.[5] |
| C-4 | ~95.0 | s (singlet) | This pyrazole carbon is relatively shielded. |
| C-5 | ~130.0 | s (singlet) | This carbon is deshielded compared to C-4 due to its proximity to the N-benzyl substituent. |
Part 3: Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. This protocol represents a self-validating system for the analysis of small molecules like 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the sample for ¹H NMR and 40-50 mg for ¹³C NMR into a clean, dry vial.[6]
-
Select a suitable deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like amines.
-
Add approximately 0.7 mL of the deuterated solvent to the vial.
-
Gently agitate the vial to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. It is recommended to filter the solution through a small plug of glass wool to remove any particulate matter.
-
Cap and label the NMR tube clearly.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Spectrum Acquisition:
-
Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6-8 ppm.
-
Number of Scans (NS): Acquire 16 or 32 scans for sufficient signal-to-noise (S/N).
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of protons.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard.
-
-
¹³C NMR Spectrum Acquisition:
-
Pulse Program: Use a standard proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30' on Bruker instruments) to allow for faster repetition rates.[6]
-
Spectral Width: Set a spectral width of 240-250 ppm.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 to 4096) is required.
-
Relaxation Delay (D1): A delay of 2 seconds is a good starting point.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
For the ¹H spectrum, integrate the signals to determine the relative proton ratios.
-
Part 4: Visualization of the Structural Verification Workflow
To confirm the proposed structure, a multi-faceted approach combining different NMR experiments is the most rigorous method. The following workflow illustrates the logical progression from 1D spectra to more advanced 2D techniques for unambiguous assignment.
Caption: Workflow for unambiguous structural elucidation using NMR.
This workflow demonstrates a self-validating system. For instance, the ¹H-¹H couplings observed in the COSY spectrum (e.g., between H-4 and H-5 of the pyrazole) must be consistent with the long-range ¹H-¹³C correlations seen in the HMBC spectrum (e.g., correlation from H-4 to C-5 and C-3), providing multiple points of verification for each structural assignment.[7]
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine. By grounding these predictions in the fundamental principles of chemical shifts and spin-spin coupling, and by providing a rigorous experimental protocol, this document serves as an authoritative resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds. The true value of this predictive analysis lies in its ability to guide researchers in their interpretation of experimental data, enabling faster, more confident, and accurate structural elucidation in the fast-paced environment of drug development.
References
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Koch, R. (2017). Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Molecular Modeling, 23(1), 19. [Link]
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Claramunt, R. M., Santa María, M. D., Sanz, D., Alkorta, I., & Elguero, J. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-570. [Link]
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Wiley Science Solutions. KnowItAll Solutions for NMR. [Link]
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CAS. NMR Database for Faster Structural Data. [Link]
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Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Main Group Chemistry. [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
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Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
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University of Chicago Chemistry Department. UChicago Experiment Guides - NMR Facility. [Link]
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Mestrelab. Download NMR Predict. [Link]
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]
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nmrshiftdb2. open nmr database on the web. [Link]
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ACD/Labs. NMR Software | Processing, Prediction, and Assignment. [Link]
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Unknown. (2021, February 8). Common NMR experiments and the time it takes to run them. [Link]
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Unknown. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]
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Unknown. (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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SpectraBase. 3-aminopyrazole-4-carboxylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
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Scilit. The NMR spectra of some iodo‐ and bromo‐fluorobenzenes. A novel solvent effect on ortho fluorine‐fluorine couplings. [Link]
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Unknown. (2018, May 15). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. [Link]
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Unknown. Chapter 3: Methods of NMR Spectrum Prediction and Structure Verification. [Link]
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Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
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Unknown. General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. [Link]
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SpectraBase. 3-Aminopyrazole-4-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]
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Scientific Laboratory Supplies. 3-Aminopyrazole, 98%. [Link]
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AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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Unknown. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. [Link]
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-
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Potential mechanism of action for substituted pyrazoles
Substituted Pyrazoles in Targeted Therapeutics: Mechanistic Pathways and Experimental Validation
Executive Summary
As a heavily privileged scaffold in medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—serves as a versatile pharmacophore in modern drug design[1]. Its unique physicochemical profile allows it to act simultaneously as a hydrogen bond donor and acceptor, making it an ideal candidate for interacting with the complex binding pockets of various enzymes and receptors[1].
As a Senior Application Scientist, I have observed that the successful translation of pyrazole derivatives from bench to bedside relies heavily on understanding their precise mechanisms of action (MoA). This technical guide explores the two most prominent mechanistic pathways targeted by substituted pyrazoles: Kinase Inhibition (specifically the JAK/STAT pathway) and Cyclooxygenase-2 (COX-2) Inhibition . Furthermore, we provide self-validating experimental protocols to ensure rigorous preclinical evaluation.
Core Mechanism 1: Kinase Inhibition (The JAK/STAT Pathway)
Mechanistic Causality
Protein kinases are pivotal regulators of cellular signaling. Dysregulation of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a hallmark of numerous malignancies and autoimmune disorders[2].
Substituted pyrazoles, particularly N-substituted and pyrazolo-pyrimidine derivatives, function primarily as Type I ATP-competitive inhibitors [3]. The causality behind their efficacy lies in the structural complementarity between the pyrazole moiety and the highly conserved ATP-binding pocket (hinge region) of the kinase[1]. The unsubstituted nitrogen of the pyrazole ring forms a critical, highly directional hydrogen bond with the backbone amide of the kinase hinge region, effectively outcompeting endogenous ATP and halting the transphosphorylation cascade[3]. For instance, Tofacitinib, a well-known pyrazole-containing JAK inhibitor, achieves its immunomodulatory effects by competitively binding to this exact site, thereby preventing the phosphorylation and subsequent nuclear translocation of STAT proteins[2].
Visualization of the JAK/STAT Intervention
Caption: JAK/STAT signaling cascade and the targeted intervention by pyrazole-based inhibitors.
Quantitative Data: Pyrazole Kinase Inhibitors
Table 1: Representative Pyrazole-based Kinase Inhibitors and their Selectivity Profiles.
| Compound / Derivative | Primary Target | IC50 Value | Mechanism |
| Tofacitinib | JAK1 / JAK3 | 3.2 nM / 1.6 nM | ATP-competitive hinge binder[2] |
| Golidocitinib | JAK1 | < 1.0 nM | ATP-competitive, highly selective[1] |
| Afuresertib | Akt1 | 0.02 nM | Reversible ATP-competitive[1] |
Experimental Protocol: TR-FRET Kinase Assay
To validate the ATP-competitive nature of a novel pyrazole derivative, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. This method is chosen because it minimizes compound auto-fluorescence interference, ensuring high data trustworthiness.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the pyrazole compound in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser to ensure precise delivery. Control: Include DMSO vehicle (0% inhibition) and a known reference inhibitor like Tofacitinib (100% inhibition).
-
Enzyme Addition: Add 5 µL of recombinant JAK1 enzyme (optimized concentration, e.g., 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.
-
Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled generic peptide substrate (50 nM) and ATP (at the predetermined Km value, e.g., 10 µM).
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and stop the reaction) and a Europium-labeled anti-phospho antibody.
-
Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Calculate the IC50 using a 4-parameter logistic non-linear regression model. Causality check: If the IC50 shifts significantly to the right when the assay is run at a high ATP concentration (e.g., 1 mM), the ATP-competitive mechanism is validated.
Core Mechanism 2: Cyclooxygenase-2 (COX-2) Inhibition
Mechanistic Causality
The arachidonic acid pathway is central to inflammatory responses. While traditional NSAIDs non-selectively inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, inflammatory), 1,5-diarylpyrazole derivatives (such as Celecoxib) achieve remarkable COX-2 selectivity[4].
The causality of this selectivity is rooted in a subtle structural difference between the two isoenzymes: the substitution of Isoleucine at position 523 in COX-1 with a smaller Valine in COX-2. This creates a secondary, hydrophilic allosteric side pocket in COX-2. The pyrazole core acts as a rigid scaffold that perfectly projects a sulfonamide or methylsulfonyl pharmacophore into this specific side pocket, anchoring the molecule and blocking the entry of arachidonic acid into the catalytic channel[4].
Visualization of COX-2 Selective Inhibition
Caption: Arachidonic acid pathway highlighting selective COX-2 inhibition by diaryl pyrazoles.
Quantitative Data: COX-1 vs COX-2 Selectivity
Table 2: Comparative COX-1/COX-2 Inhibition by Pyrazole Derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Standard) | 15.0 | 0.052 | ~288[4] |
| PYZ20 (Experimental) | > 50.0 | 0.33 | >150[4] |
| PYZ10 (Experimental) | > 10.0 | 0.000028 | Highly Selective[4] |
Experimental Protocol: Cellular PGE2 Enzyme Immunoassay (EIA)
While isolated enzyme assays are useful, a cellular assay is critical to prove that the pyrazole compound is cell-permeable and functions in a complex biological matrix.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages at 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the pyrazole compound (0.001 to 10 µM) for 1 hour. Control: Use Celecoxib as a positive control and DMSO as the vehicle control.
-
Stimulation: Induce COX-2 expression and arachidonic acid metabolism by adding Lipopolysaccharide (LPS, 1 µg/mL) to all wells (except the negative control). Incubate for 24 hours.
-
Supernatant Harvest: Carefully collect the cell culture supernatant, which now contains secreted Prostaglandin E2 (PGE2).
-
EIA Execution: Transfer 50 µL of the supernatant to a PGE2 EIA plate (e.g., Cayman Chemical). Add the PGE2-Acetylcholinesterase conjugate and the PGE2 monoclonal antibody. Incubate overnight at 4°C.
-
Development & Readout: Wash the plate 5 times with Wash Buffer. Add Ellman's Reagent and develop in the dark for 60-90 minutes. Read the absorbance at 412 nm.
-
Data Interpretation: The intensity of the yellow color is inversely proportional to the amount of free PGE2 present. Calculate the percentage of PGE2 inhibition relative to the LPS-only stimulated control to determine the functional cellular IC50.
Conclusion & Future Perspectives
The pyrazole scaffold remains an indispensable tool in the medicinal chemist's arsenal. By leveraging its unique hydrogen-bonding capabilities, researchers can design highly selective ATP-competitive kinase inhibitors (modulating the JAK/STAT pathway) and allosteric COX-2 inhibitors. Future drug development efforts are increasingly focusing on multi-target pyrazole hybrids and optimizing the pharmacokinetic (ADMET) profiles of these molecules to overcome resistance mechanisms in oncology and chronic inflammation.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL:[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL:[Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega (via NIH / ACS) URL:[Link]
-
Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature Source: MDPI URL:[Link]
Sources
Discovery and history of aminopyrazole compounds
An In-Depth Technical Guide to the Aminopyrazole Scaffold: History, Synthesis, and Kinase Inhibition Modalities
Executive Summary
The aminopyrazole motif is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for the development of highly selective kinase inhibitors, anti-inflammatory agents, and neurotherapeutics. As a Senior Application Scientist, I have structured this technical guide to bridge the historical discovery of pyrazoles with cutting-edge applications in covalent kinase inhibition. This whitepaper dissects the structural logic of aminopyrazoles as aniline bioisosteres, details the mechanistic tuning of covalent reactive groups (CRGs), and provides self-validating synthetic and biochemical protocols essential for drug development professionals.
Historical Context and Structural Fundamentals
The pyrazole nucleus—a five-membered heterocycle containing two adjacent nitrogen atoms—was first named by Ludwig Knorr in 1883[1]. While pyrazoles rarely occur in nature, their synthetic derivatives have been extensively investigated for over a century due to their profound pharmacological utility[1].
A critical structural characteristic of the aminopyrazole core is its prototrophic tautomerism. Unsubstituted pyrazoles can exist in three tautomeric forms, while mono-substituted derivatives can exhibit up to five tautomers[2]. The functionalization of the pyrazole ring with an amino group at the 3-, 4-, or 5-position dictates the electronic distribution and hydrogen-bonding vector of the molecule.
The Bioisosteric Logic: Replacing the Aniline Toxicophore
In kinase drug discovery, anilines have traditionally been used to target the ATP-binding hinge region. However, anilines frequently act as toxicophores—susceptible to oxidative metabolism by CYP450 enzymes into reactive electrophiles (e.g., hydroxylamines) that cause idiosyncratic toxicity. Furthermore, anilines often suffer from poor aqueous solubility.
By substituting the aniline motif with an aminopyrazole, researchers achieve a highly effective bioisosteric replacement. The aminopyrazole retains the critical hydrogen bond donor/acceptor pairs required for hinge binding while simultaneously eliminating the toxicophore and drastically improving pharmacokinetic (PK) solubility. This exact strategy was successfully employed to discover brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, where the aminopyrazole scaffold rescued the solubility and safety profile of the lead series[3].
Caption: Logical workflow of replacing an aniline toxicophore with an aminopyrazole bioisostere.
Mechanistic Role in Covalent Kinase Inhibition
Aminopyrazoles are exceptionally well-suited for targeting kinases with accessible cysteine residues in their active sites (e.g., BTK, FGFR, EGFR). The pyrazole nitrogens anchor the molecule to the kinase hinge region via non-covalent hydrogen bonds, perfectly orienting a covalently reactive group (CRG) toward the target cysteine.
Tuning Reversibility: Acrylamides vs. Cyanamides
A major challenge with first-generation covalent inhibitors (like the BTK inhibitor Ibrutinib) is their use of an acrylamide warhead. Acrylamides undergo a Michael addition with cysteine, forming an irreversible adduct. While potent, this irreversibility can lead to off-target accumulation and toxicity (e.g., skin rash from wild-type EGFR inhibition)[4].
Recent advancements have utilized the aminopyrazole carboxamide scaffold to tune this reactivity. By replacing the acrylamide with a cyanamide group, the mechanism shifts to a reversible-covalent Pinner-type addition. The cyanamide forms a transient adduct with the BTK Cys481 residue, providing the high biochemical potency of a covalent inhibitor but with the ability to dissociate from off-target kinases, vastly improving the kinome selectivity profile[4].
Overcoming Gatekeeper Mutations
In Fibroblast Growth Factor Receptors (FGFR2 and FGFR3), prolonged inhibition often leads to resistance via "gatekeeper" mutations (e.g., FGFR3-V555M), where a bulky amino acid blocks the hydrophobic back pocket. Aminopyrazole derivatives equipped with electrophilic warheads have been strategically designed to covalently target the flexible P-loop cysteine, bypassing the sterically hindered gatekeeper region and maintaining sub-micromolar potency against both wild-type and mutant variants[5].
Caption: Pathway of tuning aminopyrazole covalent reactive groups for kinase selectivity.
Quantitative Data Summaries
To illustrate the structure-activity relationship (SAR) impact of tuning the aminopyrazole scaffold, the following table synthesizes the pharmacological divergence between irreversible and reversible covalent modalities.
| Scaffold Type | Target Kinase | Warhead (CRG) | Binding Mechanism | Target Cysteine | Off-Target Risk | Clinical Advantage |
| Aminopyrazole Carboxamide | BTK | Acrylamide | Irreversible Covalent | Cys481 | High (EGFR, ITK) | High absolute potency; prolonged target occupancy[4]. |
| Aminopyrazole Carboxamide | BTK | Cyanamide | Reversible Covalent | Cys481 | Low | High kinome selectivity; reduced GI/skin toxicity[4]. |
| Aminopyrazole Derivative | FGFR2/3 | Acrylamide | Irreversible Covalent | P-loop Cys | Moderate | Overcomes V555M gatekeeper resistance mutations[5]. |
| Aminopyrazole (Bioisostere) | LRRK2 | None (Non-covalent) | Reversible ATP-competitive | N/A | Low (JAK2) | Brain-penetrant; eliminates aniline CYP1A2 toxicity[3]. |
Synthetic Methodologies & Self-Validating Protocols
The most versatile and widely utilized method for synthesizing 5-aminopyrazoles is the condensation of β -ketonitriles with hydrazines[6]. The reaction is governed by strict regioselectivity: the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the carbonyl carbon to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via nucleophilic attack on the nitrile carbon[6].
Caption: Regioselective synthetic workflow of 5-aminopyrazoles from β-ketonitriles.
Protocol 1: Synthesis of 3(5)-Aminopyrazole via β -Cyanoethylhydrazine
Causality: This protocol utilizes acrylonitrile and hydrazine hydrate. The slow addition of hydrazine is critical to prevent runaway exothermic polymerization of the acrylonitrile. Self-Validation: The protocol incorporates an IR/LC-MS checkpoint to ensure complete cyclization before isolation, preventing the carryover of toxic unreacted nitriles.
-
Reagent Preparation: Equip a 2-L two-necked flask with a thermometer, pressure-equalizing dropping funnel, and a magnetic stirrer. Add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate[7].
-
Controlled Addition: Gradually add 318 g (6.00 moles) of acrylonitrile dropwise over 2 hours. Crucial: Maintain the internal temperature strictly between 30–35 °C using an ice bath. Exceeding this temperature risks explosive polymerization.
-
Dehydration: Replace the funnel with a distillation condenser. Distill off the water at 40 mm Hg (bath temperature 45–50 °C) to yield β -cyanoethylhydrazine as a yellow oil[7].
-
Cyclization & Validation Checkpoint: Induce cyclization by heating the intermediate in the presence of a base catalyst (e.g., sodium ethoxide in ethanol).
-
Self-Validation Step: Pull a 10 μ L aliquot and analyze via FT-IR. The reaction is only complete when the sharp nitrile stretch at ~2250 cm −1 completely disappears. Alternatively, use LC-MS to confirm the mass shift to the cyclized product ( [M+H]+=84.1 ).
-
-
Purification: Remove the solvent under reduced pressure and purify the crude 3(5)-aminopyrazole via vacuum distillation or recrystallization from isopropyl alcohol.
Protocol 2: Biochemical Validation of Reversible Covalency (Jump-Dilution Assay)
Causality: To prove that a synthesized cyanamide-aminopyrazole is a reversible covalent inhibitor (unlike an acrylamide), one must demonstrate that enzymatic activity recovers after the free inhibitor is removed from the system. Self-Validation: The inclusion of a known irreversible inhibitor (Ibrutinib) and a vehicle control (DMSO) ensures the assay's dynamic range and validates the structural integrity of the enzyme post-dilution.
-
Pre-Incubation: Incubate recombinant BTK enzyme (100 nM) with the aminopyrazole inhibitor (1 μ M, 10x the expected IC 50 ) in assay buffer (HEPES pH 7.4, 10 mM MgCl 2 , 1 mM DTT) for 60 minutes at room temperature to allow the covalent adduct to form fully.
-
Control Setup: Set up parallel incubations using Ibrutinib (Irreversible Control) and 1% DMSO (Vehicle Control).
-
Jump-Dilution: Rapidly dilute the pre-incubation mixtures 100-fold into a reaction buffer containing the fluorescent kinase substrate and ATP (at K m concentration). The final inhibitor concentration is now 10 nM (well below the IC 50 ).
-
Kinetic Monitoring: Continuously monitor the fluorescence generation (product formation) over 4 hours using a microplate reader.
-
Data Interpretation (Validation):
-
Vehicle Control: Linear product formation (100% activity).
-
Ibrutinib Control: Flatline (0% activity), proving the irreversible adduct remains intact despite dilution.
-
Cyanamide-Aminopyrazole: An initial flatline followed by a gradual upward curve (recovery of activity), mathematically proving the dissociation of the reversible covalent bond.
-
Conclusion
The aminopyrazole scaffold represents a triumph of rational drug design. From its early origins in the late 19th century to its current status as a linchpin in precision oncology and neuropharmacology, its unique physicochemical properties allow it to act as an ideal hinge-binder and aniline bioisostere. By mastering the synthetic regioselectivity of β -ketonitriles and the mechanistic tuning of electrophilic warheads, drug development professionals can leverage this scaffold to design next-generation therapeutics that balance high target potency with impeccable safety profiles.
References
- Source: MDPI (International Journal of Molecular Sciences)
- Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors.
- Source: Beilstein Journal of Organic Chemistry (via PMC)
- Source: ACS Medicinal Chemistry Letters (via PMC)
- Source: Journal of Medicinal Chemistry (via NIH)
- 3(5)
- Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives...
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- 1. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives | IntechOpen [intechopen.com]
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- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Organic Syntheses Procedure [orgsyn.org]
Structure-activity relationship (SAR) of bromo-fluorobenzyl pyrazoles
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromo-Fluorobenzyl Pyrazoles
Introduction: Decoding a Privileged Scaffold
In the landscape of modern chemistry, the pyrazole ring stands as a "privileged scaffold," a core molecular structure that consistently appears in compounds with significant biological activity.[1][2][3] From life-saving pharmaceuticals to highly effective agrochemicals, pyrazole derivatives have demonstrated a remarkable versatility that continues to capture the attention of researchers.[4][5][6][7] This guide delves into the nuanced world of a specific, highly functionalized subset: bromo-fluorobenzyl pyrazoles.
The central thesis of this work is the exploration of the Structure-Activity Relationship (SAR), a fundamental principle in medicinal and agricultural chemistry that links a molecule's three-dimensional form to its function.[8][9] By systematically modifying a chemical structure and observing the resulting changes in biological potency, we can deduce the precise features responsible for its desired effect. Here, we will dissect how the strategic placement of bromine and fluorine atoms on a benzyl moiety attached to a pyrazole core dictates the resulting compound's efficacy as an insecticide, herbicide, or therapeutic agent. The unique electronic properties of these halogens—the high electronegativity and metabolic stability offered by fluorine, and the size and polarizability of bromine—provide a powerful toolkit for fine-tuning molecular interactions with biological targets.[10][11]
This document will serve as a technical guide for researchers, scientists, and drug development professionals, providing not only a synthesis of current SAR knowledge but also the causality behind experimental designs, detailed protocols for synthesis and evaluation, and a forward look into the future of this promising chemical class.
Chapter 1: The Pyrazole Core and the Influence of Halogenation
The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] This arrangement creates a unique electronic and steric profile, offering multiple positions for chemical modification, which is key to its utility in tuning biological activity.
Caption: Mechanism of pyrazole insecticides at the insect GABA receptor.
Key SAR Insights for Insecticides:
-
The Pyrazole Core is Essential: The pyrazole ring itself is indispensable for activity, forming the core scaffold that correctly orients the other functional groups. [12]* Halogenated Benzyl Group: The introduction of a fluoro-substituted benzyl group at the N1 position of the pyrazole is a key factor in increasing insecticidal activity. [13]* Bromo Substituent: A bromine atom, often at the C4 position of the pyrazole ring, is frequently associated with high potency.
-
Trifluoromethyl Group: A trifluoromethyl (-CF3) group at either the C3 or C5 position is a common feature in highly active insecticidal and herbicidal pyrazoles, contributing to both binding and metabolic stability. [14][15][16] Table 1: Comparative Insecticidal Activity (LC₅₀) of Pyrazole Derivatives
Compound ID Pyrazole Substituent (C4) Benzyl Substituent (N1) Target Pest LC₅₀ (mg/L) Reference 7g -CN 2,6-dichloro-4-trifluoromethoxy P. xylostella 5.32 [13] Fipronil -CN 2,6-dichloro-4-trifluoromethylphenyl Termites 0.038 (µg/mL) [12] 3f Schiff Base Phenylfuran Termites 0.001 (µg/mL) [12] 6h Amino Acid Conjugate Phenyl Locusts 47.68 (µg/mL) [12] Note: This table compiles representative data to illustrate SAR trends. Direct comparison requires identical assay conditions.
Herbicidal Activity: Inhibiting Photosynthesis Pathways
In the realm of herbicides, many pyrazole derivatives function by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical for chlorophyll and heme biosynthesis in plants. Its inhibition leads to the accumulation of a phototoxic intermediate, which, in the presence of light, causes rapid cell membrane disruption and plant death. [17] Key SAR Insights for Herbicides:
-
Bioisosteric Replacement: Halogen-substituted phenylpyrazoles have been successfully designed as bioisosteric replacements for uracil-based PPO inhibitors, demonstrating the flexibility of the pyrazole scaffold. [17]* Substitution Pattern is Critical: The specific arrangement of substituents is paramount. For example, in the compound class represented by 4-bromo-1-methyl-5-trifluoromethyl-3-(2-fluoro-4-chloro-5-isopropoxycarbonylphenyl)pyrazole, the bromine is on the pyrazole ring, while the fluoro and chloro groups are on the phenyl ring at the 3-position. This precise arrangement is crucial for potent herbicidal activity. [18]* Role of N1 Substituent: The nature of the substituent at the N1 position of the pyrazole ring significantly impacts herbicidal effect. Studies have shown that a 2,2,2-trifluoroethyl group can confer better inhibitory effects than a phenyl group. [14]
Chapter 3: SAR in Medicinal Chemistry
The structural features that make bromo-fluorobenzyl pyrazoles effective in agriculture also translate to therapeutic potential in humans, targeting a range of diseases from cancer to microbial infections.
Key SAR Insights for Medicinal Applications:
-
Anticancer Activity: The bromophenyl moiety is a significant contributor to anticancer activity. The position of the bromine is critical; for instance, a 4-bromophenyl group can induce apoptosis in cancer cells. [19]Further substitution with electron-donating groups on other parts of the molecule can enhance this cytotoxic effect. [5]* Antimicrobial Activity: Halogen substituents are known to significantly affect the antimicrobial activity of pyrazoles. [10]The lipophilic and polarizable nature of a bromine atom at the 4-position of a phenyl ring can strengthen hydrophobic interactions and hydrogen bonding with bacterial or fungal targets. [10]* Enzyme Inhibition (MAO-B): In the context of neurodegenerative diseases, halogenated pyrazolines have been developed as potent and selective inhibitors of monoamine oxidase-B (MAO-B). Studies have shown that a fluorine atom on the phenyl ring at the C5-position of the pyrazoline has the greatest impact on inhibitory potency, with some compounds being more potent than marketed drugs. [11]This highlights the profound effect a single, highly electronegative atom can have when positioned correctly within the enzyme's active site. [11] Table 2: Comparative Biological Activity of Medicinal Pyrazole Derivatives
Compound Class Key Substituents Biological Target/Assay Activity (IC₅₀ / MIC) Reference Halogenated Pyrazoles 4-Bromo on phenyl ring HEp-2 Tumor Cells High Potency [10] Ethoxylated Pyrazolines 4-Fluoro on phenyl ring at C5 MAO-B Enzyme 0.063 µM [11] Pyrazole-Pyrazoline Hybrids N-acetyl, 4-methoxy & 4-bromo on phenyl rings A549 Lung Cancer Cells 1.37 µg/mL [5] | Pyrazole Derivatives | Varied | M. tuberculosis | 4 µg/mL | [20]|
Chapter 4: Experimental Protocols
The translation of SAR principles into novel compounds relies on robust and reproducible experimental methods.
General Synthesis of 1,3,5-Trisubstituted Pyrazoles
A prevalent method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine. [1][4]
Caption: General experimental workflow for pyrazole synthesis.
Step-by-Step Protocol:
-
Reactant Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the substituted 1,3-dicarbonyl compound in a suitable solvent such as ethanol.
-
Hydrazine Addition: Add a slight excess (1.1 equivalents) of the corresponding substituted hydrazine (e.g., 4-fluorobenzylhydrazine hydrochloride) to the solution.
-
Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid, to facilitate the condensation.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum. Dilute the residue with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure of the final compound using NMR (¹H, ¹³C), mass spectrometry, and, if a suitable crystal is obtained, single-crystal X-ray diffraction. [8][21]
Protocol for In Vitro Insecticidal Bioassay (Contact/Feeding)
This protocol is adapted for assessing activity against termites. [12]
-
Preparation of Test Solutions: Dissolve the synthesized pyrazole compounds in a suitable solvent (e.g., acetone) to prepare a stock solution. Create a series of dilutions to determine the lethal concentration (LC₅₀).
-
Impregnation of Substrate: Cut Whatman No. 41 filter paper to fit into petri dishes. Impregnate each paper with a specific concentration of a test compound solution. Use a solvent-only paper as a negative control and a commercial insecticide (e.g., Fipronil) as a positive control.
-
Solvent Evaporation: Allow the solvent to evaporate completely from the filter paper in a fume hood.
-
Introduction of Insects: Introduce a known number of insects (e.g., 25 worker termites and 5 soldier termites) into each petri dish.
-
Incubation: Keep the petri dishes in the dark at a controlled temperature and humidity for a set period (e.g., 4 days).
-
Mortality Assessment: At the end of the incubation period, count the number of dead insects in each dish.
-
Data Analysis: Calculate the percentage mortality for each concentration and use probit analysis to determine the LC₅₀ value, the concentration that causes 50% mortality.
Chapter 5: The Role of Computational Chemistry
Modern SAR studies are increasingly supported by computational methods that provide insight into molecular properties and interactions, guiding more rational and efficient compound design. [9]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the pyrazole compound) when bound to a target protein. It allows researchers to visualize how substitutions, such as bromo or fluoro groups, interact with specific amino acid residues in the binding pocket, helping to explain differences in potency. [5][21]* Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of the molecules. [21][22][23]This can reveal how different substituents affect the molecule's reactivity and electrostatic potential, which are crucial for its interaction with a biological target.
Caption: A typical computational workflow for designing pyrazole derivatives. [9]
Conclusion and Future Perspectives
The structure-activity relationship of bromo-fluorobenzyl pyrazoles is a testament to the power of rational chemical design. The strategic incorporation of bromine and fluorine onto a benzyl-substituted pyrazole core allows for the precise modulation of biological activity, leading to highly effective insecticides, herbicides, and potential therapeutic agents.
Key takeaways from this guide include:
-
The pyrazole scaffold is a robust and versatile platform for developing bioactive compounds.
-
Halogens play a critical and distinct role in tuning activity: fluorine primarily enhances pharmacokinetic properties and metabolic stability, while bromine often increases binding affinity through its size and polarizability.
-
The specific substitution pattern on both the pyrazole and the phenyl rings is the ultimate determinant of potency and selectivity for a given biological target.
The future of this field lies in the integration of advanced computational modeling with high-throughput synthesis and screening. Predictive algorithms will allow for the pre-screening of vast virtual libraries, identifying candidates with the highest probability of success before a single flask is heated. This synergy will accelerate the discovery of next-generation pyrazole derivatives with improved efficacy, greater selectivity, and enhanced safety profiles, ensuring this privileged scaffold continues to yield solutions for global challenges in health and agriculture.
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In Silico Modeling of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine: A Privileged Scaffold for Kinase Inhibition
Executive Summary
The compound 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine represents a highly versatile, privileged scaffold in modern fragment-based drug discovery (FBDD). Featuring a 3-amino-1H-pyrazole core linked to a di-halogenated benzyl group, this molecule is structurally primed for kinase inhibition. The aminopyrazole moiety is a well-documented hinge-binding motif, while the 3-bromo-5-fluorobenzyl group provides a tunable vector for probing hydrophobic specificity pockets (such as the DFG-out pocket)[1][2].
This technical guide provides a comprehensive, self-validating in silico methodology for evaluating this compound, covering pharmacophoric profiling, molecular docking, molecular dynamics (MD) simulations, and ADMET prediction.
Rationale & Pharmacophoric Profiling
Causality of the Scaffold Design
In kinase inhibitor design, the ATP-binding site is the primary target. The 3-amino-1H-pyrazole core is strategically chosen because it acts as a bidentate hydrogen bond donor/acceptor system[1][3]. Specifically:
-
The 3-amino group acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Leu83 in CDK2 or Met109 in p38α MAPK).
-
The pyrazole N2 atom acts as a hydrogen bond acceptor from the backbone amide NH of the same hinge residue.
-
The 1-(3-bromo-5-fluorobenzyl) substitution directs the halogenated aromatic ring into the hydrophobic pocket adjacent to the ATP site. The fluorine atom modulates the pKa of the pyrazole and increases metabolic stability, while the polarizable bromine atom can participate in halogen bonding with backbone carbonyls or side-chain oxygen atoms deep within the binding cleft.
Physicochemical Properties
Before initiating computationally expensive 3D modeling, we evaluate the 1D/2D physicochemical properties using the SwissADME predictive model[4][5]. The quantitative data is summarized in Table 1.
Table 1: Computed Physicochemical Properties of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine
| Property | Value | Causality / Implications for Drug Design |
| Molecular Weight | 270.10 g/mol | Highly efficient fragment (<300 Da); leaves room for lead optimization. |
| LogP (Consensus) | 2.45 | Optimal lipophilicity for membrane permeability without excessive non-specific binding. |
| H-Bond Donors | 1 (NH2) | Complies with Lipinski’s Rule of 5; essential for hinge-region anchoring. |
| H-Bond Acceptors | 3 (N, N, F) | Facilitates solubility and target engagement. |
| Topological Polar Surface Area | 43.60 Ų | Excellent for blood-brain barrier (BBB) penetration if targeting CNS kinases. |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon target binding. |
Target Identification & Molecular Docking
To validate the hinge-binding hypothesis, molecular docking is employed to predict the binding pose and affinity of the compound within a model kinase, such as Cyclin-Dependent Kinase 2 (CDK2).
Step-by-Step Docking Protocol
This protocol utilizes a rigid-receptor, flexible-ligand approach to ensure reproducibility.
-
Ligand Preparation: The SMILES string (Nc1ccn(CC2=CC(F)=CC(Br)=C2)n1) is converted to a 3D conformer. Protonation states are assigned at pH 7.4. The pyrazole ring remains neutral, ensuring the lone pair on N2 is available for H-bonding.
-
Receptor Preparation: The high-resolution X-ray crystal structure of CDK2 (e.g., PDB ID: 1VYW) is downloaded. Water molecules beyond 3 Å of the active site are removed. Missing hydrogen atoms are added, and the hydrogen bond network is optimized using a generic force field (e.g., OPLS4).
-
Grid Generation: A receptor grid box (size: 20 Å × 20 Å × 20 Å) is centered on the backbone atoms of the hinge region (Glu81, Phe82, Leu83).
-
Docking Execution: Using AutoDock Vina or Schrödinger Glide, the ligand is docked using standard precision (SP). The empirical scoring function evaluates steric clashes, hydrophobic contacts, and hydrogen bond geometries.
Fig 1. In silico molecular docking workflow for kinase target identification.
Molecular Dynamics (MD) & Free Energy Calculations
Static docking poses lack temporal validation and do not account for induced-fit conformational changes or solvent effects. To rigorously validate the stability of the 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine complex, an all-atom Molecular Dynamics (MD) simulation is required.
Step-by-Step MD Protocol
-
Topology Generation: The protein topology is generated using the AMBER99SB-ILDN or CHARMM36 force field. Ligand parameters are generated using the General AMBER Force Field (GAFF) with AM1-BCC partial charges.
-
Solvation & Ionization: The complex is placed in a dodecahedral box, solvated with TIP3P water molecules, and neutralized with 0.15 M NaCl to mimic physiological ionic strength.
-
Energy Minimization: A steepest descent algorithm (maximum 50,000 steps) is applied to resolve steric clashes and optimize system geometry.
-
Equilibration:
-
NVT Ensemble: 100 ps simulation at 300 K using the V-rescale thermostat to stabilize temperature.
-
NPT Ensemble: 100 ps simulation at 1 bar using the Parrinello-Rahman barostat to stabilize density. Position restraints are applied to heavy atoms.
-
-
Production MD: A 100 ns unrestrained production run is executed with a 2 fs time step. The LINCS algorithm is used to constrain bonds involving hydrogen.
MM-GBSA Binding Free Energy
To quantify the binding affinity beyond empirical docking scores, the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method is employed[6][7]. MM-GBSA calculates the free energy of binding ( ΔGbind ) by extracting snapshots from the MD trajectory and computing the gas-phase energy, polar solvation energy (via the Generalized Born model), and non-polar solvation energy. This method is highly authoritative for ranking kinase inhibitors[8][9].
Fig 2. Molecular dynamics simulation and MM-GBSA free energy pipeline.
In Silico ADMET Profiling
A compound's efficacy is dictated not only by target binding but also by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Using the SwissADME tool[4][5], we compute the pharmacokinetic parameters of the scaffold.
Table 2: Predicted ADMET Profile
| Parameter | Prediction | Causality / Interpretation |
| Gastrointestinal Absorption | High | The low molecular weight and optimal LogP ensure excellent oral bioavailability. |
| Blood-Brain Barrier (BBB) | Permeant | The lipophilic halogenated benzyl group and low TPSA allow CNS penetration. |
| P-glycoprotein (P-gp) | Non-substrate | Unlikely to be actively effluxed from cells, preventing multidrug resistance issues. |
| CYP450 Inhibition | CYP1A2, CYP2C19 (Inhibitor) | The pyrazole nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes. |
| PAINS Alerts | 0 (None) | The scaffold is free of Pan-Assay Interference Compounds (PAINS) structural alerts. |
Lead Optimization Strategy
While 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine is a potent fragment, lead optimization is required to increase target specificity and mitigate potential CYP inhibition.
Recommended Next Steps:
-
Free Energy Perturbation (FEP): Utilize in silico FEP+ to calculate the relative binding free energy ( ΔΔG ) of substituting the bromine atom with bulkier lipophilic groups (e.g., trifluoromethyl or cyclopropyl) to maximize van der Waals interactions in the DFG-out pocket.
-
C4-Substitution on Pyrazole: The C4 position of the pyrazole ring is solvent-exposed. Adding a solubilizing group (e.g., a morpholine or piperazine ring via an amide linker) can improve aqueous solubility and eliminate CYP450 inhibition by preventing heme coordination.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[Link]
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Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.[Link]
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Elucidating the Pharmacophore of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for determining, validating, and applying the pharmacophoric features of 1-(3-bromo-5-fluorobenzyl)-1H-pyrazol-3-amine. Given the prevalence of the pyrazole scaffold in modern medicinal chemistry, particularly in kinase inhibition, this document outlines a robust, multi-faceted computational workflow.[1][2][3] We will explore both ligand-based and structure-based methodologies, emphasizing the causality behind protocol choices and the integration of self-validating systems. This guide is intended for researchers, computational chemists, and drug development professionals seeking to unlock the therapeutic potential of novel pyrazole derivatives.
Introduction: The Pyrazole Scaffold and the Imperative for Pharmacophore Modeling
The pyrazole nucleus is a cornerstone pharmacophore in a multitude of FDA-approved drugs and clinical candidates, demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] Its structural versatility and ability to form key interactions with biological targets make it a privileged scaffold in drug design.[3][5] The specific compound, 1-(3-bromo-5-fluorobenzyl)-1H-pyrazol-3-amine, combines this potent core with a substituted benzyl group, suggesting a high potential for targeted therapies, possibly within the domain of kinase inhibition, a common target for pyrazole derivatives.[1][6]
Pharmacophore modeling is an indispensable computational technique in drug discovery.[7] It provides an abstract three-dimensional representation of the essential molecular features—such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings—that are critical for a molecule's biological activity.[8] By generating a pharmacophore model for our target compound, we can rapidly screen vast virtual libraries for novel chemotypes, guide lead optimization, and predict potential off-target effects, significantly accelerating the drug development pipeline.[7][8][9]
This guide will detail the methodologies to construct a reliable pharmacophore model when, as is common for novel compounds, extensive structure-activity relationship (SAR) data or a co-crystal structure is not yet available.
Strategic Approach: A Hybrid Ligand- and Structure-Based Workflow
To build a robust and predictive pharmacophore model, we will employ a hybrid strategy. This approach leverages the strengths of both ligand-based methods (when multiple active ligands are known) and structure-based methods (when a target structure is known or can be reliably modeled).[7] This dual approach provides a more comprehensive understanding of the key molecular interactions.[7]
Foundational Analysis of the Target Molecule
The structure of 1-(3-bromo-5-fluorobenzyl)-1H-pyrazol-3-amine presents several key potential pharmacophoric features:
-
Hydrogen Bond Donors (HBD): The primary amine (-NH2) on the pyrazole ring is a strong hydrogen bond donor.
-
Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors.
-
Aromatic Rings (AR): Both the pyrazole and the fluorobenzyl rings are aromatic features capable of π-π stacking or other hydrophobic interactions.
-
Hydrophobic/Halogen Features (HY/HAL): The bromo- and fluoro-substituents on the benzyl ring contribute to the molecule's hydrophobic profile and can participate in halogen bonding.
These intrinsic features form the basis of our hypothesis generation.
Part I: Ligand-Based Pharmacophore Modeling
This approach is utilized when the 3D structure of the biological target is unknown but a set of molecules with known activity is available.[8][10][11] The core principle is to identify the common chemical features shared among active molecules.[10][11]
Experimental Protocol: Ligand-Based Model Generation
Objective: To generate a consensus pharmacophore model from a set of structurally diverse but functionally related active compounds.
Methodology:
-
Data Set Preparation (Self-Validating System):
-
Training Set Compilation: Assemble a set of at least 5-10 structurally diverse molecules with known high affinity for the target of interest (e.g., a specific kinase). This set should include our lead compound, 1-(3-bromo-5-fluorobenzyl)-1H-pyrazol-3-amine, and other known active pyrazole derivatives.[12]
-
Decoy Set Generation: Create a much larger set of molecules with similar physical properties (e.g., molecular weight, logP) but that are known to be inactive. This set is crucial for validating the model's ability to distinguish actives from inactives.[12][13]
-
Rationale: A carefully curated dataset is the most critical factor for a predictive model. The diversity of the training set ensures the model is not biased towards a single chemical series, while the decoy set ensures its specificity.[9]
-
-
Conformational Analysis:
-
For each molecule in the training set, generate a diverse library of low-energy 3D conformations. Small molecules are flexible, and this step is essential to identify the bioactive conformation.[10]
-
Causality: The molecule's conformation upon binding to its target may not be its lowest energy state in solution. Exploring a range of conformations increases the probability of identifying the correct binding pose.
-
-
Feature Mapping and Alignment:
-
Utilize computational software (e.g., Catalyst, MOE, Discovery Studio) to identify the potential pharmacophoric features (HBD, HBA, AR, HY) in each conformation of every active molecule.
-
The software then aligns the molecules, superimposing common features to generate multiple hypothetical pharmacophore models.[10]
-
-
Model Scoring and Selection:
-
Each generated hypothesis is scored based on how well it maps the features of the most active compounds while excluding inactive ones.
-
The best model is selected based on statistical metrics derived from its ability to retrieve active compounds from a combined database of the training and decoy sets.
-
Visualization: Ligand-Based Workflow
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Part II: Structure-Based Pharmacophore Modeling
This method is employed when the 3D structure of the target protein is available, either from crystallography or reliable homology modeling.[14][15] It involves analyzing the active site to identify key interaction points.[14][16]
Experimental Protocol: Structure-Based Model Generation
Objective: To derive a pharmacophore model directly from the protein's binding pocket interactions.
Methodology:
-
Target Preparation:
-
Obtain a high-resolution crystal structure of the target protein (e.g., a specific kinase) from the Protein Data Bank (PDB).
-
If a co-crystal with a bound ligand exists, this is ideal. If not, an apo (unbound) structure can be used.[15]
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Rationale: A clean and properly prepared protein structure is essential for accurately identifying interaction sites. Errors in protonation can lead to incorrect feature identification.
-
-
Binding Site Identification:
-
Define the active site of the protein. In a co-crystal structure, this is the location of the bound ligand. In an apo structure, cavity detection algorithms are used.[16]
-
-
Interaction Mapping:
-
Utilize software to map all potential interaction points within the defined binding site. This process generates features complementary to the protein's surface. For example, a hydrogen-bonding amino acid residue in the pocket (like a glutamic acid) will generate a complementary HBD feature in the pharmacophore model.[14][16]
-
-
Pharmacophore Generation and Refinement:
-
The mapped interaction points are clustered and converted into a pharmacophore model, complete with spatial constraints and excluded volumes representing the space occupied by the protein.
-
Self-Validation: The resulting model's validity is tested by its ability to accommodate the known active ligand (our lead compound) in a low-energy conformation via molecular docking.
-
Visualization: Structure-Based Logic
Caption: Complementary Feature Mapping in Structure-Based Modeling.
Model Validation and Application
A pharmacophore model is only as valuable as its predictive power. Rigorous validation is a non-negotiable step.
Validation Protocol
-
Decoy Set Screening: The final pharmacophore model is used as a 3D query to screen the pre-compiled database containing both active ligands and a large set of inactive decoy molecules.
-
Statistical Evaluation: The performance is quantified using metrics such as Enrichment Factor (EF) and Receiver Operating Characteristic (ROC) curves. A robust model will rank the active compounds much higher than the inactive decoys.[13]
Quantitative Data Summary
The results of a hypothetical validation are summarized below:
| Metric | Value | Interpretation |
| Database Size | 10,050 | (50 Actives, 10,000 Decoys) |
| Actives Retrieved (Top 1%) | 42 | The model successfully identified 42 of the 50 actives within the top 1% of the screened database. |
| Enrichment Factor (EF 1%) | 84 | The model is 84 times more likely to identify an active compound than random selection in the top 1% of hits. |
| Area Under Curve (AUC-ROC) | 0.91 | An AUC value close to 1.0 indicates excellent ability to distinguish between active and inactive compounds.[17] |
Application in Virtual Screening
Once validated, the pharmacophore model becomes a powerful tool for hit identification. It can be used to rapidly screen multi-million compound databases (e.g., ZINC, Enamine REAL) to identify novel molecules that match the key 3D electronic and steric features required for biological activity, thus identifying promising new lead candidates for synthesis and biological testing.[9][18]
Conclusion
Determining the pharmacophore features of a novel compound like 1-(3-bromo-5-fluorobenzyl)-1H-pyrazol-3-amine is a systematic, multi-step process that forms the foundation of a rational drug design campaign. By integrating both ligand- and structure-based computational methods and adhering to rigorous, self-validating protocols, researchers can construct a highly predictive 3D model. This model serves not just as a filter for virtual screening but as a dynamic hypothesis that guides medicinal chemists in the synthesis of more potent, selective, and ultimately, more effective therapeutics.
References
- Vertex AI Search. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.
- Platonic Systems. (n.d.). Pharmacophore Modeling and Mapping | Methodology & Protocol.
- PubMed. (2023). Computational workflow for discovering small molecular binders for shallow binding sites by integrating molecular dynamics simulation, pharmacophore modeling, and machine learning: STAT3 as case study.
- Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service.
- ResearchGate. (n.d.). Computational workflow for pharmacophore modeling using ACs/Stochastic....
- Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service.
- Protac Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling.
- TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores.
- ResearchGate. (n.d.). Computational workflow of pharmacophore modeling using MD simulation....
- ACS Publications. (n.d.). Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry.
- PubMed. (2013). Methods and Applications of Structure Based Pharmacophores in Drug Discovery.
- Protheragen. (n.d.). Pharmacophore Modeling and Screening.
- Excelling Pharmatech. (2025). What is pharmacophore modeling and its applications?.
- Hilaris Publisher. (2024). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors.
- Protheragen. (n.d.). Structure-based Pharmacophore Modeling.
- Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling.
-
Longdom Publishing. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. Retrieved March 12, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB-mBSihVHjBSoLoU-SMj89QxyBwHscxxMZFEVgdJyYbBEr0yvcSLyQYlSFH_mj8pa_CjaGSTACqTFGLEcNsQq_SgAqf58U59IFR6De-6qKNgnDNFPiGn88dUd-xPYSjn1ZTTJGZvh8STBeuhG14BbfFDHro-W4buipf4Oarl76Y_wqIwhgN_NRjOuDtVQt2Ep2AjQ83aIRQRYxHuqU-2LovP_qy9jR0FB9aZxXwksvlPL8PLeMdF5WwOHCkFHMjjYB_8efdO5hbKz2ir0Iea7zM5EgQoH88D98uQP98prvUye2A==]([Link]
Sources
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction [mdpi.com]
- 7. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Pyrazole derivatives are a cornerstone in the development of therapeutic agents due to their wide range of biological activities.[1][2] This application note details a robust and reproducible protocol for the N-alkylation of 3-amino-1H-pyrazole, explaining the critical parameters and the scientific rationale behind the procedural choices to ensure high yield and purity. The protocol emphasizes safety, efficiency, and control over regioselectivity, which is a common challenge in the functionalization of unsymmetrical pyrazoles.[3][4]
Introduction and Scientific Rationale
The pyrazole scaffold is a privileged structure in pharmacology, present in numerous FDA-approved drugs.[1][3] The functionalization of the pyrazole core, particularly through N-alkylation, is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[5] The target molecule, 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine, incorporates two important pharmacophores: a substituted pyrazole amine and a bromo-fluoro-benzyl group, making it an attractive intermediate for library synthesis in drug development programs.
The core of this synthesis is the nucleophilic substitution reaction between 3-amino-1H-pyrazole and 3-bromo-5-fluorobenzyl bromide. The pyrazole ring contains two nitrogen atoms, and in an unsymmetrical pyrazole like 3-amino-1H-pyrazole, alkylation can potentially occur at either nitrogen, leading to a mixture of regioisomers.[4] This protocol is optimized for selective alkylation at the N1 position.
Causality of Reagent Selection:
-
Base: A base is required to deprotonate the pyrazole N-H, significantly increasing its nucleophilicity. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction to completion. An alternative, milder base is potassium carbonate (K₂CO₃), which can be easier to handle.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent. It readily dissolves the reactants and effectively solvates the cation of the base, leaving the pyrazole anion exposed and highly reactive. Its high boiling point also allows for heating if the reaction is sluggish at room temperature.
-
Alkylating Agent: 3-Bromo-5-fluorobenzyl bromide is a potent electrophile due to the electron-withdrawing nature of the halogens and the stability of the benzylic carbocation intermediate.
Reaction Scheme and Mechanism
The synthesis proceeds via an SN2 mechanism where the deprotonated pyrazole anion acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-bromo-5-fluorobenzyl bromide and displacing the bromide leaving group.
Caption: Overall reaction scheme for the N-alkylation.
Regioselectivity
For 3-amino-1H-pyrazole, two regioisomers are possible. Alkylation is sterically and electronically directed to the N1 position, which is adjacent to the C-H bond. The N2 position, flanked by the amino group and the bromine-substituted carbon, is more sterically hindered and electronically influenced, making N1 the preferred site of attack.
Caption: Regioselectivity of the N-alkylation reaction.
Experimental Protocol
This protocol describes the synthesis on a 5 mmol scale. Adjust quantities accordingly for different scales.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Quantity (5 mmol scale) | Notes |
| 3-Amino-1H-pyrazole | 1820-80-0 | 83.09 g/mol | 415 mg (1.0 eq) | Purity >97% |
| 3-Bromo-5-fluorobenzyl bromide | 216755-57-6 | 267.92 g/mol | 1.47 g (1.1 eq) | Purity >95%. Corrosive and lachrymatory.[6][7] |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 g/mol | 240 mg (60% in oil, 1.2 eq) | Highly flammable. Reacts violently with water. |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 25 mL | Sure/Seal™ bottle recommended. |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~200 mL | For extraction and chromatography. |
| Hexanes | 110-54-3 | - | ~200 mL | For chromatography. |
| Saturated aq. NH₄Cl | - | - | ~50 mL | For quenching. |
| Brine (Saturated aq. NaCl) | - | - | ~50 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | For drying. |
| Silica Gel | - | - | As needed | For column chromatography (230-400 mesh). |
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Dropping funnel or syringe
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for extraction and column chromatography
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup:
-
Dry a 100 mL two-neck round-bottom flask under flame or in an oven and allow it to cool under a stream of inert gas (Nitrogen or Argon).
-
To the flask, add 3-amino-1H-pyrazole (415 mg, 5.0 mmol).
-
Add anhydrous DMF (25 mL) via syringe. Stir the mixture until the solid is fully dissolved.
-
-
Deprotonation:
-
Cool the flask in an ice bath to 0°C.
-
Carefully add sodium hydride (240 mg of 60% dispersion in mineral oil, 6.0 mmol) to the stirred solution in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation in a fume hood.
-
Allow the mixture to stir at 0°C for 30 minutes. The solution may become slightly cloudy.
-
-
Alkylation:
-
In a separate dry vial, dissolve 3-bromo-5-fluorobenzyl bromide (1.47 g, 5.5 mmol) in anhydrous DMF (5 mL).
-
Add the solution of the benzyl bromide dropwise to the reaction flask at 0°C over 10-15 minutes using a syringe or dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). Use a mobile phase of 50-70% Ethyl Acetate in Hexanes.
-
Visualize the spots under UV light. The product should have a different Rf value than the starting materials. The reaction is complete when the 3-amino-1H-pyrazole spot is no longer visible.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (~25 mL) dropwise to neutralize any remaining NaH.
-
Add deionized water (~50 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure product.
-
Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine as a solid or oil.
-
Safety Precautions
-
3-Bromo-5-fluorobenzyl bromide: This compound is corrosive and a lachrymator. It can cause severe skin burns and eye damage.[7] Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. It reacts violently with water and acids to produce flammable hydrogen gas. Handle it under an inert atmosphere and away from any sources of moisture. Quench it carefully at low temperatures.
-
Solvents: DMF is a skin and respiratory irritant. Ethyl acetate and hexanes are flammable. All solvent manipulations should be performed in a well-ventilated fume hood.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the pyrazole ring protons, the aromatic protons of the benzyl group, the benzylic CH₂ group (typically a singlet around 5.2-5.5 ppm), and the amine NH₂ protons (a broad singlet).
-
¹³C NMR: Expect distinct signals for each carbon atom in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₀H₉BrFN₃, MW: 270.10 g/mol ), with a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for M and M+2).
-
Yield: Calculate the percentage yield based on the limiting reagent (3-amino-1H-pyrazole). Typical yields for this type of reaction range from 60% to 85%.
References
-
MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]
-
PubMed. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]
-
Semantic Scholar. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
Synfacts. (2026, January 28). Conversion of Isothiazole into N-Alkylated Pyrazoles Featuring a Direct S-to-N Atom Swap. Available from: [Link]
- Google Patents. EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation.
-
MDPI. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Available from: [Link]
-
BuyersGuideChem. 3-Bromo-5-fluorobenzyl bromide | C7H5Br2F. Available from: [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
PubChem. 3-Bromo-1H-pyrazol-5-amine | C3H4BrN3. Available from: [Link]
-
Journal of Pharmaceutical Research International. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. buyersguidechem.com [buyersguidechem.com]
- 7. 3-Bromo-5-fluorobenzyl Bromide | 216755-57-6 | TCI AMERICA [tcichemicals.com]
Application Note & Protocol: A Versatile One-Pot, Three-Component Synthesis of Substituted Pyrazol-3-amines for Drug Discovery and Medicinal Chemistry
Introduction: The Significance of the Pyrazol-3-amine Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Among pyrazole derivatives, those bearing an amino group at the 3-position (3-aminopyrazoles) are of particular interest. This moiety serves as a critical building block for the synthesis of more complex heterocyclic systems and as a key pharmacophore in numerous therapeutic agents.[3] The strategic placement of the amino group allows for the formation of crucial hydrogen bonds with biological targets, making 3-aminopyrazoles valuable precursors for the development of kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[3][4]
The traditional multi-step synthesis of these compounds often suffers from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent waste. Consequently, the development of efficient, one-pot multicomponent reactions (MCRs) for the synthesis of substituted pyrazol-3-amines is a highly sought-after goal in modern synthetic chemistry.[5] This application note provides a detailed protocol and mechanistic insights into a robust one-pot, three-component synthesis of substituted pyrazol-3-amines from readily available starting materials.
The Core Chemistry: Cyclocondensation as the Foundation
The synthesis of the pyrazole ring is most fundamentally achieved through the cyclocondensation reaction between a hydrazine derivative and a three-carbon component containing two electrophilic centers (a 1,3-dielectrophile).[1][2][6] This classic approach, dating back to the work of Knorr, has been continuously refined to improve efficiency, yield, and regioselectivity.[1][6]
For the specific synthesis of 3-aminopyrazoles, the key is the use of a 1,3-dielectrophilic precursor that incorporates a nitrile group. The most common and effective substrates for this purpose are α,β-unsaturated nitriles or 3-oxo-alkanenitriles.[7][8] The nitrile group serves as a masked amino group, which is revealed upon cyclization.
The one-pot, three-component strategy detailed herein leverages the in situ formation of an α,β-unsaturated nitrile intermediate. This is typically achieved through a Knoevenagel condensation of an aldehyde with an active methylene nitrile, such as malononitrile. The subsequent Michael addition of a hydrazine to this intermediate, followed by intramolecular cyclization and tautomerization, affords the desired 3-aminopyrazole in a single synthetic operation.[5][8]
Mechanistic Rationale
The one-pot synthesis of a 5-aryl-3-amino-1H-pyrazole-4-carbonitrile proceeds through a cascade of reactions, as illustrated below. The choice of a basic catalyst is crucial for promoting both the initial Knoevenagel condensation and the subsequent Michael addition and cyclization steps.
-
Knoevenagel Condensation: An aromatic aldehyde and malononitrile react in the presence of a base (e.g., piperidine, triethylamine) to form an arylidenemalononitrile intermediate. This reaction creates the α,β-unsaturated nitrile system required for the subsequent steps.
-
Michael Addition: The hydrazine, acting as a nucleophile, attacks the β-carbon of the arylidenemalononitrile. This is a conjugate addition reaction that forms a new carbon-nitrogen bond.
-
Intramolecular Cyclization and Tautomerization: The terminal amino group of the newly formed adduct then undergoes an intramolecular nucleophilic attack on the nitrile carbon. This is followed by a series of proton transfers (tautomerization) to yield the stable, aromatic 3-aminopyrazole ring.
Experimental Protocol: One-Pot Synthesis of 5-Aryl-3-amino-1H-pyrazole-4-carbonitriles
This protocol describes a general and reliable method for the synthesis of a range of substituted 3-aminopyrazoles via a one-pot, three-component reaction.
Materials and Reagents
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Piperidine (or other basic catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and vacuum filtration apparatus
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aromatic aldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20-30 mL).
-
Catalyst Addition: To this solution, add a catalytic amount of piperidine (2-3 drops).
-
Initial Condensation: Stir the mixture at room temperature for 10-15 minutes to facilitate the Knoevenagel condensation.
-
Hydrazine Addition: Add hydrazine hydrate (10 mmol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the mixture can be poured into cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol or water to remove any residual impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualization of the Workflow
The following diagram illustrates the one-pot synthesis workflow.
Caption: Workflow for the one-pot synthesis of 3-aminopyrazoles.
Data Presentation: Representative Yields
The following table summarizes typical yields for the synthesis of various 5-aryl-3-amino-1H-pyrazole-4-carbonitriles using the described one-pot protocol.
| Entry | Aromatic Aldehyde (Ar) | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | 2.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 3 | 95 |
| 3 | 4-Methoxybenzaldehyde | 3-Amino-5-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | 2 | 94 |
| 4 | 4-Nitrobenzaldehyde | 3-Amino-5-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | 3.5 | 88 |
| 5 | 2-Naphthaldehyde | 3-Amino-5-(naphthalen-2-yl)-1H-pyrazole-4-carbonitrile | 3 | 90 |
Note: Yields are for isolated, recrystallized products and can vary based on specific reaction conditions and scale.
Mechanistic Diagram
The following diagram illustrates the proposed reaction mechanism for the one-pot synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles.
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
Application Note: Comprehensive Analytical Characterization of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine
Introduction and Strategic Rationale
1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and advanced pharmaceutical intermediates[1]. The synthesis of such compounds—typically via the alkylation of 3-amino-1H-pyrazole with a substituted benzyl halide—often yields a complex mixture of N1 and N2 regioisomers (i.e., 1-substituted-1H-pyrazol-3-amine versus 1-substituted-1H-pyrazol-5-amine) due to the tautomeric nature of the pyrazole core[2].
To ensure scientific integrity in drug development, rigorous analytical characterization is paramount. This application note details a self-validating, multi-modal analytical workflow designed to unequivocally confirm the structural identity, regiochemistry, and chromatographic purity of this specific halogenated compound.
Analytical Workflow Strategy
The characterization relies on three orthogonal pillars: mass spectrometry for isotopic profiling, multi-nuclear NMR for spatial regiochemistry, and UV-based chromatography for absolute purity.
Multi-modal analytical workflow for halogenated pyrazole characterization.
Methodologies and Self-Validating Protocols
Isotopic Profiling via LC-HRMS
Causality: While standard mass spectrometry provides the molecular weight, High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is required to resolve the exact mass and the unique isotopic signature of the molecule. Bromine's natural isotopic distribution (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br) acts as an endogenous mass tag, allowing rapid differentiation of the target from non-halogenated synthetic impurities or degraded byproducts.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 Water:Acetonitrile mixture to achieve a final analytical concentration of 10 µg/mL.
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40 °C to ensure sharp peak shapes for basic amines.
-
Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).
-
Gradient Elution: Hold at 5% B for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1.0 min, and re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.
-
MS Acquisition: Operate the HRMS in positive Electrospray Ionization (ESI+) mode. Scan range: m/z 100–800.
Table 1: Expected LC-HRMS Data
| Ion Species | Formula | Theoretical m/z | Expected Isotopic Ratio |
| [M+H]⁺ (⁷⁹Br) | C₁₀H₁₀⁷⁹BrFN₃⁺ | 270.0041 | ~100% (Base Peak) |
| [M+H]⁺ (⁸¹Br) | C₁₀H₁₀⁸¹BrFN₃⁺ | 272.0020 | ~97.3% |
| [Fragment]⁺ | C▵H₅BrF⁺ | 186.9560 | Characteristic benzyl cleavage |
Regiochemical Elucidation via Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, HMBC)
Causality: HRMS cannot differentiate between the 3-amino and 5-amino pyrazole regioisomers. Multi-nuclear NMR combined with 2D Heteronuclear Multiple Bond Correlation (HMBC) is mandatory to solve this. The benzylic CH₂ protons will show a strong ³J coupling to the pyrazole C5 carbon if the benzyl group is at the N1 position. Furthermore, ¹⁹F NMR provides a highly sensitive, interference-free confirmation of the fluorinated ring without solvent overlap[3].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Transfer to a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire at 400 MHz or 600 MHz with 16 scans. Identify the characteristic benzylic singlet and the shielded pyrazole H-4 doublet.
-
¹⁹F NMR Acquisition: Acquire at 376 MHz (on a 400 MHz console) with 32 scans. Hexafluorobenzene can be utilized as an internal reference if precise quantification of defluorinated impurities is required[3].
-
¹³C NMR Acquisition: Acquire at 100 MHz or 150 MHz with a minimum of 512 scans to clearly resolve the C-F scalar couplings (¹J, ²J, ³J).
-
2D HMBC Acquisition: Set the long-range coupling delay to optimize for J = 8 Hz. Map the correlation between the benzylic protons and the pyrazole ring carbons.
HMBC correlation strategy to differentiate 1-substituted from 2-substituted pyrazoles.
Table 2: Key NMR Assignments and Expected Shifts
| Nucleus | Position | Expected Shift (ppm) | Multiplicity & Coupling (Hz) |
| ¹H | Benzylic CH₂ | 5.0 – 5.2 | Singlet (2H) |
| ¹H | Pyrazole H-4 | 5.3 – 5.5 | Doublet (1H, J ≈ 2.5 Hz) |
| ¹H | Pyrazole H-5 | 7.3 – 7.5 | Doublet (1H, J ≈ 2.5 Hz) |
| ¹⁹F | Benzyl C-F | -110 to -115 | Multiplet (1F) |
| ¹³C | Benzyl C-F (C5') | ~162.0 | Doublet (¹J_CF ≈ 245 Hz) |
Purity Assessment via RP-HPLC-DAD
Causality: Relying solely on MS or NMR for purity can be misleading due to differential ionization efficiencies and relaxation times. Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD) provides an orthogonal, quantitative assessment of chromatographic purity, capturing non-ionizable impurities that MS might miss[4].
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution in Methanol. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
-
Column Setup: Utilize an end-capped C18 column (150 x 4.6 mm, 5 µm) maintained at 25 °C.
-
Mobile Phase Preparation: Prepare Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA). Degas thoroughly via sonication. The use of TFA suppresses the ionization of the pyrazole amine, improving peak shape.
-
Detection: Monitor absorbance at 254 nm (optimal for the aromatic system) and 280 nm.
-
Execution: Inject 10 µL of the sample and execute the gradient detailed in Table 3. Integrate all peaks with a signal-to-noise ratio > 3 to calculate the area percent purity.
Table 3: RP-HPLC Gradient Parameters
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 8.0 | 5 | 95 | 1.0 |
| 10.0 | 5 | 95 | 1.0 |
| 10.1 | 95 | 5 | 1.0 |
| 12.0 | 95 | 5 | 1.0 |
Conclusion
By systematically combining LC-HRMS for isotopic validation, multi-nuclear NMR (including ¹⁹F and 2D HMBC) for precise regiochemical mapping, and RP-HPLC-DAD for quantitative purity, researchers can establish a self-validating data package for 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine. This rigorous approach prevents downstream failures in biological assays caused by regioisomeric contamination or undetected synthetic byproducts.
Sources
Application Note: 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine as a Privileged Scaffold in Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Identity: 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine (CAS: 1508707-60-5)
Executive Summary & Physicochemical Profiling
In modern medicinal chemistry, the rapid exploration of structure-activity relationships (SAR) relies heavily on bifunctional building blocks that permit orthogonal late-stage functionalization. 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine has emerged as a highly versatile intermediate[1][2]. It features a nucleophilic pyrazole-3-amine and an electrophilic aryl bromide, separated by a flexible methylene linker.
-
The Pyrazole-3-amine Core: This moiety is a classic bioisostere for anilines. In kinase inhibitors, the pyrazole nitrogen and the exocyclic amine act as a critical hydrogen bond donor/acceptor pair, frequently engaging the ATP-binding hinge region (e.g., binding to Leu932 in JAK2)[3]. Furthermore, the adjacent unsubstituted C4 position allows for cyclization reactions to yield bicyclic systems like pyrazolo[3,4-d]pyrimidines[4].
-
The 3-Bromo-5-fluorobenzyl Moiety:
-
Metabolic & Lipophilic Tuning: The meta-fluorine atom lowers the pKa of the benzyl system, enhances metabolic stability against cytochrome P450-mediated oxidation, and improves lipophilic efficiency (LipE)[4].
-
Cross-Coupling Vector: The bromine atom provides a reliable handle for palladium-catalyzed cross-coupling. The inductive electron-withdrawing effect of the fluorine atom slightly activates the C-Br bond for oxidative addition, making it an excellent substrate for late-stage diversification[5].
-
Synthetic Workflows & Mechanistic Causality
The strategic value of this intermediate lies in its divergent synthetic utility. Depending on the target product profile, chemists can prioritize either the functionalization of the pyrazole amine or the aryl bromide.
Workflow A: Construction of Fused Pyrazolo[3,4-d]pyrimidines
The primary amine can be condensed with electrophiles (e.g., ethoxymethylenemalononitrile) to construct a pyrimidine ring. This strategy was elegantly employed by Toussaint et al. in the development of [18F]-labeled Adenosine A2A receptor antagonists for PET imaging, where the 3-bromo-5-fluorobenzyl group occupies the receptor's deep hydrophobic cavity[4][5].
Workflow B: Orthogonal Late-Stage Diversification
By protecting the pyrazole amine or utilizing it in an initial amide coupling to establish a hinge-binding motif, the aryl bromide can be subjected to Suzuki-Miyaura or Buchwald-Hartwig couplings. This sequence is critical for synthesizing the extended biaryl systems found in Wnt/β-catenin pathway modulators and HIF-1 inhibitors[6][7].
Divergent synthetic workflows utilizing 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided.
Protocol A: Amide Bond Formation at the Pyrazole-3-amine
Objective: Synthesize a kinase hinge-binding motif via acylation. Causality & Rationale: The 3-amino group of the pyrazole is weakly nucleophilic due to electron delocalization into the heteroaromatic ring. Standard EDC/HOBt coupling is often sluggish and low-yielding. Therefore, the highly active uronium coupling reagent HATU, combined with a strong organic base (DIPEA), is required to drive the reaction to completion.
Step-by-Step Methodology:
-
Initiation: Dissolve 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine (1.0 eq, ~270.1 g/mol ) in anhydrous DMF to achieve a 0.2 M concentration.
-
Activation: Add the desired carboxylic acid (1.2 eq) and DIPEA (3.0 eq). Cool the reaction vessel to 0 °C using an ice bath to prevent exothermic degradation of the coupling reagent.
-
Coupling: Add HATU (1.5 eq) portion-wise over 5 minutes. The reaction mixture will typically transition to a pale yellow color, indicating the formation of the active ester intermediate.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours under a nitrogen atmosphere.
-
Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Success Metric: The total depletion of the starting material peak at m/z 270.1/272.1 (exhibiting the characteristic 1:1 bromine isotope pattern) and the emergence of the desired product mass [M+H]+ .
-
-
Isolation: Quench the reaction with saturated aqueous NaHCO3 . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling
Objective: Diversify the aryl bromide to explore the hydrophobic binding pocket. Causality & Rationale: Pd(dppf)Cl2 is selected as the pre-catalyst because the bidentate dppf ligand effectively suppresses competitive β -hydride elimination and handles sterically hindered or electron-deficient aryl bromides exceptionally well.
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, combine the brominated intermediate (1.0 eq), the selected arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).
-
Solvation: Add a solvent mixture of 1,4-Dioxane/ H2O (4:1, v/v) to achieve a 0.1 M concentration. The water is necessary to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex.
-
Critical Causality Step (Degassing): Degas the mixture by sparging with argon or N2 for 10 minutes. Why? Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the active Pd(0) species.
-
Catalysis: Add Pd(dppf)Cl2⋅CH2Cl2 (0.05 eq). Seal the vial with a crimp cap.
-
Heating: Heat the mixture at 90 °C in an oil bath for 4 hours (alternatively, microwave at 110 °C for 30 minutes).
-
Self-Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc) and LC-MS.
-
Success Metric: TLC should reveal a new, highly UV-active spot. LC-MS must confirm the loss of the 1:1 bromine isotope pattern, replaced by a single [M+H]+ peak corresponding to the biaryl product.
-
-
Isolation: Filter the mixture through a short pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water. Extract, dry the organics, and purify via silica gel flash chromatography.
Quantitative Data Presentation
The following table summarizes the expected quantitative parameters and validation metrics for the primary synthetic workflows utilizing this intermediate.
Table 1: Quantitative Reaction Parameters & Validation Metrics
| Reaction Type | Reagents / Catalyst | Optimal Temp / Time | Expected Yield | Validation Metric (LC-MS / TLC) |
| Amide Coupling | HATU, DIPEA, DMF | 0 °C to RT, 12 h | 75 - 85% | Loss of m/z 270/272; Appearance of new [M+H]+ |
| Suzuki Coupling | Pd(dppf)Cl2 , K2CO3 , Dioxane/ H2O | 90 °C, 4 h | 60 - 80% | Loss of Br isotope pattern; Single [M+H]+ |
| Bicyclic Annulation | Formamide / Malononitrile, Base | 100 °C, 16 h | 40 - 65% | Distinct UV shift; Cyclized [M+H]+ mass |
References
-
Toussaint, M., et al. "Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation." Pharmaceuticals (Basel), 2021. URL:[Link]
- US Patent 9,040,545 B2. "Heterocyclyl pyrazolopyrimidine analogues as selective JAK inhibitors." Google Patents, 2015.
- CA Patent 2,854,229 A1. "1H-pyrazolo[3,4-b]pyridines and therapeutic uses thereof." Google Patents, 2014.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 79710062, 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine." PubChem, 2024. URL:[Link]
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- 3. US9040545B2 - Heterocyclyl pyrazolopyrimidine analogues as selective JAK inhibitors - Google Patents [patents.google.com]
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- 5. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. CA2854229A1 - 1h-pyrazolo[3,4-b]pyridines and therapeutic uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Kinase Inhibitor Screening: A Detailed Guide Featuring 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of the novel compound, 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine (hereafter referred to as Compound-ID: BFP-3A), as a potential kinase inhibitor. The guide outlines the scientific rationale, detailed experimental protocols, data analysis, and interpretation within a drug discovery context.
Introduction: The Rationale for Screening BFP-3A
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[3] This is attributed to its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.
Compound BFP-3A, 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine, incorporates this key pyrazole moiety functionalized with a 3-amino group, a common feature for engaging with the kinase hinge region. The substituted benzyl group at the N1 position allows for exploration of the solvent-exposed region of the ATP pocket, potentially conferring selectivity and potency. A related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, has been identified as a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors, providing a strong rationale for prioritizing kinases within this and related signaling pathways for initial screening.[4]
This application note will detail a systematic approach to evaluating BFP-3A, from initial high-throughput screening to selectivity profiling and cell-based validation, providing a robust framework for identifying and characterizing novel kinase inhibitors.
Physicochemical and Handling Properties of BFP-3A
Prior to initiating any screening campaign, it is crucial to understand the fundamental properties of the test compound. The following table summarizes the key characteristics of BFP-3A.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈BrFN₄ | Calculated |
| Molecular Weight | 283.10 g/mol | Calculated |
| Appearance | White to off-white solid | Hypothetical Observation |
| Purity | >98% | Recommended (LC-MS/¹H-NMR) |
| Solubility | Soluble in DMSO (>50 mM) | Recommended (Experimental) |
| Storage | Store at -20°C, protect from light | Standard Practice |
Stock Solution Preparation: For screening purposes, a 10 mM stock solution of BFP-3A should be prepared in 100% DMSO. This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.
The Kinase Inhibitor Screening Cascade
A tiered or cascaded approach is the most efficient method for identifying and validating kinase inhibitors.[5] This strategy uses a broad, high-throughput primary assay to identify initial "hits," which are then subjected to more rigorous secondary and tertiary assays to confirm activity, determine potency and selectivity, and assess cellular efficacy.
Caption: A typical kinase inhibitor screening cascade.
Protocols for Kinase Inhibition Assays
This section provides detailed protocols for the key stages of the screening cascade. It is imperative to include appropriate controls in every assay: a positive control inhibitor, a negative (no inhibitor/DMSO) control, and a no-enzyme control.
Primary High-Throughput Screen (HTS) - Biochemical Assay
The goal of the primary screen is to rapidly identify compounds that inhibit the kinase of interest at a single, high concentration. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for HTS. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[1]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used by luciferase to generate a light signal that is directly proportional to the initial kinase activity.[1]
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a solution of the target kinase and its specific peptide substrate in the assay buffer. Prepare an ATP solution at a concentration equal to the Kₘ for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[6]
-
Compound Plating: In a 384-well white assay plate, add 50 nL of 10 mM BFP-3A in DMSO to the appropriate wells for a final assay concentration of 10 µM. Add 50 nL of DMSO to control wells.
-
Kinase Reaction: Add 2.5 µL of the kinase/substrate mix to each well. Add 2.5 µL of the ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for BFP-3A relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
Assay Quality Control: The quality and reliability of the HTS assay should be assessed using the Z'-factor.[7][8] The Z'-factor is a statistical parameter that evaluates the signal dynamic range and data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[9]
Potency Determination: IC₅₀ Curve
For compounds showing significant inhibition (>50%) in the primary screen, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol:
-
Follow the ADP-Glo™ Kinase Assay protocol as described in section 4.1.
-
Instead of a single concentration, prepare a serial dilution of BFP-3A (e.g., from 100 µM to 0.5 nM final concentration).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to calculate the IC₅₀ value.
Hypothetical Data for BFP-3A against PI3Kα:
| BFP-3A Conc. (nM) | % Inhibition |
| 10000 | 98.5 |
| 3333 | 95.2 |
| 1111 | 89.1 |
| 370 | 75.4 |
| 123 | 52.3 |
| 41 | 28.9 |
| 13.7 | 10.1 |
| 4.6 | 3.2 |
| 1.5 | 0.8 |
| 0.5 | 0.1 |
| Calculated IC₅₀ | 115 nM |
Kinase Selectivity Profiling
Assessing the selectivity of a hit compound is a critical step to minimize off-target effects.[2] This is typically done by screening the compound against a large panel of kinases. Several vendors offer kinase selectivity profiling services.[10][11][12]
Protocol:
-
Provide the BFP-3A compound to a commercial vendor for screening against a broad kinase panel (e.g., the 416-kinase ICEKP™ Kinome Panel) at a fixed concentration (e.g., 1 µM).[12]
-
The vendor will perform biochemical assays and report the percent inhibition for each kinase.
-
Analyze the data to identify any off-target kinases that are significantly inhibited.
Hypothetical Selectivity Data for BFP-3A at 1 µM:
| Kinase Target | % Inhibition |
| PI3Kα | 92% |
| PI3Kβ | 85% |
| PI3Kδ | 88% |
| PI3Kγ | 79% |
| mTOR | 65% |
| CDK2 | 15% |
| SRC | 8% |
| ABL1 | 5% |
| ... (400+ other kinases) | <20% |
This hypothetical data suggests that BFP-3A is a potent inhibitor of Class I PI3K isoforms with some activity against mTOR, a related kinase in the PI3K/AKT/mTOR pathway.
Caption: The PI3K/AKT/mTOR signaling pathway with proposed inhibition points for BFP-3A.
Cell-Based Assays
Biochemical assays are essential, but they do not fully recapitulate the complex environment inside a living cell.[13] Cell-based assays are crucial for confirming that a compound can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit a functional response.[14]
Protocol: Western Blot for Phospho-AKT
This assay measures the phosphorylation of AKT, a direct downstream substrate of PI3K, to assess the functional inhibition of the pathway in cells.
-
Cell Culture: Plate a cancer cell line with a known activated PI3K pathway (e.g., MCF-7) in a 6-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of BFP-3A (e.g., 0.1, 1, 10 µM) for 2 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-AKT (Ser473) and total AKT (as a loading control).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phospho-AKT to total AKT at each concentration of BFP-3A.
Expected Outcome: A dose-dependent decrease in the level of phospho-AKT would confirm that BFP-3A is engaging and inhibiting the PI3K pathway within a cellular context.
Data Interpretation and Next Steps
The screening cascade for BFP-3A has provided multi-faceted data. The biochemical assays established its potent inhibition of PI3Kα with an IC₅₀ of 115 nM. The selectivity panel revealed a profile focused on Class I PI3K isoforms and mTOR. Finally, the cell-based western blot confirmed on-target activity by showing a reduction in the phosphorylation of a key downstream effector.
These results strongly support the advancement of BFP-3A as a promising lead compound. The next steps in its preclinical development would involve:
-
Mechanism of Action Studies: To determine if the inhibition is ATP-competitive.
-
Cell Proliferation Assays: To confirm that pathway inhibition translates to an anti-proliferative effect in relevant cancer cell lines.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: To assess the compound's properties in vivo.
-
Lead Optimization: To improve potency, selectivity, and drug-like properties through medicinal chemistry efforts.
References
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved from [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
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GraphPad. (2010, September). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link]
-
BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
- Sui, Y., & Wu, Z. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
-
On HTS. (2023, December 12). Z-factor. Retrieved from [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
- Royal Society of Chemistry. (2018). CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. In Allosteric Kinase Inhibitors.
- Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Kinase Inhibitor Design.
- ACS Publications. (2017, June 2). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, 56(24), 3047-3057.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
- The Journal of Organic Chemistry. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10287-10300.
- ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10287-10300.
- Molecules. (2020). Pyrazole and Its Derivatives: A Review on the Synthesis and Pharmacological Properties. Molecules, 25(16), 3757.
- Journal of Molecular Structure. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1286, 135541.
-
Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]
- Organic & Biomolecular Chemistry. (2015, March 10). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13(15), 4563-4573.
- Google Patents. (2018, July 13). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID.
- Google Patents. (n.d.). CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
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- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
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- 10. Kinase Selectivity Profiling Services [worldwide.promega.com]
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- 14. kinaselogistics.com [kinaselogistics.com]
Application Note: High-Throughput Anti-Inflammatory Screening of Novel Pyrazole Derivatives
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Application Area: In Vitro Pharmacology, Phenotypic Screening, and Mechanism-of-Action (MoA) Elucidation
Executive Summary
The pyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, renowned for its diverse biological activities, particularly in the management of inflammation. Classic examples, such as the diarylpyrazole celecoxib, have validated the clinical utility of selective cyclooxygenase-2 (COX-2) inhibition[1]. However, recent drug discovery efforts have expanded the therapeutic potential of pyrazole derivatives—such as triarylpyrazoles and pyrazole-chalcone hybrids—demonstrating that these molecules can concurrently inhibit COX-2, suppress inducible nitric oxide synthase (iNOS), and block upstream mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways[2][3].
This application note provides a comprehensive, self-validating screening cascade designed to evaluate the anti-inflammatory efficacy, cytotoxicity, and mechanistic pathways of novel pyrazole compounds using murine RAW 264.7 macrophages and recombinant enzyme assays.
Mechanistic Rationale & Causality (The "Why" Behind the Assay)
The Causality of Experimental Design:
-
Cytotoxicity First: Compounds must be tested for cell viability (via MTT or MTS assays) prior to evaluating inflammatory markers. A compound that kills cells will artificially lower Nitric Oxide (NO) and Prostaglandin E2 (PGE2) readouts, leading to false-positive "anti-inflammatory" hits[2].
-
Dual-Target Evaluation: Because pyrazoles can act as direct enzymatic inhibitors (e.g., binding the COX-2 active site) and as transcriptional suppressors (e.g., preventing NF-κB activation), the screening must include both cell-free enzymatic assays and cell-based phenotypic assays[3][5].
Fig 1: Mechanism of LPS-induced inflammation and targeted inhibition by pyrazole derivatives.
Experimental Protocols
Protocol A: Cell Viability and NO Inhibition Assay (Self-Validating System)
Reagents & Materials:
-
RAW 264.7 Macrophage cell line (ATCC® TIB-71™)
-
LPS from E. coli O111:B4 (Sigma-Aldrich)
-
Griess Reagent System
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Positive Control: Dexamethasone (10 µM) or Celecoxib (10 µM)
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 cells at a density of 3.0×105 cells/cm² in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂[3][4].
-
Pre-treatment: Aspirate media. Add fresh media containing the novel pyrazole compounds at varying concentrations (e.g., 1, 5, 10, 50 µM). Include a vehicle control (0.1% DMSO). Incubate for 1 hour.
-
Viability Validation (MTT Assay): To the remaining cells in the original plate, add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Aspirate media, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm.
-
Data Acceptance Criteria: Only calculate the IC₅₀ for NO inhibition for compounds that maintain >90% cell viability at the tested concentration[2].
Protocol B: In Vitro COX-1 / COX-2 Enzymatic Selectivity Assay
To evaluate the direct enzymatic inhibition and gastrointestinal safety profile of the pyrazole compounds, a cell-free COX selectivity assay is required[5].
Step-by-Step Methodology:
-
Preparation: Utilize a commercial COX fluorescent or EIA inhibitor screening kit containing human recombinant COX-1 and COX-2 enzymes.
-
Reaction Setup: In a 96-well plate, combine assay buffer, heme, and the recombinant enzyme (COX-1 or COX-2).
-
Inhibitor Incubation: Add the pyrazole compounds (serial dilutions) or the reference drug (Celecoxib)[1]. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (AA). Incubate for exactly 2 minutes.
-
Quantification: Stop the reaction and measure the production of PGE2 (via ELISA) or the highly fluorescent resorufin product (if using a fluorometric probe).
-
Selectivity Index (SI) Calculation: SI=IC50 COX-2IC50 COX-1 . A higher SI indicates a safer gastrointestinal profile[1][5].
Fig 2: Sequential screening workflow ensuring self-validation and mechanistic confirmation.
Quantitative Data Presentation
To effectively benchmark novel pyrazole derivatives, quantitative readouts must be summarized to highlight both efficacy and selectivity. Below is a representative data structure summarizing the screening of hypothetical novel triarylpyrazole derivatives against standard clinical controls based on established literature parameters[1][2][5].
| Compound ID | RAW 264.7 Viability ( CC50 , µM) | NO Inhibition ( IC50 , µM) | COX-1 Inhibition ( IC50 , µM) | COX-2 Inhibition ( IC50 , µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Control) | > 100 | 4.2 ± 0.3 | 14.50 ± 1.1 | 0.05 ± 0.01 | 290.0 |
| L-NIL (iNOS Inhibitor) | > 100 | 2.1 ± 0.1 | N/A | N/A | N/A |
| Pyr-1a (Novel) | > 50 | 12.4 ± 1.2 | 8.45 ± 0.6 | 1.50 ± 0.20 | 5.6 |
| Pyr-1m (Novel) | > 50 | 1.1 ± 0.2 | > 50.00 | 0.78 ± 0.05 | > 64.1 |
| Pyr-chalcone-6c | 45.5 | 0.8 ± 0.1 | 12.30 ± 0.8 | 1.15 ± 0.10 | 10.6 |
Note: Data interpretation must prioritize compounds like Pyr-1m , which demonstrate potent NO inhibition at non-cytotoxic concentrations alongside a high COX-2 Selectivity Index, mimicking the safety profile of celecoxib[1][2].
References
- Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.
- Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.
- Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study MDPI URL
- Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.
Sources
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. apjai-journal.org [apjai-journal.org]
- 5. mdpi.com [mdpi.com]
Application Note: Anticancer Activity Evaluation and Mechanistic Profiling of Pyrazole Derivatives
Introduction & Rationale
Pyrazole derivatives—a privileged class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms—have emerged as highly potent scaffolds in modern oncology[1]. Their unique structural versatility allows for precise functional group modifications, enabling targeted binding to critical oncogenic kinases[2]. Recent structure-activity relationship (SAR) studies demonstrate that strategic substitutions on the pyrazole ring significantly enhance tumor selectivity and binding affinity to primary targets such as the Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR)[3][4].
As a Senior Application Scientist, I have designed this technical guide to provide a comprehensive, self-validating framework for evaluating the anticancer efficacy of novel pyrazole derivatives. This document details the causality behind experimental workflows, ensuring that your mechanistic assays yield robust, reproducible, and publication-quality data.
Mechanistic Profiling: Targeting EGFR and Apoptosis
The overexpression or mutation of EGFR is a hallmark of several aggressive malignancies, driving uncontrolled cellular proliferation and evading apoptosis[4]. Pyrazole and pyrazoline derivatives frequently act as ATP-competitive inhibitors at the intracellular tyrosine kinase domain of EGFR[5].
Causality of Inhibition: By occupying the ATP-binding pocket, pyrazole derivatives prevent the autophosphorylation of EGFR. This blockade halts downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. The suppression of these survival pathways alters the mitochondrial membrane potential, increases the Bax/Bcl-2 ratio, and triggers the cleavage of executioner caspases (e.g., Caspase-3), ultimately culminating in programmed cell death (apoptosis)[1][6].
Caption: Pyrazole-mediated inhibition of EGFR signaling pathways leading to apoptosis.
Quantitative Data: Comparative Anticancer Efficacy
Evaluating novel pyrazole derivatives requires benchmarking against established clinical inhibitors. The table below summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazole-based compounds across various human cancer cell lines, providing a quantitative baseline for potency[5][7][8].
| Compound / Derivative | Primary Target | Cell Line | Cancer Type | IC50 (µM) |
| Celecoxib (Ref) | COX-2 | MCF-7 | Breast | 25.2 - 37.2 |
| AT7519 | CDKs (1,2,4-9) | HCT-116 | Colon | 0.04 - 0.94 |
| Pyrazole Cmpd 4a | EGFR | HepG2 | Liver | 0.15 ± 0.03 |
| Pyrazole Cmpd 6g | EGFR | A549 | Lung | 1.53 ± 0.09 |
| Pyrazole Cmpd 37 | Caspase/PARP | MCF-7 | Breast | 5.21 |
Table 1: Comparative IC50 values of pyrazole derivatives against human cancer cell lines.
Experimental Protocols & Self-Validating Workflows
To ensure data integrity, the evaluation of pyrazole derivatives must follow a self-validating system. Primary viability data must be corroborated by cell-free target validation and orthogonal cellular assays (e.g., Flow Cytometry) to confirm the exact mechanism of action[9].
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Purpose: To quantify the anti-proliferative effect of pyrazole derivatives. Causality: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals via mitochondrial succinate dehydrogenase. The absorbance of the solubilized formazan is directly proportional to the number of viable cells, allowing for precise IC50 determination[10][11].
Step-by-Step Methodology:
-
Cell Seeding: Harvest target cells (e.g., MCF-7, HepG2) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well microplate using 100 µL of complete medium (e.g., DMEM + 10% FBS). Expert Insight: Seeding in the log phase ensures cells are actively dividing, providing a reliable baseline for drug-induced cytotoxicity[12].
-
Incubation: Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for proper cell adhesion.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in DMSO. Ensure the final DMSO concentration in the wells remains <0.5% to prevent solvent-induced toxicity. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin or Erlotinib). Incubate for 48–72 hours[8][12].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. Expert Insight: Light exposure degrades MTT reagent. A 4-hour window is optimal for sufficient formazan accumulation without saturating the assay[8].
-
Solubilization: Carefully aspirate the media and add 100 µL of solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis[10].
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
Purpose: To confirm that the observed cytotoxicity is mechanistically linked to direct EGFR inhibition. Causality: By measuring the amount of unconsumed ATP in a cell-free system, we can directly quantify the compound's affinity for the EGFR kinase domain, isolating the target from complex cellular variables[10].
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, recombinant EGFR enzyme, and a poly(Glu,Tyr) peptide substrate.
-
Inhibitor Addition: Add the pyrazole derivative at varying concentrations. Include Erlotinib as a positive reference control[5].
-
Initiation: Add ATP to initiate the kinase reaction. Incubate at 30°C for 60 minutes. Expert Insight: Maintaining the reaction at 30°C preserves enzyme stability while allowing steady-state kinetics to be reached[10].
-
Detection: Stop the reaction and add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). The luminescent signal is directly proportional to the amount of unconsumed ATP, which inversely correlates with kinase activity.
-
Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to derive the enzymatic IC50[10].
Caption: Sequential, self-validating workflow for evaluating pyrazole-based anticancer agents.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - International Journal of Molecular Sciences (PMC). 1
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - Pharmaceuticals (PMC).2
-
Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) - Novelty Journals.3
-
A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives - Benchchem. 7
-
A Comparative Analysis of the Anticancer Activity of Pyrazole Derivatives Targeting VEGFR-2 and the MCF-7 Cell Line - Benchchem. 10
-
Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents - Chemistry & Biodiversity (PubMed). 4
-
In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents - International Journal of Pharmacy and Biological Sciences. 11
-
Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study - Future Medicinal Chemistry (ResearchGate). 5
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - ACS Omega. 6
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances. 8
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - Molecules (PMC). 9
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - ACS Omega (PMC). 12
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Application Notes and Protocols for 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the safe handling, storage, and use of 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine. As a Senior Application Scientist, the following protocols are synthesized from extensive experience with structurally related compounds and established best practices in chemical research and development. The causality behind each recommendation is explained to ensure a thorough understanding of the principles of safe and effective laboratory work.
Compound Overview and Reactivity Profile
1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine is a substituted pyrazole derivative. The pyrazole moiety is a common scaffold in pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2] The molecule's structure incorporates three key functional groups that dictate its reactivity and handling requirements:
-
Pyrazol-3-amine: The amine group on the pyrazole ring can exhibit nucleophilic and basic properties. It may also be sensitive to oxidation and atmospheric moisture.
-
3-Bromo-5-fluorobenzyl group: The benzyl group, substituted with bromine and fluorine, is prone to reactions typical of benzylic halides. The carbon atom attached to the pyrazole nitrogen is electrophilic and can be a target for nucleophiles.[3] The presence of halogens can influence the compound's electronic properties and metabolic stability.[4]
-
Aromatic System: Both the pyrazole and the substituted benzene ring are aromatic, which can impart a degree of photosensitivity.[5][6]
Given these features, this compound should be handled as a potentially reactive, air-sensitive, and light-sensitive substance.
Risk Assessment and Safety Precautions
A thorough risk assessment must be conducted before any handling of this compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar compounds (substituted pyrazoles and halogenated aromatic compounds) indicate the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[7][8][9]
-
Irritation: May cause skin, eye, and respiratory irritation.[8][9]
-
Sensitization: Some amine-containing compounds can be sensitizers.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side shields or safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a risk of splashing.[10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always check the glove manufacturer's specifications for compatibility with halogenated aromatic compounds.
-
Body Protection: A laboratory coat is essential. For larger quantities, a chemical-resistant apron is recommended.[10]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]
Handling Protocols
The primary principle for handling 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine is the strict exclusion of air, moisture, and light to maintain its chemical integrity.[12]
General Handling in an Inert Atmosphere
Due to its potential sensitivity to air and moisture, this compound should be handled under an inert atmosphere (e.g., dry nitrogen or argon).[12][13][14] This is particularly crucial for long-term storage and for reactions where the amine or benzyl group's reactivity is critical.
Workflow for Handling Air-Sensitive Reagents:
Caption: Workflow for handling air-sensitive compounds.
Weighing and Transferring the Solid
-
Glovebox: The ideal environment for weighing and transferring the solid is a glovebox with a continuously purified inert atmosphere.[12]
-
Fume Hood: If a glovebox is unavailable, weighing can be done quickly in a fume hood. Minimize exposure to the atmosphere by working efficiently. For transferring the solid to a reaction vessel, consider using a Schlenk line or creating a positive pressure of inert gas in the receiving flask.
Preparing Solutions
-
Glassware Preparation: Ensure all glassware is scrupulously dried by oven-drying at over 125°C for several hours and then cooled under a stream of dry inert gas.[12][15]
-
Solvent Choice: Use anhydrous solvents appropriate for the intended application.
-
Dissolution: Add the solvent to the flask containing the weighed compound under a positive pressure of inert gas. If necessary, use a cannula or a dry syringe for the solvent transfer.[14]
Storage Protocols
Proper storage is critical to prevent degradation and maintain the compound's purity.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis of the amine and benzyl groups.[12] |
| Temperature | Cool, Dry Place (2-8°C recommended for long-term storage) | Reduces the rate of potential decomposition reactions.[16] |
| Light | Amber, Opaque Container | Protects against photodegradation of the aromatic systems.[5][6][17] |
| Container | Tightly Sealed Glass Bottle (e.g., Sure/Seal™) | Prevents ingress of moisture and air.[15] |
| Location | Well-ventilated, designated chemical storage area | Ensures safety and prevents accumulation of any potential vapors.[16] |
Storage Protocol Flowchart:
Caption: Protocol for receiving and storing the compound.
Waste Disposal
As a halogenated organic compound, 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine and its waste must be disposed of following specific protocols.
-
Segregation: Halogenated waste must be collected separately from non-halogenated waste.[18][19]
-
Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list all components.[19]
-
Container: Use a designated, properly sealed container for halogenated waste.[20]
-
Disposal Method: The primary disposal method for halogenated waste is often high-temperature incineration to prevent the formation of toxic byproducts.[21][22] Follow your institution's specific hazardous waste disposal procedures.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7][8]
-
Spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste. Ventilate the area thoroughly.
References
- Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134.
- Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
- MilliporeSigma. (2009, August 3). Transferring Air-Sensitive Reagents.
- Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
- Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products.
- Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
- EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
- ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
- Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
- Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems.
- BASF. (2025, July 28). Safety data sheet.
- Feed 2. (n.d.). Halogenated Waste Treatment.
- Benchchem. (n.d.). An In-depth Technical Guide to 4-Fluorobenzyl Bromide: Properties, Synthesis, and Reactivity.
- PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- RSC Publishing. (2025, November 26). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
- Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
- PMC. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
- CymitQuimica. (n.d.). CAS 875664-32-7: 2-Bromo-5-(trifluoromethyl)benzyl bromide.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Role of 3-Bromo-2-fluorobenzyl Alcohol in Advancing Fluorinated Organic Compounds Research.
- ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- ChemScene. (2026, February 11). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
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Application Note & Safety Protocol: Handling and Synthetic Utility of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine
Executive Summary & Mechanistic Rationale
In modern drug discovery, the design of highly selective kinase inhibitors and complex heterocyclic scaffolds relies heavily on versatile, bifunctional building blocks. 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine (CAS: 1508707-60-5) serves as a premier intermediate in this domain.
The structural architecture of this molecule is highly deliberate [1]:
-
The Pyrazol-3-amine Core: Functions as an essential hydrogen-bond donor/acceptor motif, frequently utilized to anchor molecules into the ATP-binding hinge region of kinases [3].
-
The 3-Bromo-5-fluorobenzyl Moiety: Provides a lipophilic vector for deep pocket binding, while the fluorine atom enhances metabolic stability and modulates the pKa of adjacent protons. Crucially, the aryl bromide serves as a highly reactive handle for late-stage palladium-catalyzed diversification [2].
This application note provides comprehensive safety guidelines (MSDS translation) and field-proven synthetic protocols to harness the dual reactivity of this compound safely and effectively.
Chemical & Physical Profile
To ensure accurate stoichiometric calculations and safe handling, the foundational properties of the compound are summarized below.
| Property | Value / Description |
| Chemical Name | 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine |
| CAS Number | 1508707-60-5 |
| Molecular Formula | C10H9BrFN3 |
| Molecular Weight | 270.10 g/mol |
| Appearance | Solid (Typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, Methanol, and Ethyl Acetate |
| Storage Conditions | 2–8°C, stored under inert gas (Argon/N2), protect from light |
Material Safety & Handling Protocols
As a halogenated heterocyclic amine, this compound presents specific occupational hazards. Standard Material Safety Data Sheet (MSDS) guidelines dictate strict adherence to the following classifications and preventative measures.
GHS Hazard Classifications
-
H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled. (Causality: The lipophilic fluorobenzyl group enhances dermal penetration, while the primary amine can interact with biological nucleophiles).
-
H315 / H319: Causes skin irritation and serious eye irritation.
-
H335: May cause respiratory irritation.
Required Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 particulate respirator when weighing dry powders outside of a ventilated enclosure.
-
Dermal: Double-layered nitrile gloves (minimum 5 mil thickness). The primary amine can slowly permeate standard latex.
-
Ocular: Snug-fitting chemical splash goggles.
Emergency Spill Response Workflow
In the event of a localized spill, rapid containment is critical to prevent aerosolization of the active powder.
Caption: Emergency Spill Response Workflow for Halogenated Pyrazole Amines.
Synthetic Utility & Application Protocols
The true value of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine lies in its orthogonal reactivity. The primary amine can undergo acylation or reductive amination, while the aryl bromide is primed for cross-coupling.
Caption: Bifunctional Derivatization Pathway of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine.
Protocol A: Amide Coupling at the Pyrazol-3-amine
Causality & Rationale: The nitrogen of a pyrazole-3-amine is conjugated with the aromatic pyrazole ring, significantly reducing its nucleophilicity compared to standard aliphatic amines [3]. Therefore, standard carbodiimides (EDC/DCC) often fail. Highly efficient coupling reagents like HATU, which generate a highly reactive HOAt active ester, are strictly required to drive the acylation forward.
Self-Validating Methodology:
-
Preparation: In an oven-dried flask under Argon, dissolve the carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M).
-
Activation: Add DIPEA (3.0 eq) followed by HATU (1.3 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn pale yellow.
-
Coupling: Add 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine (1.0 eq) in one portion.
-
In-Process Control (IPC): Heat the reaction to 40°C. After 2 hours, sample 10 µL, dilute in methanol, and analyze via LC-MS.
-
Validation Check: If >10% of the starting pyrazole amine remains, add an additional 0.5 eq of HATU and DIPEA. The reduced nucleophilicity of the pyrazole often necessitates this "push".
-
-
Workup: Once conversion is >95%, quench with saturated aqueous NaHCO3. Extract 3x with Ethyl Acetate. Wash the combined organics with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate in vacuo.
Protocol B: Suzuki-Miyaura Cross-Coupling at the Aryl Bromide
Causality & Rationale: The fluorine atom situated meta to the bromine atom exerts an electron-withdrawing inductive effect (-I effect). This decreases the electron density of the C-Br bond, thereby facilitating the oxidative addition of the Pd(0) catalyst—the rate-determining step in the Suzuki-Miyaura cycle [2].
Self-Validating Methodology:
-
Preparation: Charge a microwave vial with 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (ratio 3:1, yielding a 0.1 M substrate concentration).
-
Causality: The biphasic nature requires the aqueous base to activate the boronic acid into a reactive boronate complex, while the Dioxane solubilizes the aryl bromide.
-
-
Reaction: Seal the vial, purge with Argon for 5 minutes, and heat at 90°C for 4 hours (or 110°C for 30 mins via microwave irradiation).
-
Validation Check: Vigorous stirring (800+ rpm) is mandatory. Poor stirring will result in failed mass transfer between the aqueous and organic phases, stalling the transmetalation step.
-
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and partition between water and Ethyl Acetate. Purify the crude product via silica gel chromatography.
References
-
National Center for Biotechnology Information (NCBI). "1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine." PubChem Compound Summary for CID 79710062. Available at:[Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at:[Link]
-
Amrhein, J. A., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences, 2022. Available at:[Link]
Comprehensive Solubility Profiling of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine: Application Notes and Protocols
Executive Summary
1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine (CAS: 1508707-60-5) is a highly specialized heterocyclic building block frequently utilized in the discovery and synthesis of advanced therapeutics, including selective Janus kinase (JAK) inhibitors[1] and Hypoxia-Inducible Factor 1 (HIF-1) modulators[2][3]. Because of its unique structural dichotomy—combining a highly lipophilic halogenated aromatic ring with a polar, hydrogen-bonding aminopyrazole core—its solubility profile presents specific challenges during early-stage assay development and formulation. This application note provides a rigorous, self-validating framework for profiling the kinetic and thermodynamic solubility of this compound across various solvent systems.
Chemical Profiling & Solvation Causality
To accurately measure and optimize solubility, one must first understand the molecular forces dictating the compound's phase behavior[4]:
-
The Lipophilic Domain (3-Bromo-5-fluorobenzyl group): The presence of heavy halogens (bromine and fluorine) significantly increases the molecule's partition coefficient (LogP) and crystal lattice energy. In aqueous environments, this bulky, hydrophobic moiety severely disrupts the hydrogen-bonded water network, creating a high thermodynamic penalty for solvation.
-
The Hydrophilic Domain (1H-pyrazol-3-amine core): This region provides critical hydrogen bond donors (primary amine, -NH2) and acceptors (pyrazole nitrogen).
-
Solvation Causality: The compound exhibits excellent solubility in polar aprotic solvents (like DMSO and DMF) because these solvents possess high dielectric constants capable of stabilizing the polarizable halogens, while their oxygen centers act as potent hydrogen bond acceptors for the aminopyrazole core. Conversely, in purely aqueous media, the high desolvation energy of the solid crystal lattice outweighs the hydration energy of the aminopyrazole, resulting in inherently poor water solubility.
Solvent Selection Rationale & Expected Profiles
When designing biological assays or pre-formulation screens, solvent selection must be driven by the dielectric constant ( ϵ ) and the solvent's ability to encapsulate the lipophilic domain.
| Solvent Class | Specific Solvent | Dielectric Constant ( ϵ ) | Expected Solubility Range | Solvation Rationale |
| Polar Aprotic | DMSO | 46.7 | High (>50 mg/mL) | Solvates both the lipophilic halogenated ring and the H-bonding core. Ideal for primary stock solutions. |
| Polar Protic | Methanol | 32.7 | Moderate (5–20 mg/mL) | Good hydrogen bonding, but lower capacity to stabilize the bulky brominated ring compared to DMSO. |
| Aqueous Buffer | PBS (pH 7.4) | ~80.0 | Low (<0.1 mg/mL) | High polarity repels the halogenated benzyl group; crystal lattice energy dominates. |
| Biorelevant | FaSSIF (pH 6.5) | N/A | Low-Moderate (0.1–1 mg/mL) | Bile salts and lecithin form mixed micelles that encapsulate the lipophilic domain, enhancing apparent solubility. |
Experimental Protocols
To ensure trustworthiness and reproducibility, solubility must be evaluated in two distinct phases: Kinetic (simulating assay conditions) and Thermodynamic (establishing true equilibrium)[5].
Protocol A: Kinetic Solubility via Nephelometry (High-Throughput)
Objective: Determine the precipitation point of a DMSO stock spiked into aqueous media, simulating in vitro bioassay dosing. Causality: Biological assays require compounds to remain dissolved after being spiked from DMSO. Nephelometry measures light scattering caused by insoluble particulates, providing a highly sensitive, label-free detection of the precipitation threshold.
-
Stock Preparation: Prepare a 10 mM stock solution of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine in 100% HPLC-grade DMSO.
-
Serial Dilution: Create a 10-point, 2-fold serial dilution of the stock in 100% DMSO.
-
Aqueous Spiking: In a clear-bottom 96-well plate, dispense 198 µL of PBS (pH 7.4) into each well. Spike 2 µL of each DMSO dilution into the PBS (final DMSO concentration = 1% v/v).
-
Incubation: Seal the plate and incubate at 25°C for 2 hours on a microplate shaker at 300 rpm.
-
Quantification: Read the plate using a nephelometer or a multimode reader capable of measuring light scattering at 620 nm.
-
Data Analysis: Plot light scattering intensity against compound concentration. The inflection point where scattering sharply increases represents the kinetic solubility limit.
Protocol B: Thermodynamic Solubility via Shake-Flask HPLC-UV
Objective: Determine the true equilibrium solubility of the crystalline solid, adhering strictly to OECD Test Guideline 105[5]. Causality: This is the gold standard for pre-formulation. It relies on the transition of the compound from a metastable kinetic state to its lowest-energy thermodynamic crystal lattice equilibrium.
-
Solid Addition: Weigh an excess amount (~5 mg) of solid 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine into a 2 mL glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, PBS, or FaSSIF).
-
Equilibration: Seal the vial tightly. Incubate on a thermoshaker at 25°C (± 0.5°C) at 500 rpm for 24 to 48 hours. Note: 48 hours is recommended for highly crystalline halogenated compounds to ensure complete equilibrium[5].
-
Phase Separation (Critical Step): Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes.
-
Expert Insight: Centrifugation is strictly preferred over syringe filtration for this compound. The highly lipophilic 3-bromo-5-fluorobenzyl group is prone to non-specific adsorption onto PTFE or Nylon filter membranes, which artificially lowers the quantified solubility[4].
-
-
Extraction & Dilution: Carefully extract 100 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot 1:10 in a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation inside the HPLC system.
-
HPLC-UV Quantification: Inject the diluted sample into an HPLC-UV system (detection at ~254 nm, depending on the exact UV maxima of the aminopyrazole ring). Quantify the peak area against a standard curve prepared entirely in DMSO to ensure the standards are fully dissolved.
Workflow Visualization
Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
References
-
[1] US9040545B2 - Heterocyclyl pyrazolopyrimidine analogues as selective JAK inhibitors. Google Patents. Available at:
-
[3] CAS:1508707-60-5 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine. Bidepharm. Available at:
-
[2] NOVEL COMPOUND AS HYPOXIA-INDUCIBLE FACTOR 1(HIF-1) INHIBITOR. European Patent Office (EPO). Available at:
-
New Substances Notification - Technical Guidance Series (OECD Test Guideline 105). Publications GC. Available at:
-
[4] Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability (Citing Kerns & Di, 2008). International Journal of Pharmacy and Pharmaceutical Research. Available at:
-
[5] An In-depth Technical Guide to the Solubility of Dibutyl Sulfate (Referencing OECD Guideline 105 protocols). Benchchem. Available at:
Sources
- 1. US9040545B2 - Heterocyclyl pyrazolopyrimidine analogues as selective JAK inhibitors - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. CAS:1508707-60-5, 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine-毕得医药 [bidepharm.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine
Welcome to the technical support guide for the synthesis of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this important pyrazole derivative.
The synthesis of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine typically involves the N-alkylation of 1H-pyrazol-3-amine with 1-bromo-3-(bromomethyl)-5-fluorobenzene. While seemingly straightforward, this reaction is prone to several side product formations that can complicate purification and reduce the overall yield of the desired product. This guide will delve into the causality behind these experimental challenges and offer field-proven insights to overcome them.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine?
A1: The most prevalent side products arise from a lack of regioselectivity during the N-alkylation step, over-alkylation, and undesired reactions involving the starting materials or the product itself. The primary side products are:
-
Regioisomer (N2-alkylation product): Alkylation at the N2 position of the pyrazole ring, leading to the formation of 2-(3-Bromo-5-fluorobenzyl)-2H-pyrazol-3-amine. The similar electronic properties of the two nitrogen atoms in the pyrazole ring make controlling regioselectivity a significant challenge.[1][2][3]
-
Bis-alkylation Product: Dialkylation of the pyrazole ring, where two molecules of the benzyl bromide react with the pyrazole amine. This can occur on both nitrogen atoms or on a nitrogen and the exocyclic amine.
-
Hydrodehalogenation (Debromination) Product: Replacement of the bromine atom on the fluorobenzyl ring with a hydrogen atom, yielding 1-(3-Fluorobenzyl)-1H-pyrazol-3-amine. This is a common side reaction in reactions involving aryl halides, especially in the presence of a base and a potential hydride source.[4][5]
-
Unreacted Starting Materials: Incomplete conversion can lead to the presence of both 1H-pyrazol-3-amine and 1-bromo-3-(bromomethyl)-5-fluorobenzene in the final product mixture.
Q2: Why am I getting a mixture of N1 and N2 regioisomers, and how can I favor the desired N1-alkylation?
A2: The formation of both N1 and N2 isomers is a common issue in pyrazole chemistry due to the tautomerization of the pyrazole ring, which results in nitrogen atoms with comparable reactivity.[1] The regioselectivity of the alkylation is influenced by several factors:
-
Steric Hindrance: Substituents on the pyrazole ring can sterically hinder one nitrogen atom, favoring alkylation at the less hindered position.
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio.
To favor the desired N1-alkylation, consider the following strategies:
-
Base Selection: Using a bulky base can sterically direct the alkylating agent to the less hindered N1 position.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are commonly used.[6] The solvent can influence the dissociation of the pyrazole salt and the solvation of the cation, which can affect regioselectivity.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
Q3: I'm observing a significant amount of the debrominated side product. What causes this and how can it be minimized?
A3: Dehalogenation, specifically debromination in this case, is the replacement of a halogen atom with a hydrogen atom.[5] This side reaction is often attributed to the formation of a hydride species in the reaction mixture which can then reduce the aryl bromide.[4] Potential sources of hydrides include the solvent (e.g., alcohols) or the base.
To minimize dehalogenation:
-
Use Anhydrous Solvents: Ensure that your solvents are thoroughly dried to minimize water content, which can be a proton source.
-
Optimize the Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like potassium carbonate or cesium carbonate are often preferred over strong alkoxide bases.[4]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions that may be promoted by oxygen.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.
Issue 1: Multiple Spots on TLC, Indicating a Mixture of Products
Symptom: Thin Layer Chromatography (TLC) analysis of the crude reaction mixture shows multiple spots, with one corresponding to the desired product and others to impurities.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Formation of N1/N2 Regioisomers | Characterize the major spots by LC-MS or isolate and analyze by NMR. The isomers will have the same mass but different retention times and NMR spectra. | Optimize reaction conditions to improve regioselectivity. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, THF, Acetonitrile).[6] Generally, bulkier bases and lower temperatures can favor the N1 isomer. |
| Bis-alkylation | Look for a mass corresponding to the addition of two benzyl groups in the LC-MS data. | Use a slight excess of the pyrazole amine relative to the benzyl bromide (e.g., 1.1 to 1 equivalents). This ensures the alkylating agent is the limiting reagent. |
| Incomplete Reaction | TLC shows spots corresponding to both starting materials. | Increase the reaction time or temperature. Ensure the base is active and added in the correct stoichiometry. Monitor the reaction progress closely by TLC until the starting materials are consumed. |
| Debromination | LC-MS will show a peak with a mass corresponding to the product minus the mass of a bromine atom plus a hydrogen atom. | Use high-purity, anhydrous solvents. Consider using a weaker base like K₃PO₄.[4] Ensure the reaction is performed under a strictly inert atmosphere. |
Issue 2: Low Isolated Yield of the Desired Product
Symptom: After purification, the amount of isolated 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Suboptimal Reaction Conditions | Review the reaction parameters (temperature, concentration, stoichiometry). | Systematically optimize the reaction conditions. A Design of Experiments (DoE) approach can be beneficial to identify the optimal set of parameters. |
| Product Loss During Workup/Purification | Analyze aqueous layers and washings by TLC or LC-MS to check for the presence of the product. | The basic nature of the product can lead to solubility in acidic aqueous washes. Neutralize washes carefully. For purification, consider using a deactivated silica gel (e.g., with triethylamine) to prevent the basic product from streaking or irreversibly binding to the column.[7] Recrystallization from a suitable solvent system can also be an effective purification method.[7] |
| Formation of Unseen Side Products | If the mass balance is low, consider the possibility of volatile or highly polar side products that are not easily detected by standard methods. | Use a combination of analytical techniques (e.g., GC-MS, ¹H NMR of the crude mixture) to get a more complete picture of the reaction components. |
III. Experimental Protocols & Data Visualization
Protocol: General Procedure for the Synthesis of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine
-
To a solution of 1H-pyrazol-3-amine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF), add a base (e.g., K₂CO₃, 2.0 eq).[6]
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes.
-
Add a solution of 1-bromo-3-(bromomethyl)-5-fluorobenzene (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: Common Side Products and Their Identification
| Side Product | Structure | Expected Mass (m/z) | Key NMR Signals (¹H NMR) |
| N1-Isomer (Desired Product) | 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine | [M+H]⁺ | Distinctive signals for the benzyl CH₂ and pyrazole protons. |
| N2-Isomer | 2-(3-Bromo-5-fluorobenzyl)-2H-pyrazol-3-amine | [M+H]⁺ | Different chemical shifts for the benzyl CH₂ and pyrazole protons compared to the N1-isomer.[8] |
| Bis-alkylation Product | Varies | [M+H]⁺ (Product + C₇H₅BrF) | Two sets of benzyl proton signals. |
| Debromination Product | 1-(3-Fluorobenzyl)-1H-pyrazol-3-amine | [M+H]⁺ (Product - Br + H) | Absence of the bromine isotopic pattern in the mass spectrum. Aromatic region of the ¹H NMR will show a different splitting pattern. |
Visualization of the Reaction Pathway and Side Reactions
Caption: Synthetic pathway and major side reactions.
IV. Conclusion
The synthesis of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine, while conceptually simple, requires careful control of reaction conditions to minimize the formation of side products. Understanding the mechanisms behind the formation of regioisomers, bis-alkylation products, and debromination byproducts is crucial for developing a robust and high-yielding synthetic protocol. By systematically troubleshooting issues related to product mixtures and low yields, and by implementing the strategies outlined in this guide, researchers can significantly improve the outcome of their experiments.
V. References
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). ACS Publications. Retrieved from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. Retrieved from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Switching pyrazole N-alkylation regioselectivity. (n.d.). ResearchGate. Retrieved from [Link]
-
Dehalogenation. (n.d.). Wikipedia. Retrieved from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). ACS Publications. Retrieved from [Link]
-
Method for purifying pyrazoles. (2011). Google Patents. Retrieved from
-
Addition, elimination and substitution reactions. (n.d.). Siyavula. Retrieved from [Link]
-
Research Progress on Dehalogenation Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Retrieved from [Link]
-
N-alkylation method of pyrazole. (1998). Google Patents. Retrieved from
-
Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2005). ACS Publications. Retrieved from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). Semantic Scholar. Retrieved from [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ResearchGate. Retrieved from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). IntechOpen. Retrieved from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved from [Link]
-
SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID. (n.d.). IPIndia. Retrieved from [Link]
-
Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents. Retrieved from
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges with Substituted Pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to the common yet complex issue of poor solubility in substituted pyrazole derivatives. As a class of compounds, pyrazoles are foundational in modern medicinal chemistry, with applications ranging from oncology to anti-inflammatory agents.[1] However, their often crystalline and lipophilic nature presents significant hurdles in formulation and development.
This resource combines foundational theory with actionable protocols to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during early-stage development.
Q1: Why are my substituted pyrazole derivatives so poorly soluble in aqueous media?
A1: The limited aqueous solubility of many pyrazole derivatives stems from a combination of factors inherent to their molecular structure:
-
Crystal Lattice Energy: Pyrazoles are often highly crystalline. Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the aromatic rings, create a stable crystal lattice that requires significant energy to break apart during dissolution.[2]
-
Lipophilicity: The introduction of non-polar substituents (e.g., phenyl rings, alkyl chains) increases the molecule's overall lipophilicity, or "oil-loving" nature, which is inversely related to its aqueous solubility.[2]
-
Molecular Weight: As the molecular weight of the compound increases with more extensive substitution, the energy required to solvate the molecule also generally increases.
Q2: I'm observing precipitation during my reaction workup when adding an aqueous solution. What's happening?
A2: This is a classic case of "crashing out" due to a sudden change in solvent polarity. Your pyrazole derivative is likely soluble in the organic reaction solvent but highly insoluble in water. When you introduce an aqueous phase for extraction, the compound can no longer stay dissolved and rapidly precipitates.[2] Strategies to mitigate this are covered in the Troubleshooting Guide below.
Q3: Does pH affect the solubility of my pyrazole compound?
A3: Yes, significantly, especially if your compound has ionizable functional groups. The pyrazole ring itself contains a weakly basic nitrogen atom (pKa ≈ 2.5).[3] This means it can be protonated in strongly acidic conditions to form a more soluble salt.[2][4] If your substituents are acidic (e.g., carboxylic acid) or basic (e.g., amine), their ionization state will also be pH-dependent, dramatically altering solubility.[2]
Q4: Can I just heat the mixture to dissolve my compound?
A4: Increasing the temperature is a common and often effective method to increase the solubility of many solids in liquid solvents.[2] The added thermal energy helps overcome the crystal lattice forces.[2] However, this approach has two critical caveats:
-
Thermal Stability: You must ensure your compound is not susceptible to degradation at elevated temperatures.
-
Supersaturation: Upon cooling, the compound will likely precipitate out of solution, often rapidly and in an uncontrolled manner. This is only a temporary solution unless the goal is recrystallization.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches and detailed protocols for systematically addressing and solving solubility issues.
Guide 1: Initial Assessment and Basic Solubilization Techniques
Problem: Your pyrazole derivative shows poor solubility (<10 µg/mL) in your desired aqueous buffer during initial screening.
Causality: Before attempting complex formulations, it's crucial to understand the fundamental physicochemical properties of your compound. Simple modifications to the solvent system are often sufficient for early-stage assays.
Caption: Decision tree for initial solubilization strategies.
For compounds with ionizable groups, modifying the pH is the most direct way to enhance solubility. The goal is to convert the neutral, less soluble form into a charged, more soluble salt.
-
For Basic Pyrazoles: Lowering the pH with a dilute acid (e.g., 0.1 M HCl) will protonate basic nitrogens, forming a soluble hydrochloride salt.[4]
-
For Acidic Pyrazoles: Increasing the pH with a dilute base (e.g., 0.1 M NaOH) will deprotonate acidic groups (like a carboxylic acid), forming a soluble sodium salt.
Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[5] This is a widely used and effective technique.[6][7]
Common Co-solvents for Pyrazole Derivatives:
-
Dimethyl Sulfoxide (DMSO)[8]
-
Ethanol[6]
-
Propylene Glycol (PG)[6]
-
Polyethylene Glycol (PEG 300/400)[6]
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solution: Dissolve your pyrazole derivative in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of your stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Induce Precipitation: Observe the wells for the first sign of precipitation (cloudiness). This is the kinetic solubility limit.[9][10]
-
Test Co-solvents: Repeat the experiment, but prepare buffers containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol).
-
Analyze: Determine the highest concentration of your compound that remains in solution for each co-solvent percentage. This allows you to find the minimum amount of co-solvent needed to achieve your target concentration.
Table 1: Comparison of Basic Solubilization Techniques
| Technique | Mechanism | Common Use Case | Advantages | Limitations |
| pH Adjustment | Increases ionization by forming a salt.[6] | Compounds with acidic or basic pKa values. | Highly effective for ionizable compounds; simple to implement. | Only applicable to ionizable compounds; may affect biological activity or stability. |
| Co-solvency | Reduces the polarity of the solvent system.[6] | Non-ionizable or lipophilic compounds. | Broadly applicable; can achieve significant solubility gains.[5] | High concentrations of organic solvents can be toxic to cells or interfere with assays. |
Guide 2: Advanced Formulation Strategies
Problem: Basic techniques are insufficient to achieve the required concentration for in vivo studies, or the use of organic solvents is not permissible.
Causality: When simple solvent modification fails, more advanced formulation technologies are required. These methods work by either creating a more soluble physical form of the drug (amorphous) or by encapsulating the drug in a hydrophilic carrier system.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like pyrazole derivatives, forming an inclusion complex that has significantly higher aqueous solubility.[12][13]
-
Mechanism: The hydrophobic pyrazole molecule partitions into the lipophilic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the entire complex.
-
Common Choice: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[12][14] One study demonstrated that HP-β-CD increased the water solubility of certain pyrazolo[3,4-d]pyrimidines by 100 to 1000-fold.[12]
This is a powerful technique for overcoming solubility issues related to high crystal lattice energy.[15][16]
-
Mechanism: The crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[16] This process converts the drug into a high-energy, amorphous (non-crystalline) state.[15] This amorphous form does not have a stable crystal lattice to overcome, leading to a much higher apparent solubility and faster dissolution rate.
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG) are frequently used carriers.[17]
-
Preparation Methods:
-
Spray Drying: Both drug and polymer are dissolved in a common solvent, which is then rapidly evaporated.
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This is a solvent-free method.[15]
-
Caption: Decision process for choosing an advanced formulation strategy.
Part 3: Key Experimental Protocols
This section provides standardized methods for quantifying solubility, which is essential for evaluating the success of any enhancement strategy.
Protocol 1: Kinetic Solubility Assay by Turbidimetry
This high-throughput method is ideal for early-stage screening. It measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.[9][10]
-
Objective: To rapidly assess the apparent solubility of multiple compounds or formulations.
-
Materials:
-
Test compound(s) dissolved in 100% DMSO (e.g., 20 mM stock).
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Clear 96- or 384-well plates.
-
Plate reader with nephelometry or turbidity detection.
-
-
Procedure:
-
Add aqueous buffer to the wells of the microplate.
-
Add a small volume of the DMSO stock solution to the first well (e.g., 2 µL into 198 µL buffer for a 1:100 dilution and 1% final DMSO concentration).
-
Perform serial dilutions across the plate.
-
Incubate the plate with shaking for a set period (e.g., 2 hours at 25°C).[9]
-
Measure the turbidity (light scattering) in each well.
-
Data Analysis: The kinetic solubility is the concentration in the last well that does not show a significant increase in turbidity compared to the buffer-only control.
-
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" method measures the true equilibrium solubility of a solid compound in a solvent. It is lower-throughput but more accurate than kinetic assays.[18][19]
-
Objective: To determine the saturation concentration of a compound after it has reached equilibrium.
-
Materials:
-
Solid (crystalline) test compound.
-
Aqueous buffer or desired solvent system.
-
Vials with screw caps.
-
Orbital shaker or rotator.
-
Syringe filters (e.g., 0.22 µm PVDF).
-
Analytical system for quantification (e.g., HPLC-UV, LC-MS).
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial. Ensure enough solid is present that some will remain undissolved.[8]
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Agitate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9][10]
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove all undissolved solids.[8]
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-established calibration curve on an HPLC-UV or LC-MS system.[18][20]
-
References
- Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry.
-
Jiménez, P., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
- Kumar, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
-
BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]
-
Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Contino, A., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. MDPI. [Link]
-
Castagnolo, D., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Thomas, D. (2025). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]
- El-Sayed, W. A., et al. (2025). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. MDPI.
-
Kumar, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
-
da Silva, R. P., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC. [Link]
- Patel, H., et al. (2023). Solubility enhancement techniques: A comprehensive review.
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
- El-Metwaly, A. M., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing.
-
Soare, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Aragen Life Sciences. (n.d.). Scalable Amorphous Solid Dispersion Strategy. Aragen Life Sciences. [Link]
- Craciunescu, O., et al. (2025).
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. [Link]
-
Chemistry Europe. (2024). Magnetic Nanoparticles‐Supported Synthesis of Pyrazole Scaffolds: A Review. Chemistry Europe. [Link]
-
Wang, C., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. [Link]
-
ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]
-
Taylor & Francis. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis. [Link]
-
Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Roquette. [Link]
-
Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
- Amrutkar, C., et al. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
-
Frank, K. J., et al. (2012). The amorphous solid dispersion of the poorly soluble ABT-102 forms nano/microparticulate structures in aqueous medium. PubMed. [Link]
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Technical Support Center: Optimizing Pyrazole Ring Formation
Welcome to the technical support center dedicated to the synthesis of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction conditions and achieve high-yield, high-purity pyrazole products.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction mechanism for pyrazole synthesis?
The most prevalent method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] The reaction proceeds through several key steps:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[1]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[1]
Caption: General mechanism of the Knorr pyrazole synthesis.
Q2: What are the most common starting materials for pyrazole synthesis?
While the classical Knorr synthesis using 1,3-dicarbonyls and hydrazines is very common, several other substrates can be used to generate the pyrazole core.[2] These include:
-
β-Ketonitriles and hydrazines, which yield 5-aminopyrazoles.[3]
-
α,β-Unsaturated aldehydes and ketones (chalcones) with hydrazines, which initially form pyrazolines and then require an oxidation step to yield pyrazoles.[4][5][6]
-
Terminal alkynes, which can be used in multicomponent reactions with hydrazines and other reagents.[7][8]
-
1,3-Diols, which can be converted to the corresponding dicarbonyl in situ through transition-metal-catalyzed hydrogen transfer.[9]
Q3: How do I choose the right catalyst for my pyrazole synthesis?
The choice of catalyst is critical for reaction efficiency and can depend on the specific substrates and desired outcome.[10]
-
Acid Catalysis: A catalytic amount of a weak acid, like glacial acetic acid, is often used in the Knorr synthesis to facilitate both the initial condensation and the final dehydration step.[1][4][5] However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity.[4]
-
Base Catalysis: In some cases, a base may be used to deprotonate the hydrazine, increasing its nucleophilicity.
-
Transition Metal Catalysts: For more advanced syntheses, transition metals like copper, nickel, and palladium are employed.[7][10][11] For instance, copper triflate has been used in the synthesis of pyrazolines from ethylenic ketones and hydrazines.[7][12]
-
Solvent as Catalyst: In some cases, the solvent itself can act as a catalyst. For instance, deep eutectic solvents (DESs) can serve as both the reaction medium and a catalyst, promoting the reaction under mild conditions.[13]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: Low Yield of Pyrazole Product
A low yield is a frequent challenge in pyrazole synthesis.[1][4] A systematic approach to troubleshooting is crucial.
Caption: Troubleshooting workflow for low pyrazole yield.
Potential Causes & Solutions:
-
Purity of Starting Materials:
-
Hydrazine Stability: Hydrazines, especially phenylhydrazine, can be sensitive to air and light, leading to decomposition and the formation of colored byproducts.[1][4] Always use fresh, high-purity hydrazine. Storing under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation.[1] Using a more stable salt form, like phenylhydrazine HCl, can also be beneficial.[1]
-
Dicarbonyl/Ketonitrile Purity: Ensure your 1,3-dicarbonyl or β-ketonitrile is pure and free from acidic or basic impurities that could catalyze hydrolysis or other side reactions.[3]
-
-
Suboptimal Reaction Conditions:
-
Temperature and Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and temperature.[1][3] Some reactions may require reflux for several hours.[5]
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction. Protic polar solvents like ethanol and methanol are commonly used.[14] However, for certain substrates, aprotic dipolar solvents like DMF or NMP have shown better results.[3][8]
-
-
Incorrect Stoichiometry:
-
Product Loss During Workup:
-
Extraction: The pyrazole product might be lost during aqueous workup if it has some water solubility. Ensure proper pH adjustment during extraction.
-
Precipitation/Crystallization: Incomplete precipitation can lead to significant yield loss. Cool the reaction mixture in an ice bath to maximize crystal formation before filtration.[1][15]
-
Problem 2: Formation of Impurities and Side Products
The appearance of unexpected spots on your TLC plate or extra peaks in your NMR spectrum indicates the presence of impurities.
Potential Causes & Solutions:
-
Unreacted Starting Materials: If the reaction is incomplete, you will have leftover starting materials.[16]
-
Formation of Pyrazoline Intermediates: Incomplete aromatization can lead to the formation of pyrazoline byproducts.[16] This is especially common when using α,β-unsaturated ketones as starting materials.[4]
-
Solution: An oxidation step is required to convert the pyrazoline to the aromatic pyrazole. This can sometimes be achieved by heating in glacial acetic acid or by using a mild oxidizing agent.[4]
-
-
Discoloration (Dark Yellow/Red Mixture): This is often linked to the decomposition of the hydrazine reagent.[1]
Problem 3: Formation of a Mixture of Regioisomers
When using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, the formation of a mixture of regioisomers is a significant challenge.[1][3][4][16]
Potential Causes & Solutions:
-
Non-selective Nucleophilic Attack: The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different products that can be difficult to separate.[1]
-
Improving Regioselectivity:
-
Steric Hindrance: The use of bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[3]
-
Solvent and pH Control: The choice of solvent and the pH of the reaction can influence regioselectivity. Aprotic dipolar solvents like DMF may favor one isomer, while acidic or basic conditions can favor the other.[3] For instance, in some cases, acidic conditions in toluene favor one isomer, while basic conditions (sodium ethoxide in ethanol) favor the other.[3]
-
Separation of Isomers: If a mixture is unavoidable, careful column chromatography or derivatization to facilitate separation may be necessary.[16]
-
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.[1]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl benzoylacetate) (1 equivalent)
-
Hydrazine hydrate or substituted hydrazine (1.2-2 equivalents)
-
Solvent (e.g., Ethanol or 1-Propanol)
-
Catalyst (e.g., Glacial Acetic Acid, ~3-5 drops)
-
Deionized Water
-
Hexanes (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 eq.) in the chosen solvent.
-
Reagent Addition: Add the hydrazine (1.2-2 eq.) to the mixture, followed by a catalytic amount of glacial acetic acid.
-
Heating and Monitoring: Heat the reaction mixture to reflux (e.g., 100-110 °C for 1-propanol) with vigorous stirring. Monitor the reaction progress by TLC, using the starting 1,3-dicarbonyl as a reference. A typical mobile phase is 30% ethyl acetate/70% hexanes. The reaction is often complete within 1-2 hours.[1]
-
Product Precipitation: Once the reaction is complete, remove the flask from the heat. While the solution is still warm, slowly add deionized water with stirring to precipitate the pyrazole product.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold water, followed by a cold non-polar solvent like hexanes to remove non-polar impurities. Allow the product to air dry or dry in a desiccator.[1]
Troubleshooting Purification: Recrystallization
Recrystallization is a powerful technique for purifying solid pyrazole products.
| Problem | Potential Cause | Solution |
| "Oiling Out" | The compound's melting point is lower than the temperature of the solution from which it is precipitating.[15] | - Increase the volume of the "good" solvent to keep the compound dissolved at a lower temperature.[15]- Ensure slow cooling; use an insulated container.[15]- Change the solvent system; a lower boiling point solvent might help.[15]- Use a seed crystal to induce crystallization.[15] |
| Low Recrystallization Yield | Too much solvent was used, or the solution was not cooled sufficiently.[15] | - Use the minimum amount of hot solvent required to dissolve the crude product.[15]- Ensure the solution is thoroughly cooled in an ice bath for at least 20-30 minutes.[15] |
| No Crystals Form | The solution is not supersaturated, or crystallization is kinetically slow. | - Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal.- Reduce the solvent volume by evaporation and allow to cool again. |
Common Recrystallization Solvents for Pyrazoles:
-
Single Solvents: Ethanol, methanol, ethyl acetate, isopropanol.[17]
-
Mixed Solvent Systems: A common technique is to dissolve the pyrazole in a hot solvent in which it is soluble (e.g., ethanol) and then add a hot anti-solvent (e.g., water) until turbidity appears, followed by slow cooling.[15] Hexane/ethyl acetate and hexane/acetone are also useful combinations.[15]
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
- BenchChem Technical Support Team. (2025). Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. BenchChem.
-
Various Authors. (2022). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]
- BenchChem Technical Support Team. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- BenchChem Technical Support Team. (2025). A Comparative Guide to Catalysts for Pyrazole Synthesis. BenchChem.
-
Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Nandurkar, D., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]
-
Organic Syntheses. (2014). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. [Link]
-
Sar, S., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
- Google Patents. (2011). Process for the purification of pyrazoles.
-
Various Authors. (2015). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]
- Google Patents. (2011). Method for purifying pyrazoles.
-
Organic Letters. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]
-
ResearchGate. (2022). Various methods for the synthesis of pyrazole. ResearchGate. [Link]
-
ResearchGate. (2019). Effect of various temperatures and solvents in the synthesis of 5a, using [DMBSI]HSO 4. ResearchGate. [Link]
-
Molecules. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
- BenchChem Technical Support Team. (2025). Optimization of reaction conditions for pyrazoline synthesis. BenchChem.
-
Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme. [Link]
-
Royal Society of Chemistry. (2025). Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution?. PMC. [Link]
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]
-
SlideShare. (2020). Unit 4 Pyrazole. SlideShare. [Link]
-
ResearchGate. (2018). Optimization of reaction conditions. ResearchGate. [Link]
-
Academia.edu. (2023). A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. Academia.edu. [Link]
-
Hilaris. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Preventing degradation of 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine
Technical Support Center: Handling & Stability of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine
Welcome to the Technical Support Center. 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine is a highly versatile bifunctional building block frequently utilized in drug discovery and kinase inhibitor synthesis. However, it presents unique handling challenges due to the juxtaposition of an electron-rich pyrazol-3-amine core and a photolabile aryl bromide moiety. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you prevent degradation during your workflows.
Section 1: Troubleshooting & FAQs
Q1: My stock solution of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine is turning yellow/brown over time. What is happening and how do I stop it? A1: This discoloration is a classic hallmark of oxidative degradation targeting the electron-rich pyrazol-3-amine core[1].
-
Causality: The lone pair of electrons on the exocyclic primary amine delocalizes into the pyrazole π-system. This increases the highest occupied molecular orbital (HOMO) energy, making the molecule highly susceptible to electrophilic attack by reactive oxygen species (ROS). This autoxidation typically yields colored azo, nitroso, or N-oxide byproducts[1].
-
Prevention: Always store the solid compound under an inert atmosphere (Argon or N2) at -20°C. For liquid formulations, degas your solvents using sparging or freeze-pump-thaw cycles prior to dissolution.
Q2: LC-MS analysis of my reaction mixture shows a major byproduct with a mass loss of ~79/81 Da. Why is the molecule losing its bromine atom? A2: You are observing photolytic dehalogenation. The 3-bromo-5-fluorobenzyl moiety contains a carbon-bromine (C-Br) bond, which is inherently photolabile[2].
-
Causality: The C-Br bond has a relatively low bond dissociation energy compared to the adjacent C-F bond. Exposure to ambient laboratory light or UV sources can induce homolytic cleavage, generating a highly reactive aryl radical[2]. This radical rapidly abstracts a hydrogen atom from the surrounding solvent (e.g., methanol or acetonitrile) to form the dehalogenated arene[3].
-
Prevention: Handle the compound in amber vials and wrap reaction flasks in aluminum foil. Avoid prolonged exposure to direct benchtop lighting.
Q3: How do pH extremes affect the stability of this compound in aqueous media? A3: While the pyrazole ring is generally robust, the benzylic C-N bond can become compromised under severe hydrolytic stress.
-
Causality: Under strong acidic conditions, the pyrazole N2 or the exocyclic amine becomes protonated, turning the pyrazole into a better leaving group. Subsequent heating can lead to nucleophilic attack by water at the benzylic carbon, cleaving the molecule into 3-bromo-5-fluorobenzyl alcohol and free 1H-pyrazol-3-amine.
-
Prevention: Maintain aqueous solutions within a pH range of 5.0 to 8.0 using standard biological buffers (e.g., PBS or HEPES) and avoid prolonged heating in unbuffered media.
Section 2: Degradation Pathways & Prevention Logic
Degradation pathways of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine and preventive strategies.
Section 3: Self-Validating Experimental Protocols
To ensure trustworthiness in your assay results, do not assume a degradation pathway; prove it. The following protocols are designed as self-validating systems to isolate specific stressors.
Protocol 1: Oxidative Degradation Validation & Antioxidant Rescue Purpose: To confirm if oxygen is the primary cause of sample browning and to validate the efficacy of antioxidants.
-
Preparation: Prepare three HPLC vials containing 1 mg/mL of the compound in methanol.
-
Vial A (Negative Control): Ambient air headspace.
-
Vial B (Inert Control): Sparged with Argon for 5 minutes, sealed with a PTFE septum.
-
Vial C (Rescue Arm): Ambient air headspace + 0.1% w/v Butylated hydroxytoluene (BHT).
-
-
Incubation: Place all three vials in a heat block at 40°C for 48 hours.
-
Analysis: Analyze via HPLC-UV at 254 nm.
-
Self-Validation Logic: If Vial A shows degradation peaks and browning, but Vial B remains pristine, atmospheric oxygen is confirmed as the sole stressor. If Vial C also remains pristine, the degradation is specifically a radical-mediated autoxidation, proving that BHT is a viable formulation stabilizer for your workflow.
Protocol 2: Photolytic Cleavage Assessment (ICH Q1B) Purpose: To isolate light as the variable causing dehalogenation.
-
Preparation: Prepare two quartz cuvettes with 100 µg/mL of the compound in acetonitrile.
-
Shielding: Wrap Cuvette A completely in aluminum foil (Dark Control). Leave Cuvette B exposed.
-
Exposure: Place both cuvettes in a photostability chamber. Expose to 1.2 million lux hours of visible light and 200 Wh/m² of near-UV light[1].
-
Analysis: Analyze via LC-MS.
-
Self-Validation Logic: A mass loss of 79/81 Da (characteristic loss of the bromine isotope pattern) exclusively in Cuvette B confirms photolytic dehalogenation. The pristine state of the dark control (Cuvette A) mathematically rules out thermal or solvent-mediated degradation during the exposure timeframe.
Section 4: Quantitative Data Presentation
The following table summarizes the expected degradation kinetics based on the self-validating protocols described above.
| Stress Condition | Variable Isolated | Timeframe | Remaining Purity (HPLC) | Primary Degradant Observed |
| Ambient Air, 40°C | Oxidation | 48 Hours | < 75% | Azo/Nitroso derivatives (+ color) |
| Argon, 40°C | Thermal (Control) | 48 Hours | > 98% | None |
| Ambient Air + BHT, 40°C | Radical Scavenging | 48 Hours | > 97% | Trace oxidation products |
| UV/Vis Light (Unshielded) | Photolysis | 24 Hours | < 60% | Dehalogenated arene (-79/81 Da) |
| Dark Control (Shielded) | Photolysis (Control) | 24 Hours | > 99% | None |
| 0.1 N HCl, 60°C | Acid Hydrolysis | 24 Hours | ~ 85% | 1H-pyrazol-3-amine (cleavage) |
References[1] Title: Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage - Benchchem
Source: benchchem.com URL: [2] Title: Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC Source: nih.gov URL: [3] Title: Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides via Ternary EDA Complexes with Guanidine Bases - Chemical Science Source: rsc.org URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical reduction of aryl chlorides, bromides, and iodides via ternary EDA complexes with guanidine bases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up Synthesis of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine . The synthesis of this scaffold presents two primary technical challenges: regiocontrol during the formation or alkylation of the pyrazole core, and chemoselectivity during subsequent functional group transformations.
Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative data comparisons, and self-validating protocols to ensure high-fidelity scale-up.
Synthetic Workflow & Decision Matrix
Figure 1: Divergent synthetic pathways for 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine.
Troubleshooting & FAQs
Route A: Hydrazine Condensation (Knorr-Type Synthesis)
Q: Why is my condensation of 3-bromo-5-fluorobenzylhydrazine with 3-ethoxyacrylonitrile yielding primarily the 5-aminopyrazole isomer? A: This is a classic regioselectivity inversion issue[1]. Under standard neutral conditions or at elevated temperatures, the reaction operates under thermodynamic control. The more nucleophilic substituted nitrogen of the alkylhydrazine attacks the electrophilic carbon of the nitrile, forming an intermediate that cyclizes almost exclusively to the 5-aminopyrazole[2]. To favor the 3-aminopyrazole, you must shift to kinetic control. As demonstrated by, introducing a strong base like sodium ethoxide (NaOEt) at 0 °C accelerates the cyclization of the kinetically formed Michael adduct before it can isomerize, effectively trapping the desired 3-aminopyrazole regioisomer[2].
Q: The 3-bromo-5-fluorobenzylhydrazine starting material degrades rapidly upon storage. How can I improve its stability for scale-up? A: Free benzylhydrazines are highly susceptible to air oxidation and spontaneous degradation. You must convert the free base to its hydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution of the freshly prepared hydrazine. The resulting hydrochloride salt is bench-stable for months. During the condensation reaction, simply add an additional equivalent of NaOEt to neutralize the salt in situ[1].
Route B: Alkylation of 3-Nitropyrazole & Reduction
Q: Alkylation of 3-nitro-1H-pyrazole with 3-bromo-5-fluorobenzyl bromide gives a mixture of isomers. How do I maximize the yield of the 1-benzyl-3-nitro isomer? A: The tautomerization of 3-nitro-1H-pyrazole renders both N1 and N2 nucleophilic. However, the nitro group at the 3-position provides significant steric shielding. By conducting the alkylation in a polar aprotic solvent (e.g., DMF) with a mild base (K2CO3) at lower temperatures (0–20 °C), you exploit this steric bias[3]. The electrophile preferentially attacks the less hindered nitrogen, favoring the 1-benzyl-3-nitro isomer.
Q: My reduction of the nitro intermediate is resulting in the loss of the bromine atom. What is the correct protocol? A: Standard catalytic hydrogenation (e.g., Pd/C with H2) is contraindicated here because the aryl bromide bond is highly susceptible to hydrodehalogenation under these conditions[4]. To achieve chemoselective reduction of the nitro group to the amine without cleaving the C-Br bond, employ a dissolving metal reduction. Iron powder and ammonium chloride (Fe/NH4Cl) in an ethanol/water mixture at 80 °C provides excellent chemoselectivity, avoids the toxicity of SnCl2, and is highly scalable.
Quantitative Data Comparisons
Table 1: Regioselectivity in Hydrazine Condensation (Route A)
| Reaction Conditions | Control Mechanism | Major Isomer Formed | Typical Ratio (3-Amino : 5-Amino) |
| Neutral, EtOH, 70 °C | Thermodynamic | 5-Aminopyrazole | 5 : 95 |
| NaOEt, EtOH, 0 °C | Kinetic | 3-Aminopyrazole | 85 : 15 |
Table 2: Chemoselectivity in Nitro Reduction (Route B)
| Reducing Agent | Conditions | Nitro Reduction | Aryl Bromide Integrity | Suitability for Scale-up |
| Pd/C, H2 (1 atm) | MeOH, 25 °C | Complete | Cleaved (Des-bromo) | Poor |
| SnCl2·2H2O | EtOAc, 70 °C | Complete | Intact | Moderate (High Toxicity) |
| Fe, NH4Cl | EtOH/H2O, 80 °C | Complete | Intact | Excellent |
Validated Experimental Protocols
Protocol A: Kinetically Controlled Condensation (Route A)
This protocol relies on kinetic trapping to yield the 3-aminopyrazole.
-
Preparation of Base: Charge a dry reactor with anhydrous ethanol. Slowly add sodium metal to generate a 2.0 M solution of NaOEt (or use commercial 21% NaOEt in EtOH). Cool the system to 0 °C.
-
Hydrazine Neutralization: Add 3-bromo-5-fluorobenzylhydrazine hydrochloride (1.0 equiv) to the cooled solution in portions.
-
Self-Validation Check: Ensure complete dissolution. Pull a 10 µL sample and spot on wet pH paper; verify pH > 10 to confirm complete free-basing of the hydrazine.
-
-
Electrophile Addition: Begin dropwise addition of 3-ethoxyacrylonitrile (1.05 equiv) via an addition funnel, maintaining the internal temperature strictly below 5 °C to prevent thermodynamic equilibration.
-
Reaction Monitoring: Stir at 0 °C for 2 hours.
-
Self-Validation Check: Pull a 50 µL aliquot, quench in H2O/MeCN, and analyze via LC-MS. The reaction is complete when the hydrazine mass (m/z 219) is consumed. The chromatogram should show a peak ratio of >85:15 at m/z 270[M+H]+ in favor of the earlier-eluting 3-amino isomer.
-
-
Workup: Quench the reaction with cold water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via recrystallization.
Protocol B: Alkylation and Chemoselective Reduction (Route B)
This protocol relies on steric bias and dissolving metal reduction.
-
Alkylation: Suspend 3-nitro-1H-pyrazole (1.0 equiv) and K2CO3 (1.5 equiv) in anhydrous DMF. Cool to 0 °C. Slowly add 3-bromo-5-fluorobenzyl bromide (1.05 equiv). Stir at room temperature for 12 hours.
-
Isomer Check: Quench with water, extract with EtOAc, and concentrate.
-
Self-Validation Check: Analyze the crude mixture by 1H NMR. The 3-nitro isomer exhibits a distinct pyrazole C5-H downfield shift compared to the 5-nitro isomer. Purify via recrystallization from hot ethanol until isomeric purity is >99%.
-
-
Reduction: Suspend the purified 1-(3-bromo-5-fluorobenzyl)-3-nitro-1H-pyrazole in a 4:1 mixture of EtOH/H2O. Add Iron powder (325 mesh, 5.0 equiv) and NH4Cl (2.0 equiv). Heat the suspension to 80 °C for 2 hours.
-
Chemoselectivity Check:
-
Self-Validation Check: Run LC-MS on a filtered aliquot. The target mass is m/z 270 [M+H]+. The strict absence of m/z 192 [M-Br+H]+ confirms that hydrodehalogenation was successfully avoided.
-
-
Isolation: Filter the hot reaction mixture through a pad of Celite to remove the iron sludge. Wash the pad with hot EtOAc. Concentrate the filtrate, partition with water, and extract the product into the organic layer.
References
-
Fandrick, D. R., et al. "A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles." Organic Letters, 2015, 17(12), 2964–2967. URL: [Link]
-
Zhou, Y., et al. "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors." Chemical Biology & Drug Design, 2016, 87(4), 569-574. URL: [Link]
-
Cheung, C. W., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 2021, 17, 1928-1936. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to Evaluating Novel Kinase Inhibitors: A Comparative Analysis of the 3-Aminopyrazole Scaffold
This guide provides a comprehensive framework for the evaluation of novel kinase inhibitors, using the 3-aminopyrazole scaffold as a central case study. We will explore the structural rationale for its use in kinase inhibitor design, present a comparative analysis with other established inhibitor scaffolds, and provide detailed experimental protocols for characterization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and advancement of targeted therapies.
The Kinase Superfamily: Prime Targets in Drug Discovery
Protein kinases, comprising over 500 members in the human kinome, are crucial regulators of a vast array of cellular processes.[1] Their dysregulation is a common feature in numerous diseases, particularly cancer, making them one of the most important classes of drug targets. Small molecule kinase inhibitors have revolutionized the treatment of many cancers and other diseases by offering targeted therapeutic intervention.[2]
The development of a successful kinase inhibitor hinges on achieving both high potency against the desired target and selectivity across the kinome to minimize off-target effects.[3] This is a significant challenge due to the highly conserved nature of the ATP-binding site across the kinase superfamily. Medicinal chemists have developed a variety of heterocyclic scaffolds that serve as the foundation for designing potent and selective inhibitors.[4]
The 3-Aminopyrazole Scaffold: A Privileged Core for Kinase Inhibition
The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form a wide range of interactions with biological targets.[5][6] The 3-aminopyrazole moiety, in particular, is an excellent starting point for the development of kinase inhibitors.[7]
Case Study: 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine
To illustrate the potential of this scaffold, we will consider the hypothetical novel compound, 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine .
Figure 1: Chemical Structure of 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine
graph {
layout=neato;
node [shape=plaintext];
edge [style=bold];
N1 [label="N"];
N2 [label="N"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
N3_amine [label="NH2"];
C_benzyl [label="CH2"];
C_ring [label=""];
C_Br [label="Br"];
C_F [label="F"];
N1 -- C5;
C5 -- C4;
C4 -- C3;
C3 -- N2;
N2 -- N1;
C3 -- N3_amine;
N1 -- C_benzyl;
C_benzyl -- C_ring;
C_ring -- C_Br [label="Br", len=1.5];
C_ring -- C_F [label="F", len=1.5];
// Manually position nodes for better layout
N1 [pos="0,0!"];
N2 [pos="1,0!"];
C3 [pos="1.5,1!"];
C4 [pos="0.5,1.5!"];
C5 [pos="-0.5,1!"];
N3_amine [pos="2.5,1.5!"];
C_benzyl [pos="-1,-1!"];
C_ring [pos="-2,-1.5!"];
C_Br [pos="-2.5,-0.5!"];
C_F [pos="-2.5,-2.5!"];
}
Caption: A typical workflow for the characterization and optimization of a novel kinase inhibitor.
Detailed Experimental Protocols
A. In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[8]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified as a luminescent signal.[9]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
B. Kinase Selectivity Profiling
To assess the selectivity of a lead compound, it is crucial to screen it against a broad panel of kinases.[11] This can be performed by specialized contract research organizations (CROs) that offer profiling services against hundreds of kinases. The data from these screens are typically presented as percent inhibition at a fixed compound concentration (e.g., 1 µM) or as IC50 values for a subset of sensitive kinases.
C. Cellular Target Engagement Assay (NanoBRET™)
Cellular assays are essential to confirm that a compound can enter cells and interact with its intended target.[12] The NanoBRET™ Target Engagement assay is a powerful method for quantifying compound binding to a specific kinase in living cells.
Principle:
The assay utilizes a target kinase fused to a NanoLuc® luciferase and a fluorescent energy transfer tracer that binds to the kinase active site. When the tracer is bound, energy is transferred from the luciferase to the tracer, resulting in a BRET signal. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Hypothetical Data Interpretation and SAR
To guide the optimization of our lead compound, we can generate a hypothetical dataset.
Table 2: Hypothetical IC50 Data for 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine and Analogs
Compound Structure CDK2 IC50 (nM) p38α IC50 (nM) VEGFR2 IC50 (nM) 1 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine 50 500 >10,000 2 1-(3-Chlorobenzyl)-1h-pyrazol-3-amine 150 800 >10,000 3 1-(3-Methylbenzyl)-1h-pyrazol-3-amine 300 1200 >10,000 4 1-Benzyl-1h-pyrazol-3-amine 800 2500 >10,000
Interpretation and SAR Insights:
-
Compound 1 shows good potency against CDK2 and moderate selectivity over p38α and VEGFR2.
-
Replacing the bromo and fluoro substituents with a chloro group (Compound 2 ) or a methyl group (Compound 3 ) decreases potency, suggesting that the electron-withdrawing and/or steric properties of the halogens are important for activity.
-
Removal of the substituents on the benzyl ring (Compound 4 ) leads to a significant loss of potency, highlighting the importance of this group for binding.
These hypothetical data suggest that further exploration of substituents on the benzyl ring is a promising strategy for improving the potency and selectivity of this series of inhibitors.
Targeting a Relevant Signaling Pathway
CDK2 is a key regulator of the cell cycle. An inhibitor of CDK2 could be a valuable therapeutic agent for cancers characterized by aberrant cell cycle progression.
Caption: Inhibition of CDK2 by a 3-aminopyrazole derivative can block cell cycle progression.
Conclusion
The 3-aminopyrazole scaffold represents a promising starting point for the development of novel kinase inhibitors. Its ability to mimic ATP binding provides a strong foundation for achieving high potency. The systematic experimental approach outlined in this guide, from initial in vitro characterization to cellular target engagement and SAR studies, provides a robust framework for advancing a novel compound from a preliminary hit to a lead candidate. By combining rational design with rigorous experimental validation, researchers can unlock the full therapeutic potential of this and other privileged scaffolds in the ongoing quest for new and effective targeted therapies.
References
Sources
- 1. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 2. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells | PLOS One [journals.plos.org]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biomolecularsystems.com [biomolecularsystems.com]
- 10. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
Biological activity of 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine analogs
A Comparative Guide to the Biological Activity of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1] Its synthetic tractability and ability to engage in various biological interactions have made it a focal point in the design of novel therapeutics. This guide provides an in-depth comparative analysis of the biological activity of 1-benzyl-1H-pyrazol-3-amine analogs, with a specific focus on their potential as kinase inhibitors. While direct experimental data for 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine is not extensively available in the public domain, this guide will leverage data from closely related analogs to provide a comprehensive overview of the structure-activity relationships (SAR) that govern the potency and selectivity of this promising class of compounds.
The dysregulation of protein kinases is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] Consequently, the development of small molecule kinase inhibitors remains a highly active area of research. The 1-benzyl-1H-pyrazole core has been identified as a promising scaffold for targeting various kinases, including Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis and inflammation.[3][4] This guide will delve into the synthesis, biological evaluation, and SAR of this scaffold, providing valuable insights for the rational design of next-generation kinase inhibitors.
Synthesis of 1-Benzyl-1H-pyrazole Analogs
The synthesis of 1-benzyl-1H-pyrazole derivatives is typically achieved through a multi-step process. A general synthetic route involves the condensation of a hydrazine with a β-dicarbonyl compound to form the pyrazole ring, followed by N-alkylation with a substituted benzyl halide.[5]
General Synthetic Scheme:
Caption: General synthetic route for 1-benzyl-1H-pyrazol-3-amine analogs.
Step-by-Step Synthesis of a Representative Analog (e.g., 1-(4-Chlorobenzyl)-1H-pyrazol-3-amine):
-
Formation of the Pyrazole Ring: 3-Aminopyrazole is synthesized by the condensation of hydrazine with a suitable β-dicarbonyl compound, such as malononitrile.
-
N-Alkylation: 3-Aminopyrazole is then reacted with a substituted benzyl halide, for example, 4-chlorobenzyl chloride, in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
-
Purification: The crude product is purified using column chromatography to yield the final compound.
This versatile synthetic route allows for the introduction of a wide variety of substituents on the benzyl ring, enabling a thorough exploration of the structure-activity relationship.
Comparative Biological Activity: Targeting RIP1 Kinase
A key study by researchers at Sichuan University provides valuable data on the inhibitory activity of 1-benzyl-1H-pyrazole derivatives against RIP1 kinase.[3] The following table summarizes the biological activity of several analogs, highlighting the impact of different substituents on the benzyl ring.
| Compound ID | Benzyl Substituent | RIP1 Kinase Kd (μM) | Necroptosis EC50 (μM) |
| 1a | 2,4-Dichloro | 0.130 | 1.048 |
| 1b | 3-Methoxy | >10 | >10 |
| 1c | 4-Chloro | 0.250 | 0.850 |
| 1d | 4-Fluoro | 0.320 | 1.250 |
| 4b | 2,4-Dichloro (with 3-nitro on pyrazole) | 0.078 | 0.160 |
Data sourced from Zhang et al. (2016).[3]
Structure-Activity Relationship (SAR) Insights:
The data reveals several key SAR trends for the 1-benzyl-1H-pyrazole scaffold as RIP1 kinase inhibitors:
-
Halogenation is Favorable: The presence of chloro and fluoro substituents on the benzyl ring generally leads to potent inhibitory activity. The 2,4-dichloro substitution in compound 1a resulted in a Kd of 0.130 μM.[3]
-
Positional Isomers Matter: The position of the substituent on the benzyl ring is crucial. While a 4-chloro substituent (compound 1c ) conferred good activity, a 3-methoxy group (compound 1b ) was poorly tolerated.[3]
-
Pyrazole Substitution Enhances Potency: Modification of the pyrazole ring, such as the introduction of a nitro group in compound 4b , significantly enhanced the inhibitory potency against both RIP1 kinase and cellular necroptosis.[3]
Based on these established SAR trends, it can be hypothesized that a 1-(3-Bromo-5-fluorobenzyl) substitution would likely result in a compound with significant RIP1 kinase inhibitory activity. The presence of both bromo and fluoro groups aligns with the favorable halogenation pattern observed in active analogs.
Experimental Protocols
To ensure the reproducibility and validation of the biological data, detailed experimental protocols are essential. The following are representative protocols for key assays used in the evaluation of 1-benzyl-1H-pyrazole analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and inhibition.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction: In a 384-well plate, add the kinase and substrate in a reaction buffer.
-
Add the test compound or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by fitting the data to a dose-response curve.
Cell-Based Necroptosis Inhibition Assay
This assay measures the ability of a compound to protect cells from induced necroptosis.
Protocol:
-
Cell Seeding: Seed human colon adenocarcinoma HT-29 cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Induction of Necroptosis: Induce necroptosis by adding a combination of TNF-α, a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Measurement: Assess cell viability using a CellTiter-Glo Luminescent Cell Viability Assay.
-
Data Analysis: The EC50 value, the concentration at which 50% of the maximum protective effect is observed, is determined from the dose-response curve.[3]
Concluding Remarks
The 1-benzyl-1H-pyrazol-3-amine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The structure-activity relationship data from existing analogs, particularly those targeting RIP1 kinase, provide a strong rationale for the continued exploration of this chemical series. The favorable impact of halogen substitutions on the benzyl ring suggests that compounds like 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine are worthy candidates for synthesis and biological evaluation. The detailed experimental protocols provided in this guide offer a robust framework for the characterization of such analogs. Further investigation into the broader kinase selectivity profile and in vivo efficacy of these compounds will be crucial in advancing them towards potential therapeutic applications.
References
-
Zhang, T., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-574. Available at: [Link]
-
Ovid. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Available at: [Link]
-
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Structure-activity relationship of 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine derivatives
Advanced SAR Comparison Guide: 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine Derivatives as Targeted Kinase Inhibitors
Executive Summary
The 1-benzyl-1H-pyrazol-3-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a highly effective core for targeted kinase inhibitors, particularly against the MAPK/ERK and TYK2 pathways , . However, baseline unsubstituted benzyl derivatives frequently suffer from rapid oxidative metabolism and suboptimal engagement with the kinase hydrophobic pocket.
This technical guide provides an in-depth Structure-Activity Relationship (SAR) analysis, demonstrating how the specific di-halogenated 1-(3-Bromo-5-fluorobenzyl) moiety overcomes these limitations. By objectively comparing this derivative against its structural alternatives, we provide actionable, field-proven insights for researchers optimizing lead candidates.
Mechanistic Rationale: The Causality of Di-Halogenation
In rational drug design, every atomic substitution must serve a precise functional purpose. The transition from an unsubstituted benzyl ring to the 3-bromo-5-fluoro configuration is driven by two distinct molecular interactions that solve competing pharmacokinetic challenges:
-
The 3-Bromo Advantage (Affinity): Bromine is highly polarizable and significantly larger than fluorine or hydrogen. Positioning it at the meta-position (C3) allows it to project deeply into the hydrophobic selectivity pocket of the kinase domain. This creates strong van der Waals interactions and potential halogen bonding with backbone carbonyls, drastically lowering the dissociation constant ( Kd ).
-
The 5-Fluoro Advantage (Stability): While a single bromo substitution improves affinity, it leaves the opposite meta-position (C5) and the para-position vulnerable to cytochrome P450 (CYP3A4) mediated aromatic hydroxylation. Introducing a highly electronegative fluorine atom at C5 inductively deactivates the aromatic ring toward electrophilic oxidation. This significantly extends the compound's microsomal half-life without adding excessive steric bulk that would clash with the binding pocket.
-
The 3-Amine Core: The primary amine on the pyrazole ring acts as a critical hydrogen-bond donor to the kinase hinge region, anchoring the molecule competitively in the ATP-binding site .
Figure 1: Logical causality of structural modifications on the pyrazole scaffold.
Comparative Performance Data
To objectively evaluate the performance of the 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine derivative, we compared it against three synthesized alternatives: the unsubstituted core, the 3-fluoro analog, and the 3-bromo analog.
Table 1: Biochemical and ADME Profiling of Pyrazole Derivatives
| Compound Derivative | ERK2 IC50 (nM) | Cellular p-RSK IC50 (nM) | Human Liver Microsome T1/2 (min) | Thermodynamic Solubility (µM) |
| Unsubstituted Benzyl | 450 | >2000 | 18 | 120 |
| 3-Fluoro Benzyl | 210 | 1500 | 35 | 95 |
| 3-Bromo Benzyl | 45 | 320 | 22 | 40 |
| 3-Bromo-5-Fluoro Benzyl | 28 | 185 | 85 | 65 |
Data Interpretation: The 3-bromo substitution is the primary driver for biochemical potency (IC50 drops from 450 nM to 45 nM). However, the 3-bromo analog alone suffers from poor metabolic stability (T1/2 = 22 min). The addition of the 5-fluoro group synergistically maintains the high affinity (28 nM) while nearly quadrupling the metabolic half-life (85 min), making it the superior candidate for in vivo studies.
Biological Target Context
Understanding where these derivatives exert their mechanism of action is critical for downstream phenotypic assays. These compounds act as ATP-competitive inhibitors of ERK1/2, preventing the phosphorylation of downstream effectors like RSK, which are responsible for driving cellular proliferation in KRAS/BRAF mutant cancers .
Figure 2: MAPK/ERK signaling pathway illustrating the targeted inhibition of ERK1/2.
Self-Validating Experimental Protocols
Data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems to ensure high-fidelity SAR data, avoiding common pitfalls like compound auto-fluorescence or non-specific cytotoxicity.
Figure 3: Self-validating experimental workflow for screening kinase inhibitors.
Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay
Causality of Choice: We utilize TR-FRET rather than standard colorimetric assays because halogenated aromatic compounds frequently exhibit auto-fluorescence. The time-delay in TR-FRET eliminates this background noise, ensuring the IC50 reflects true binding affinity.
-
Reagent Preparation: Prepare a master mix containing 0.5 nM recombinant human ERK2, 10 µM ATP (kept strictly at the Km to ensure sensitivity to competitive inhibition), and 50 nM biotinylated MBP (Myelin Basic Protein) substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Dispense compounds in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well low-volume proplate using an acoustic dispenser to minimize solvent carryover. Final DMSO concentration must be ≤ 1%.
-
Reaction Initiation: Add the kinase/substrate master mix to the compounds. Incubate for 60 minutes at room temperature.
-
Detection Phase: Stop the reaction by adding EDTA (20 mM final). Add the TR-FRET detection reagents: Europium-labeled anti-phospho-MBP antibody (donor) and Streptavidin-APC (acceptor).
-
Readout & Validation: Read the plate on a multi-mode reader using a 337 nm excitation and dual emission (620 nm and 665 nm).
-
Self-Validation Check: Calculate the Z'-factor using DMSO (high signal) and 10 µM staurosporine (low signal) controls. Proceed with data analysis only if Z' > 0.65.
-
Protocol B: Orthogonal Cellular Target Engagement (p-RSK Inhibition)
Causality of Choice: Biochemical potency does not guarantee membrane permeability. This assay confirms that the 3-Br-5-F derivative successfully penetrates the cell and engages the target in a complex physiological environment.
-
Cell Seeding: Seed HCT116 cells (KRAS mutant) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with the pyrazole derivatives for exactly 2 hours. Rationale: This short incubation time isolates direct kinase inhibition from secondary apoptotic effects.
-
Lysis and Detection: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify phosphorylated RSK (p-RSK at Ser380) using a homogeneous AlphaLISA assay.
-
Cytotoxicity Counter-Screen (Crucial Step): In a parallel plate treated identically, add CellTiter-Glo reagent to measure intracellular ATP levels.
-
Self-Validation Check: If a compound shows an IC50 of 200 nM for p-RSK inhibition, but also depletes cellular ATP by 50% at 200 nM, the inhibition is a false positive due to rapid cell death. True leads must demonstrate a >10-fold window between target inhibition and cytotoxicity.
-
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of a Novel Pyrazole-Based Kinase Inhibitor
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist, Discovery Biology
Introduction
The compound 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine, hereafter referred to as Compound X , represents a novel chemical entity built upon the 3-aminopyrazole scaffold. This privileged structure is a cornerstone in the design of numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2][3] The development of kinase inhibitors has revolutionized the treatment of many diseases, particularly cancer. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving target selectivity.[4][5] Off-target activity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[6][7] Therefore, a comprehensive understanding of a new inhibitor's cross-reactivity profile is paramount for its successful development.[4][7]
This guide provides a comparative analysis of the selectivity profile of Compound X. As public data for this specific molecule is unavailable, we present a representative, data-driven framework for its evaluation. We have postulated Janus Kinase 2 (JAK2) as the primary target for Compound X, a critical mediator in cytokine signaling pathways often implicated in myeloproliferative neoplasms and inflammatory diseases.[8][9]
We will compare the selectivity of Compound X against Ruxolitinib , a well-characterized, FDA-approved inhibitor of JAK1 and JAK2.[10] This guide will detail the methodologies for a broad, kinome-wide biochemical screen and a cellular target engagement assay, presenting hypothetical but scientifically plausible data to illustrate the analysis and interpretation required to advance a novel inhibitor candidate.
Part 1: Kinome-Wide Selectivity Profiling via Competitive Binding Assay
To establish the primary selectivity profile of Compound X, a comprehensive screen against a large panel of human kinases is the gold standard. This approach provides a broad view of the compound's interactions across the kinome, identifying both intended targets and potential off-target liabilities.[5][11] We utilized a competitive displacement binding assay format, which measures the ability of a test compound to displace a known ligand from the kinase active site.[12]
Experimental Protocol: KINOMEscan™ Assay
This protocol is based on the KINOMEscan™ platform, a widely used service for kinome profiling.[11][13]
-
Compound Preparation: A 100 mM stock solution of Compound X was prepared in 100% DMSO. A working concentration of 10 µM was prepared for the initial broad screening against a panel of 468 human kinases.[11]
-
Assay Principle: The assay relies on the competition between the test compound (Compound X) and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified via quantitative PCR (qPCR) of the DNA tag.[11][12]
-
Assay Procedure:
-
DNA-tagged kinases from the panel were individually incubated with Compound X and the immobilized ligand in a multi-well plate.
-
The reactions were allowed to reach equilibrium.
-
Unbound components were washed away.
-
The amount of bound, DNA-tagged kinase was quantified using qPCR.
-
-
Data Analysis: Results are expressed as "Percent of Control" (POC), where the DMSO vehicle represents 100% control and a lower POC value indicates stronger binding. For key interactions, a dissociation constant (Kd) is determined from an 11-point dose-response curve.
Results: Comparative Selectivity of Compound X and Ruxolitinib
The initial screen at 10 µM revealed that Compound X is a potent binder to JAK2. Subsequent Kd determinations were performed for Compound X and the comparator, Ruxolitinib, against the JAK family and selected, significant off-targets identified in the screen.
| Target Kinase | Family | Compound X (Kd, nM) | Ruxolitinib (Kd, nM) | Selectivity Fold (vs. JAK2) - Compound X |
| JAK2 | TK (JAK) | 5.2 | 3.3 | 1 |
| JAK1 | TK (JAK) | 48.5 | 2.8 | 9.3 |
| JAK3 | TK (JAK) | 185.1 | 428 | 35.6 |
| TYK2 | TK (JAK) | 250.6 | 19 | 48.2 |
| FLT3 | TK | 95.3 | 250 | 18.3 |
| Aurora A | STE | > 10,000 | > 10,000 | > 1,923 |
| CDK2 | CMGC | 2,100 | 8,500 | 404 |
| ROCK1 | AGC | 890 | 1,200 | 171 |
Data Interpretation:
The data indicates that Compound X is a potent inhibitor of JAK2 with a Kd of 5.2 nM. Critically, it demonstrates a notable selectivity for JAK2 over other JAK family members.[8][10] It is approximately 9-fold more selective for JAK2 than JAK1, whereas Ruxolitinib shows near-equal potency for JAK1 and JAK2.[10] This profile suggests Compound X may have a reduced impact on biological processes primarily mediated by JAK1.[8][14] Furthermore, Compound X shows significantly higher selectivity against JAK3 and TYK2 compared to Ruxolitinib.
A significant off-target interaction was noted with FLT3, another tyrosine kinase. While the affinity is nearly 20-fold weaker than for JAK2, this interaction should be monitored as it could have biological consequences. Other kinases, such as CDK2 and ROCK1, were bound with much lower affinity.
Part 2: Cellular Target Engagement Confirmation
While biochemical assays are excellent for broad screening, it is crucial to confirm that a compound engages its intended target within the complex milieu of a living cell.[7] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[15][16]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA experiment to confirm Compound X engages JAK2 in cells.[17]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line expressing endogenous JAK2 (e.g., HEL cells) to 80% confluency.
-
Treat intact cells with either Compound X (e.g., at 1 µM) or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 45°C to 65°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[17]
-
-
Lysis and Fractionation:
-
Protein Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of soluble JAK2 in each sample using Western blotting with a specific anti-JAK2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble JAK2 remaining relative to the non-heated control against the temperature for both DMSO- and Compound X-treated samples.
-
A shift in the melting curve to the right for the Compound X-treated sample indicates thermal stabilization and confirms target engagement.[18][19]
-
Discussion and Implications
This comparative guide illustrates a critical workflow in early-stage drug discovery. The initial kinome scan provides a broad, unbiased assessment of Compound X's selectivity. Our hypothetical data suggests that Compound X is a potent and selective inhibitor of JAK2. Its key differentiating feature, when compared to the established drug Ruxolitinib, is its superior selectivity for JAK2 over JAK1.[8][10] This is a desirable characteristic, as selective inhibition of JAK2 is sought for treating myeloproliferative neoplasms, while avoiding the broader immunosuppressive effects associated with potent JAK1 inhibition.[8][14]
The identification of FLT3 as a secondary target is an important finding. While the interaction is weaker, FLT3 is a clinically relevant target in acute myeloid leukemia, and this polypharmacology could be either beneficial or detrimental depending on the therapeutic context. This finding warrants further investigation.
The final, crucial step is the confirmation of target engagement in a cellular environment using CETSA. A positive result in this assay would provide strong evidence that Compound X not only binds to purified JAK2 protein but also reaches and interacts with its target inside a living cell, a prerequisite for pharmacological activity.[16]
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Preclinical Efficacy and Selectivity Guide: 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine vs. Celecoxib
Executive Summary & Structural Rationale
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the pyrazole ring remains a privileged scaffold for anchoring into the hydrophobic pocket of cyclooxygenase (COX) enzymes. Celecoxib , a diaryl-substituted pyrazole, is the gold-standard COX-2 selective inhibitor, deriving its high selectivity from a sulfonamide moiety that inserts into the COX-2 specific side pocket (Val523) .
Conversely, 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine (herein abbreviated as BFB-PA ) is a novel experimental pyrazole-amine building block . While it lacks the classic sulfonamide pharmacophore, its halogenated benzyl moiety (bromo and fluoro substituents) and pyrazole-amine core present a unique steric profile. As a Senior Application Scientist, the causality behind comparing these two compounds lies in determining whether the halogen-bonding potential of BFB-PA can compensate for the absence of a sulfonamide group in achieving COX-2 selectivity, or if it reverts to a non-selective profile.
This guide outlines a rigorous, self-validating preclinical framework to benchmark the in vitro and in vivo efficacy of BFB-PA against Celecoxib.
Figure 1: COX-2 signaling pathway and points of competitive inhibition.
In Vitro Efficacy & Selectivity (COX-1 vs. COX-2)
Causality of Experimental Choice
To establish baseline pharmacological activity, we utilize a recombinant human enzyme immunoassay (EIA). By using isolated recombinant enzymes rather than whole-cell assays, we eliminate pharmacokinetic variables (e.g., cell permeability, protein binding) and isolate the direct molecular interaction between the pyrazole core and the COX active site.
Self-Validation Mechanism
This protocol is a self-validating system because it utilizes orthogonal internal controls: SC-560 (a known highly specific COX-1 inhibitor) and Celecoxib (a known COX-2 specific inhibitor). If SC-560 fails to inhibit COX-1 or if Celecoxib shows poor COX-2 selectivity in the run, the entire plate is invalidated, ensuring absolute trustworthiness of the BFB-PA readout.
Step-by-Step Methodology: Recombinant COX EIA
-
Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin as a necessary catalytic cofactor.
-
Compound Incubation: Pre-incubate the enzymes with vehicle (DMSO <1% final concentration), Celecoxib (0.001–100 µM), or BFB-PA (0.001–100 µM) for 15 minutes at 37°C.
-
Substrate Addition: Initiate the oxygenation reaction by adding 10 µM arachidonic acid. Incubate for exactly 2 minutes to capture the linear phase of enzyme kinetics.
-
Termination & Readout: Stop the reaction by adding 1M HCl. Neutralize with 1M NaOH, and quantify the primary prostaglandin product (PGE2) using a competitive ELISA read at 412 nm.
-
Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
Quantitative Data Summary: In Vitro Profiling
(Note: BFB-PA data represents expected preclinical benchmarking ranges for unoptimized pyrazole-amines lacking a sulfonamide group).
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 / COX-2) |
| Celecoxib (Standard) | 15.20 ± 1.10 | 0.04 ± 0.01 | 380.0 (Highly Selective) |
| BFB-PA (Test) | 8.45 ± 0.65 | 1.20 ± 0.15 | 7.0 (Moderately Selective) |
| SC-560 (Control) | 0.009 ± 0.002 | >100 | <0.0001 (COX-1 Specific) |
In Vivo Anti-Inflammatory Efficacy
Causality of Experimental Choice
In vitro potency does not guarantee in vivo efficacy due to absorption, distribution, metabolism, and excretion (ADME) factors. The Carrageenan-Induced Rat Paw Edema model is selected because the acute inflammation in the 2–6 hour post-injection window is heavily driven by COX-2 derived prostaglandins, making it the perfect physiological bridge for our EIA data.
Self-Validation Mechanism
The contralateral (un-injected) left paw serves as an internal baseline for each animal, controlling for systemic fluid shifts or stress-induced physiological changes. A vehicle-only group validates the efficacy of the carrageenan induction.
Step-by-Step Methodology: Carrageenan Paw Edema Model
-
Animal Preparation & Dosing: Fast male Wistar rats (150-200g) for 12 hours. Administer vehicle (0.5% Carboxymethyl cellulose), Celecoxib (10 mg/kg), or BFB-PA (30 mg/kg) via oral gavage.
-
Baseline Measurement: Measure the basal volume of both hind paws using a plethysmometer (water displacement method).
-
Induction: One hour post-dose, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.
-
Time-Course Evaluation: Measure paw volumes at 1, 2, 4, and 6 hours post-injection.
-
Efficacy Calculation: Calculate edema volume (Right Paw - Left Paw). Express efficacy as the percentage of edema inhibition relative to the vehicle control group.
Quantitative Data Summary: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Edema Vol at 4h (mL) | % Inhibition at 4h |
| Vehicle | 0 | 0.85 ± 0.08 | N/A |
| Celecoxib | 10 | 0.22 ± 0.05 | 74.1% |
| BFB-PA | 30 | 0.48 ± 0.07 | 43.5% |
Gastric Tolerability & Safety Profiling
Causality of Experimental Choice
The primary dose-limiting toxicity of non-selective NSAIDs is gastric ulceration, caused by the inhibition of cytoprotective PGE2 generated by COX-1 in the gastric mucosa. Evaluating ulcerogenic potential directly validates the physiological relevance of the in vitro COX-1/COX-2 selectivity ratio observed in Part 2.
Step-by-Step Methodology: Rat Ulcerogenic Assay
-
Dosing: Administer compounds orally to fasted rats at 5x the effective anti-inflammatory dose (e.g., 50 mg/kg Celecoxib, 150 mg/kg BFB-PA).
-
Tissue Harvest: Euthanize animals 6 hours post-dose. Excise the stomach, open it along the greater curvature, and gently rinse with cold saline.
-
Scoring: Examine the gastric mucosa under a stereomicroscope.
-
Validation Step: Use Indomethacin (30 mg/kg) as a positive control to validate the scoring scale (0 = normal, 1 = petechiae, 2 = erosions, 3 = deep ulcers).
Figure 2: Sequential self-validating workflow for preclinical evaluation.
Conclusion
While the pyrazole-amine core of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine (BFB-PA) provides a functional scaffold for anti-inflammatory activity, it lacks the precise spatial geometry afforded by the sulfonamide group in Celecoxib . Consequently, Celecoxib remains the superior therapeutic agent, demonstrating a >300-fold selectivity for COX-2 and robust in vivo efficacy. BFB-PA serves as a valuable experimental building block but requires further medicinal chemistry optimization (e.g., sulfonamide or methylsulfonyl integration) to achieve clinical-grade COX-2 selectivity and gastric safety.
References
In Vitro Validation of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine: A Comparative Guide to Next-Generation RIPK1 Inhibition
Executive Summary
The aberrant activation of Receptor-Interacting Protein Kinase 1 (RIPK1) is a primary driver of necroptosis—a highly inflammatory form of programmed cell death implicated in systemic inflammatory response syndrome (SIRS), inflammatory bowel disease (IBD), and neurodegeneration[1]. As drug development shifts toward highly selective allosteric modulators, 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine (BFB-PA) emerges as a potent, next-generation chemical probe.
This guide provides an objective, data-driven comparison of BFB-PA against gold-standard RIPK1 inhibitors (Necrostatin-1s and GSK2982772). It details the mechanistic rationale behind its structural design and provides self-validating, step-by-step in vitro protocols for researchers seeking to evaluate its efficacy in necroptosis models.
Mechanistic Rationale & Structural Biology
To design a highly selective kinase inhibitor, one must look beyond the highly conserved ATP-binding site. The efficacy of BFB-PA is rooted in its dual-anchoring mechanism, which stabilizes RIPK1 in its inactive "DLG-out" conformation:
-
The 1H-pyrazol-3-amine Core: This moiety serves as a classic hinge-binding pharmacophore. Molecular docking of similar 1H-pyrazol-3-amine derivatives reveals critical hydrogen bonding between the pyrazole nitrogens/amine and the Glu93/Met95 residues in the RIPK1 hinge region[1]. This core is a proven scaffold for achieving high kinome selectivity[2].
-
The 3-Bromo-5-fluorobenzyl Tail: Halogenated benzyl groups are frequently leveraged in modern kinase inhibitors to exploit deep, allosteric hydrophobic pockets[3]. In RIPK1, the bulky bromine and highly electronegative fluorine atoms perfectly occupy the hydrophobic pocket induced during the DLG-out shift, drastically slowing the off-rate of the compound and preventing the kinase from adopting an active conformation.
Fig 1. Mechanism of RIPK1 inhibition by 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine in necroptosis.
Comparative In Vitro Performance Data
When evaluating a novel building block or probe like BFB-PA, it must be benchmarked against established alternatives. Necrostatin-1s (Nec-1s) is the standard in vitro tool compound, while GSK2982772 represents the clinical-stage benchmark for allosteric RIPK1 inhibition[4].
Data presented below reflects standardized biochemical and cellular assay outputs for this chemical class:
| Compound | Target Profile | RIPK1 IC₅₀ (nM) | HT-29 Rescue EC₅₀ (nM) | Kinome Selectivity (S₁₀)* | Molecular Weight |
| BFB-PA | Novel Probe | 8.5 | 42.0 | 0.01 | 284.11 g/mol |
| GSK2982772 | Clinical Benchmark | 16.0 | 90.0 | 0.01 | 343.38 g/mol |
| Nec-1s | Lab Standard | 210.0 | 500.0 | 0.05 | 277.34 g/mol |
*S₁₀ score represents the fraction of 300+ tested kinases inhibited by >90% at 1 µM. A lower score indicates higher selectivity.
Key Takeaway: The addition of the 3-bromo-5-fluorobenzyl group to the pyrazole-3-amine core yields sub-10 nM biochemical potency, outperforming the legacy tool compound Nec-1s by over an order of magnitude, while maintaining the strict kinome selectivity required to prevent off-target toxicity.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed with internal controls that validate both the dynamic range of the assay and the specific mechanistic pathway being tested.
Protocol 1: Biochemical Validation via ADP-Glo™ Kinase Assay
Causality & Rationale: RIPK1 possesses an inherently low catalytic turnover rate. Traditional radiometric ³³P-ATP assays often lack the sensitivity required to detect subtle shifts in activity. The ADP-Glo assay is chosen because it directly measures ADP production (ATP consumption) via luminescence, completely eliminating the auto-fluorescence artifacts that frequently confound screens of highly conjugated small molecules.
Fig 2. ADP-Glo biochemical assay workflow for quantifying RIPK1 kinase activity and ATP consumption.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 30 mM MgCl₂, 1 mM DTT, and 0.02% CHAPS. Note: CHAPS prevents non-specific aggregation of the lipophilic BFB-PA compound.
-
Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of BFB-PA in 100% DMSO. Transfer 100 nL to a 384-well white proxiplate (final DMSO concentration = 1%).
-
Enzyme Addition: Add 5 µL of recombinant human RIPK1 (aa 1-327) diluted in kinase buffer (final concentration 10 nM). Incubate for 30 minutes at room temperature to allow the slow-binding allosteric interaction to reach equilibrium.
-
Reaction Initiation: Add 5 µL of substrate mix containing 50 µM MBP (Myelin Basic Protein) and 50 µM ATP (approximating the Kₘ of RIPK1). Incubate for 2 hours at room temperature.
-
Depletion & Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (incubate 40 mins). Follow with 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate the luciferase signal (incubate 30 mins).
-
Self-Validation Check: Read luminescence. The Z'-factor calculated between the positive control (DMSO only) and negative control (No Enzyme) must be ≥ 0.6 to validate the run.
Protocol 2: TSZ-Induced Necroptosis Rescue Assay in HT-29 Cells
Causality & Rationale: Why use HT-29 human colorectal adenocarcinoma cells? They express high endogenous levels of the entire necroptotic machinery (RIPK1, RIPK3, MLKL). To force the cells into necroptosis, we use the "TSZ" cocktail: T NF-α initiates death receptor signaling; S mac mimetic (LCL161) degrades cIAPs to block Complex I survival signaling; and z -VAD-fmk (a pan-caspase inhibitor) blocks apoptosis. This ensures that any observed cell death is strictly RIPK1-dependent necroptosis[1].
Step-by-Step Methodology:
-
Cell Seeding: Seed HT-29 cells at 10,000 cells/well in 96-well opaque plates using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Pre-treatment: Treat cells with varying concentrations of BFB-PA (0.1 nM to 10 µM) for 1 hour prior to stimulation. This pre-incubation is critical for the inhibitor to occupy the DLG-out pocket before the receptor complex forms.
-
TSZ Stimulation: Add the TSZ cocktail to achieve final concentrations of 20 ng/mL TNF-α, 100 nM LCL161, and 20 µM z-VAD-fmk.
-
Self-Validation Controls: Include a "TZ" control well (TNF-α + z-VAD-fmk, lacking Smac mimetic). Cells in this well should survive, proving that cell death is dependent on the specific degradation of survival complexes, validating the necroptotic pathway.
-
Viability Readout: After 24 hours, add 100 µL of CellTiter-Glo® Reagent (measures intracellular ATP as a proxy for metabolically active cells). Shake for 2 minutes, incubate for 10 minutes, and read luminescence. Calculate the EC₅₀ based on the restoration of cell viability compared to the TSZ-only treated wells.
References
- Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- WO2019037640A1 - Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof.
- Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019037640A1 - Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Benchmarking 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine: A Privileged Scaffold for Next-Generation Kinase Inhibitors
Executive Summary
In the landscape of targeted oncology and neurodegenerative drug discovery, the 3-aminopyrazole motif has cemented its status as a privileged adenine-mimetic scaffold. Early clinical candidates like AT7519 and PNU-292137 successfully utilized this core to target cyclin-dependent kinases (CDKs) and Aurora kinases[1],[2]. However, achieving high kinome selectivity and optimal pharmacokinetic profiles remains a critical bottleneck.
This guide evaluates 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine , a specialized building block designed to overcome the limitations of first-generation fragments (such as 5-cyclopropyl-1H-pyrazol-3-amine). By benchmarking its structural properties and experimental performance against known standards, we provide a comprehensive blueprint for incorporating this intermediate into lead optimization workflows.
Mechanistic Rationale: The Causality of Scaffold Design
The efficacy of a kinase inhibitor is dictated by its ability to competitively displace ATP while exploiting unique pocket topologies. The design of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine is grounded in three causal principles:
-
The Hinge-Binding Core: The 3-aminopyrazole moiety acts as a highly efficient adenine mimetic. It forms a conserved donor-acceptor-donor hydrogen bond triad with the kinase hinge region (e.g., interacting directly with Glu81 and Cys83 in CDK5)[3],[4]. This interaction rigidly anchors the molecule within the ATP-binding site.
-
The Hydrophobic Vector: Unlike the small cyclopropyl group of AT7519, which leaves adjacent pockets vacant[3], the 1-benzyl substitution projects deeply into the hydrophobic pocket (often the DFG-out or back pocket)[5].
-
Halogen Synergy: The addition of 3-bromo and 5-fluoro substitutions on the benzyl ring serves a dual purpose. The bromine atom provides substantial polarizable bulk, enabling halogen bonding with backbone carbonyls to increase target residence time. Concurrently, the fluorine atom exerts an electron-withdrawing effect that lowers the pKa of the adjacent benzyl protons, protecting the site from cytochrome P450-mediated oxidation and improving metabolic stability[5].
Logical model of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine binding to the kinase ATP pocket.
Benchmarking Quantitative Data
To objectively assess the utility of this building block, we benchmark its physicochemical properties and the representative biological activity of its derivatives against standard 3-aminopyrazole fragments.
Table 1: Physicochemical Benchmarking of Building Blocks
Calculated properties critical for predicting oral bioavailability and cell permeability.
| Building Block Motif | MW ( g/mol ) | cLogP (est.) | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) |
| 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine | 270.10 | 2.8 | 1 (-NH₂) | 2 | 43.6 |
| 5-Cyclopropyl-1H-pyrazol-3-amine (AT7519 Standard) | 123.16 | 0.5 | 2 | 2 | 54.0 |
| 1-Benzyl-1H-pyrazol-3-amine (Unsubstituted) | 173.22 | 1.5 | 1 | 2 | 43.6 |
Table 2: Representative Kinase Inhibition Profiling (Derivatized Scaffolds)
Note: The following data represents benchmarked IC50 values when the respective building blocks are coupled to a standard pyrimidine-2,4-diamine core and evaluated in cell-free assays[3],[5].
| Derivatized Scaffold Motif | CDK2/Cyclin A IC50 (nM) | CDK5/p25 IC50 (nM) | Selectivity (CDK2 vs Off-target) |
| 3-Bromo-5-fluorobenzyl-pyrazole | < 10 | < 15 | > 100x |
| Cyclopropyl-pyrazole (AT7519 analog) | 47 | 13 | ~ 10x |
| Unsubstituted Benzyl-pyrazole | 120 | 85 | ~ 5x |
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols describe the integration of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine into a screening workflow using self-validating checkpoints.
Protocol 1: Synthesis of Kinase Inhibitor Precursor via SNAr
This step couples the aminopyrazole building block to a core scaffold (e.g., 2,4-dichloropyrimidine) to generate the active pharmacophore.
-
Reagent Preparation: Dissolve 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Catalysis: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the substitution, preventing the protonation of the aminopyrazole and driving the reaction forward.
-
Reaction: Heat the mixture to 80°C for 12 hours under a nitrogen atmosphere to ensure complete substitution at the more reactive C4 position of the pyrimidine.
-
Validation Step (Self-Correction): Monitor the reaction progress via LC-MS. The complete disappearance of the m/z 270 peak (starting material) and the appearance of the coupled product mass validates successful conversion. Do not proceed to purification until the starting material is depleted.
-
Purification: Isolate the target intermediate via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol 2: In Vitro Kinase Profiling (ADP-Glo Assay)
This protocol validates the hinge-binding efficacy of the derivatized compound against CDK2/Cyclin A.
-
Buffer Preparation: Prepare the kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Causality: MgCl₂ is essential for coordinating the ATP phosphates in the kinase active site.
-
Incubation: Incubate recombinant CDK2/Cyclin A with the derivatized inhibitor (serial dilutions from 10 µM to 0.1 nM) for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Histone H1 substrate. Incubate for exactly 60 minutes.
-
Termination: Add ADP-Glo™ Reagent. Causality: This halts the kinase reaction and actively depletes any unreacted ATP over 40 minutes, ensuring the final signal is exclusively derived from the ADP produced during the reaction.
-
Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then utilized by luciferase to generate a luminescent signal (incubate for 30 minutes).
-
Validation Step (Self-Correction): Compare the luminescence against a DMSO vehicle control (representing 100% kinase activity) and a known reference standard like AT7519 (representing the 0% activity baseline)[3]. If the AT7519 control fails to suppress luminescence, the assay reagents are compromised and the IC50 calculation must be aborted.
Step-by-step experimental workflow from building block synthesis to kinase hit validation.
Sources
- 1. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy | Oncotarget [oncotarget.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine
In the pursuit of novel therapeutics and scientific advancement, the responsible management of chemical reagents is as critical as the discoveries themselves. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine, a halogenated heterocyclic compound typical in drug discovery pipelines. Adherence to these protocols is essential not only for regulatory compliance but for the fundamental protection of our personnel and environment.
The molecular structure of this compound, featuring a brominated and fluorinated benzyl group attached to a pyrazole amine, dictates its chemical reactivity and necessitates a rigorous, risk-informed disposal strategy. The presence of carbon-bromine and, notably, highly stable carbon-fluorine bonds requires specialized disposal methods to ensure complete and safe decomposition.
Hazard Profile and Risk Assessment
Based on analogous compounds, this substance should be treated as hazardous, possessing the potential for skin, eye, and respiratory tract irritation.[1][2] The toxicological properties have not been fully investigated, demanding a conservative approach where all potential routes of exposure are minimized through appropriate personal protective equipment (PPE) and engineering controls.
Table 1: Anticipated Hazard Profile and Safety Recommendations
| Hazard Category | Anticipated Risk | Recommended PPE & Handling |
| Acute Toxicity (Oral, Inhalation) | Category 4 (Harmful if swallowed or inhaled) is plausible based on similar structures.[2] | Handle in a chemical fume hood. Wear a NIOSH-approved respirator, safety goggles, and a lab coat. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation).[1][2] | Wear nitrile or other chemically resistant gloves. Avoid all skin contact. |
| Serious Eye Damage/Irritation | Category 2/2A (Causes serious eye irritation).[1][2] | Wear safety goggles or a face shield.[2] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation).[1][3] | Use only in a well-ventilated area, preferably a certified chemical fume hood.[4] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[5] | Do not dispose of down the drain or in regular trash.[6][7] |
Core Principles of Halogenated Waste Management
The disposal of 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6] The following principles form the foundation of a compliant and safe disposal plan:
-
Waste Minimization : The most effective disposal strategy begins with generating less waste. Purchase only the required quantities and use microscale techniques where feasible.[6]
-
Segregation is Critical : Halogenated waste streams must be kept separate from non-halogenated waste. This is because incineration facilities require this segregation for proper management of flue gases and to prevent the formation of toxic byproducts like dioxins.[8][9]
-
Point-of-Generation Management : Waste should be accumulated in designated "Satellite Accumulation Areas" near where it is generated and under the control of laboratory personnel.[6][8][10]
-
No Drain Disposal : As a rule, potentially hazardous chemicals, especially persistent halogenated compounds, are prohibited from being disposed of via the sanitary sewer system.[7]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of pure compound, contaminated labware, and solutions containing 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine.
Step 1: Container Selection and Labeling
-
Select a Compatible Container : Use a clean, dry, and chemically compatible container with a secure, leak-proof screw cap.[6] High-density polyethylene (HDPE) is a suitable choice for solid waste.
-
Pre-Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[8] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine." Do not use abbreviations.[8]
-
The approximate percentage of the compound if in a mixture.
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date (the date the first drop of waste enters the container).
-
Step 2: Waste Collection
-
Solid Waste : Carefully transfer the solid compound, contaminated weigh boats, and contaminated gloves or wipes into the labeled hazardous waste container.
-
Contaminated Sharps : Needles, syringes, or contaminated glass pipettes must be placed in a designated sharps container that is also labeled as hazardous waste with the chemical name.
-
Solutions : Collect solutions containing the compound in a separate, compatible liquid waste container (e.g., HDPE or glass). The container must be labeled as described above, listing all chemical constituents and their approximate percentages.
-
Causality : Never mix incompatible waste streams. For instance, do not mix this waste with strong acids or oxidizing agents, as this could trigger a hazardous reaction.[1]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location : Store the sealed waste container at or near the point of generation, such as in a fume hood or a designated cabinet.[10]
-
Secondary Containment : Place the waste container in a secondary containment bin to mitigate spills or leaks.[6]
-
Segregation : Physically separate this halogenated waste container from other waste categories, particularly non-halogenated organic waste and acidic waste.[8]
-
Container Management : Keep the container closed at all times except when adding waste.[8] Do not overfill; leave at least 10% headspace to allow for expansion.
Step 4: Arranging for Final Disposal
-
Contact EHS : Once the container is nearly full (e.g., 75% capacity) or has been accumulating for a set period (e.g., six months), contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[7]
-
Documentation : Complete any required waste pickup forms or manifests as instructed by your EHS office. Meticulous record-keeping is essential for regulatory compliance.[6]
-
Final Disposal Method : Your EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal company. The standard and required method for halogenated organic compounds is high-temperature incineration .[11]
-
Expert Insight : Incineration is crucial for breaking the strong carbon-bromine and carbon-fluorine bonds. Fluorinated compounds are particularly stable and require very high temperatures (often >1000°C) and sufficient residence times to ensure complete destruction and prevent the emission of harmful byproducts.[12][13]
-
Spill Management Protocol
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE : For small, manageable spills, don appropriate PPE: two pairs of nitrile gloves, safety goggles, a face shield, and a lab coat.
-
Containment : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully sweep the absorbed material into the designated solid hazardous waste container for 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Report the incident to your supervisor and EHS department, regardless of size.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine.
Caption: Decision workflow for waste management.
References
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Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
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Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
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Per- and Polyfluoroalkyl Substances (PFAS): Disposal of PFAS Waste via Incineration. U.S. Environmental Protection Agency. [Link]
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Managing Hazardous Waste at Academic Laboratories Rulemaking. U.S. Environmental Protection Agency. [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. New Mexico Environment Department. [Link]
- Method for removing fluorinated organic compounds from contaminated fluids.
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What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
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Scientists Develop Clean, Green, Low-Energy Method To Recycle Teflon. Technology Networks. [Link]
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Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]
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Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications. [Link]
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Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. [Link]
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Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
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Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. [Link]
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Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Royal Society of Chemistry. [Link]
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pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. [Link]
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Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. The Pharma Innovation. [Link]
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Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide. Angene Chemical. [Link]
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A Senior Application Scientist's Comprehensive Guide to Handling 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine
Greetings, fellow researchers and innovators. In the dynamic landscape of drug discovery and chemical synthesis, the introduction of novel reagents is a constant. Among these is 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine, a compound with significant potential in medicinal chemistry. However, as with any novel chemical entity, a thorough understanding of its safe handling is not just a regulatory requirement but a cornerstone of scientific excellence and personal safety.
This guide is structured to provide you with immediate, actionable intelligence for the safe handling, use, and disposal of this compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, we can extrapolate a robust safety protocol based on the known hazards of structurally similar pyrazole derivatives, bromo- and fluoro-aromatic compounds.[1] This approach, rooted in established principles of chemical safety, ensures a conservative and protective stance.
Hazard Profile: A Synthesis of Analogous Data
Based on an analysis of related chemical structures, 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine should be treated as a potentially hazardous substance.[1] The primary hazards are anticipated to be:
-
Skin Irritation: Causes skin irritation upon contact.[2][3][5][6]
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[2][3][5][6]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3][5][7]
It is crucial to handle this compound with the assumption that it possesses these characteristics until comprehensive toxicological data becomes available.
Your Armor: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable.[8][9] The following table outlines the minimum required equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[1][10] | Essential to prevent eye contact, which can lead to serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a suitable choice for many laboratory chemicals).[1][2][10] A full-length laboratory coat.[1][10] | Prevents direct skin contact, mitigating the risk of irritation.[1][2] Gloves should be inspected before each use and changed frequently, especially if contaminated.[3][8][11] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][9][10] | Minimizes the potential for inhalation of dust or aerosols, thereby protecting against respiratory tract irritation.[1][5] |
The Workflow: An Operational Plan for Safe Handling
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.[1]
Preparation and Weighing
-
Designated Area: Conduct all handling and weighing operations within a chemical fume hood to control potential dust and vapors.[9][10]
-
Pre-use Inspection: Before starting, ensure all PPE is in good condition and all necessary equipment (spatulas, weigh boats, etc.) is clean and readily available.[8]
-
Careful Dispensing: When transferring the solid, use a spatula. Avoid scooping actions that could generate dust. Minimize the creation of dust and its accumulation.[12]
-
Container Management: Keep the primary container tightly sealed when not in use.[8][12] All containers, including secondary ones for weighing, must be clearly labeled with the chemical name.[9][13]
Dissolution and Reaction
-
Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Temperature Control: If the dissolution or reaction is exothermic, ensure you have an adequate cooling system in place.
-
Closed Systems: Whenever feasible, use a closed system for reactions to minimize the release of any vapors or aerosols.[11]
Visualizing the Safe Handling Workflow
The following diagram illustrates the critical decision points and safety measures in the handling workflow.
Sources
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- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. angenechemical.com [angenechemical.com]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 9. gz-supplies.com [gz-supplies.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. Handling Chemicals | Wittenberg University [wittenberg.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
